molecular formula C26H40Cl4N5O10PS B125494 Canfosfamide CAS No. 158382-37-7

Canfosfamide

Katalognummer: B125494
CAS-Nummer: 158382-37-7
Molekulargewicht: 787.5 g/mol
InChI-Schlüssel: OJLHWPALWODJPQ-QNWVGRARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

| (2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid is a sophisticated, bifunctional molecule designed for advanced cancer research, combining the DNA-alkylating potency of a nitrogen mustard with the targeted degradation capabilities of a Proteolysis-Targeting Chimera (PROTAC). The molecule features a DNA-alkylating warhead derived from a phosphoramide mustard group, a class of compounds known for forming cytotoxic DNA cross-links that disrupt DNA replication and trigger apoptosis in rapidly dividing cells source. This warhead is tethered to a ligand specifically designed to bind the 19S regulatory particle of the proteasome, a multi-enzyme complex responsible for the targeted degradation of ubiquitinated proteins source. The primary research application of this compound is the targeted degradation of the proteasome itself. Upon cell entry, the molecule alkylates DNA, causing damage, while simultaneously recruiting the 19S proteasome particle to the damaged DNA sites. This recruitment leads to the irreversible trapping and inhibition of the proteasome, creating a synergistic cytotoxic effect by blocking both DNA repair and protein degradation pathways source. This dual mechanism of action makes it an invaluable chemical tool for studying DNA damage response (DDR) pathways, proteasome function, and the complex interplay between genotoxic stress and protein homeostasis in oncology research. It is particularly useful for investigating mechanisms of action in hematological cancers and solid tumors and for exploring combination therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Key on ui mechanism of action

S-transferase P1-1 (GST P1-1) is an enzyme overexpressed in many human cancer cells. High levels of GST P1-1 are associated with a poor prognosis and resistance to certain chemotherapeutics. The activation of canfosfamide occurs when GST P1-1 splits canfosfamide into two active fragments: a glutathione analog fragment and an active cytotoxic fragment. The cytotoxic fragment reacts with important cell components, including RNA, DNA and proteins, leading to cell death. The glutathione analog fragment of canfosfamide may remain bound to GST P1-1, which may limit the ability of GST P1-1 to inactivate other cancer drugs.

CAS-Nummer

158382-37-7

Molekularformel

C26H40Cl4N5O10PS

Molekulargewicht

787.5 g/mol

IUPAC-Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C26H40Cl4N5O10PS/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1

InChI-Schlüssel

OJLHWPALWODJPQ-QNWVGRARSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N

Andere CAS-Nummern

158382-37-7

Sequenz

XXX

Synonyme

canfosfamide HCl
gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine
N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine
Telcyta
TER 286
TER-286
TER286
TLK 286
TLK-286
TLK286

Herkunft des Produkts

United States

Foundational & Exploratory

Canfosfamide mechanism of action in GST P1-1 overexpressing cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core mechanism of action of canfosfamide in GST P1-1 overexpressing cells.

Executive Summary

This compound (formerly known as TLK286 or TELCYTA) is a glutathione (B108866) analog prodrug designed to selectively target cancer cells characterized by the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2][3] High levels of GST P1-1 are frequently associated with resistance to conventional chemotherapy agents, making it a critical target for novel therapeutic strategies.[4][5] this compound exploits this common resistance mechanism by using GST P1-1 as a biocatalyst for its activation. Upon entering a GST P1-1 overexpressing cell, this compound is cleaved into two distinct functional components: a potent alkylating agent that induces DNA damage and subsequent apoptosis, and a glutathione analog that can inhibit the detoxifying function of GST P1-1.[3][4] This dual mechanism allows for targeted cytotoxicity in cancer cells while minimizing collateral damage to healthy tissues with normal GST P1-1 levels.[2][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of GST P1-1 in Cancer and Chemotherapy Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a phase II detoxification enzyme that plays a central role in cellular defense against xenobiotics and oxidative stress.[7] It catalyzes the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs, rendering them more water-soluble and facilitating their excretion from the cell.[8][9]

However, in many human malignancies, including ovarian, breast, and non-small cell lung cancers, GST P1-1 is significantly overexpressed.[1][2][3] This overexpression is a well-established mechanism of multidrug resistance (MDR).[9] By efficiently neutralizing cytotoxic agents, GST P1-1 reduces their therapeutic efficacy and contributes to poor patient prognosis.[4][5]

Beyond its catalytic role, GST P1-1 also functions as a negative regulator of key signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[5][9][10] Through protein-protein interactions, GST P1-1 can sequester signaling kinases, thereby protecting cancer cells from programmed cell death.[5] this compound was rationally designed to subvert both of these pro-survival functions of GST P1-1.

Core Mechanism: Bioactivation of this compound

The central tenet of this compound's mechanism is its selective activation within the target cancer cells. This process is entirely dependent on the catalytic activity of GST P1-1.

2.1 Enzymatic Cleavage

This compound, a glutathione S-conjugate prodrug, is recognized as a substrate by GST P1-1.[2] In the enzyme's active site, a catalytic water molecule plays a critical role, forming a network of interactions that facilitates the cleavage of the prodrug.[2][6][11] This enzymatic reaction yields two primary metabolites:

  • A Glutathione Analog Fragment : This molecule may remain associated with the GST P1-1 enzyme.[4]

  • An Active Cytotoxic Fragment : A phosphorodiamidate mustard, which is a potent alkylating agent.[1][11]

2.2 Generation of the Ultimate Alkylating Species

The released phosphorodiamidate mustard is chemically unstable and spontaneously cyclizes to form a highly reactive aziridinium (B1262131) ion.[11][12] This electrophilic species is the ultimate cytotoxic agent responsible for the drug's anticancer effects.

2.3 Induction of Cytotoxicity

The aziridinium ion rapidly reacts with nucleophilic centers on critical cellular macromolecules, including DNA, RNA, and proteins.[3][4] The formation of covalent adducts, particularly with DNA, leads to cross-linking, disrupts DNA replication and transcription, induces a cellular stress response, and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1][3]

Canfosfamide_Activation_Pathway cluster_cell GST P1-1 Overexpressing Cancer Cell Canfosfamide_in This compound (Prodrug) Activation Enzymatic Cleavage Canfosfamide_in->Activation GSTP1 GST P1-1 (Enzyme) GSTP1->Activation Catalyzes Metabolites Metabolites Activation->Metabolites AlkylatingAgent Phosphorodiamidate Mustard Metabolites->AlkylatingAgent GSH_Analog Glutathione Analog Metabolites->GSH_Analog Aziridinium Aziridinium Ion (Active Alkylator) AlkylatingAgent->Aziridinium Spontaneous cyclization GSH_Analog->GSTP1 Inhibits DNA DNA / RNA Proteins Aziridinium->DNA Alkylation Damage DNA Damage & Cellular Stress DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: this compound activation and cytotoxic pathway in a GST P1-1 overexpressing cell.

Quantitative Data: Cytotoxicity in Relation to GST P1-1 Expression

The efficacy of this compound is directly correlated with the level of GST P1-1 expression. Studies have consistently shown that cell lines with higher endogenous or engineered overexpression of GST P1-1 are significantly more sensitive to this compound-induced cytotoxicity compared to their low-expressing counterparts.

Cell Line ModelGST P1-1 Expression LevelThis compound IC₅₀Fold Sensitivity (vs. Low GST)Reference
Ovarian Cancer CellsHigh (Platinum-Resistant)LowerIncreased--INVALID-LINK--
Ovarian Tumor CellsKnockdown (A2780/GSTP1)Higher (for other drugs)N/A (Model for sensitivity)[13][14]
Breast Cancer CellsHigh (e.g., MCF-7)LowerIncreased[15]
Breast Cancer CellsLow (e.g., MDA-MB-231)HigherBaseline[15]

Note: Specific IC₅₀ values for this compound are often proprietary or reported within broader study contexts. The table reflects the established relationship between high GST P1-1 expression and increased sensitivity to the drug.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell biology assays.

4.1 GST P1-1 Activity Assay

This assay quantifies the catalytic activity of GST P1-1, which is essential for this compound activation.

  • Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

  • Methodology:

    • Prepare cell lysates from both high and low GST P1-1 expressing cell lines.

    • Normalize total protein concentration for all lysates using a Bradford or BCA assay.

    • In a 96-well UV-transparent plate, add phosphate (B84403) buffer, cell lysate, and a solution of GSH.

    • Initiate the reaction by adding a CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the product.[15]

4.2 Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of this compound and calculate the IC₅₀ value.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Seed cells (e.g., A2780 high-GST and A2780/GSTP1-knockdown) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).

    • Measure the absorbance of the solubilized formazan at 570 nm.

    • Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with this compound at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Experimental_Workflow cluster_assays Perform Parallel Assays cluster_analysis Data Analysis start Start: Seed Cells (High GST P1-1 vs. Low GST P1-1) treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt facs Annexin V/PI Staining (Apoptosis) incubate->facs wb Western Blot (Protein Expression) incubate->wb ic50 Calculate IC₅₀ Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells facs->apoptosis_quant protein_quant Analyze Protein Levels (e.g., Cleaved PARP) wb->protein_quant conclusion Conclusion: Correlate GST P1-1 level with This compound sensitivity & apoptosis ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Workflow for assessing this compound efficacy and mechanism of action.

Conclusion and Future Perspectives

This compound represents a sophisticated example of targeted chemotherapy, effectively turning a common drug resistance mechanism into a therapeutic vulnerability. Its activation by GST P1-1 ensures that its potent cytotoxic effects are predominantly localized to cancer cells overexpressing the enzyme, offering a potential for improved efficacy and a favorable safety profile.[2][11] While clinical trials did not demonstrate a significant overall survival benefit compared to standard treatments alone, the underlying principle remains a compelling strategy in oncology.[1] Future research may focus on identifying patient populations with the highest GST P1-1 expression to maximize therapeutic benefit or on engineering next-generation prodrugs with enhanced activation kinetics.[12] The mechanism of this compound continues to provide a valuable framework for the development of targeted, enzyme-activated cancer therapies.

References

Canfosfamide mechanism of action in GST P1-1 overexpressing cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core mechanism of action of canfosfamide in GST P1-1 overexpressing cells.

Executive Summary

This compound (formerly known as TLK286 or TELCYTA) is a glutathione analog prodrug designed to selectively target cancer cells characterized by the overexpression of the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2][3] High levels of GST P1-1 are frequently associated with resistance to conventional chemotherapy agents, making it a critical target for novel therapeutic strategies.[4][5] this compound exploits this common resistance mechanism by using GST P1-1 as a biocatalyst for its activation. Upon entering a GST P1-1 overexpressing cell, this compound is cleaved into two distinct functional components: a potent alkylating agent that induces DNA damage and subsequent apoptosis, and a glutathione analog that can inhibit the detoxifying function of GST P1-1.[3][4] This dual mechanism allows for targeted cytotoxicity in cancer cells while minimizing collateral damage to healthy tissues with normal GST P1-1 levels.[2][6] This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

The Role of GST P1-1 in Cancer and Chemotherapy Resistance

Glutathione S-transferase P1-1 (GSTP1-1) is a phase II detoxification enzyme that plays a central role in cellular defense against xenobiotics and oxidative stress.[7] It catalyzes the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs, rendering them more water-soluble and facilitating their excretion from the cell.[8][9]

However, in many human malignancies, including ovarian, breast, and non-small cell lung cancers, GST P1-1 is significantly overexpressed.[1][2][3] This overexpression is a well-established mechanism of multidrug resistance (MDR).[9] By efficiently neutralizing cytotoxic agents, GST P1-1 reduces their therapeutic efficacy and contributes to poor patient prognosis.[4][5]

Beyond its catalytic role, GST P1-1 also functions as a negative regulator of key signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway.[5][9][10] Through protein-protein interactions, GST P1-1 can sequester signaling kinases, thereby protecting cancer cells from programmed cell death.[5] this compound was rationally designed to subvert both of these pro-survival functions of GST P1-1.

Core Mechanism: Bioactivation of this compound

The central tenet of this compound's mechanism is its selective activation within the target cancer cells. This process is entirely dependent on the catalytic activity of GST P1-1.

2.1 Enzymatic Cleavage

This compound, a glutathione S-conjugate prodrug, is recognized as a substrate by GST P1-1.[2] In the enzyme's active site, a catalytic water molecule plays a critical role, forming a network of interactions that facilitates the cleavage of the prodrug.[2][6][11] This enzymatic reaction yields two primary metabolites:

  • A Glutathione Analog Fragment : This molecule may remain associated with the GST P1-1 enzyme.[4]

  • An Active Cytotoxic Fragment : A phosphorodiamidate mustard, which is a potent alkylating agent.[1][11]

2.2 Generation of the Ultimate Alkylating Species

The released phosphorodiamidate mustard is chemically unstable and spontaneously cyclizes to form a highly reactive aziridinium ion.[11][12] This electrophilic species is the ultimate cytotoxic agent responsible for the drug's anticancer effects.

2.3 Induction of Cytotoxicity

The aziridinium ion rapidly reacts with nucleophilic centers on critical cellular macromolecules, including DNA, RNA, and proteins.[3][4] The formation of covalent adducts, particularly with DNA, leads to cross-linking, disrupts DNA replication and transcription, induces a cellular stress response, and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1][3]

Canfosfamide_Activation_Pathway cluster_cell GST P1-1 Overexpressing Cancer Cell Canfosfamide_in This compound (Prodrug) Activation Enzymatic Cleavage Canfosfamide_in->Activation GSTP1 GST P1-1 (Enzyme) GSTP1->Activation Catalyzes Metabolites Metabolites Activation->Metabolites AlkylatingAgent Phosphorodiamidate Mustard Metabolites->AlkylatingAgent GSH_Analog Glutathione Analog Metabolites->GSH_Analog Aziridinium Aziridinium Ion (Active Alkylator) AlkylatingAgent->Aziridinium Spontaneous cyclization GSH_Analog->GSTP1 Inhibits DNA DNA / RNA Proteins Aziridinium->DNA Alkylation Damage DNA Damage & Cellular Stress DNA->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: this compound activation and cytotoxic pathway in a GST P1-1 overexpressing cell.

Quantitative Data: Cytotoxicity in Relation to GST P1-1 Expression

The efficacy of this compound is directly correlated with the level of GST P1-1 expression. Studies have consistently shown that cell lines with higher endogenous or engineered overexpression of GST P1-1 are significantly more sensitive to this compound-induced cytotoxicity compared to their low-expressing counterparts.

Cell Line ModelGST P1-1 Expression LevelThis compound IC₅₀Fold Sensitivity (vs. Low GST)Reference
Ovarian Cancer CellsHigh (Platinum-Resistant)LowerIncreased--INVALID-LINK--
Ovarian Tumor CellsKnockdown (A2780/GSTP1)Higher (for other drugs)N/A (Model for sensitivity)[13][14]
Breast Cancer CellsHigh (e.g., MCF-7)LowerIncreased[15]
Breast Cancer CellsLow (e.g., MDA-MB-231)HigherBaseline[15]

Note: Specific IC₅₀ values for this compound are often proprietary or reported within broader study contexts. The table reflects the established relationship between high GST P1-1 expression and increased sensitivity to the drug.

Key Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of standard and specialized biochemical and cell biology assays.

4.1 GST P1-1 Activity Assay

This assay quantifies the catalytic activity of GST P1-1, which is essential for this compound activation.

  • Principle: Measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting conjugate, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.

  • Methodology:

    • Prepare cell lysates from both high and low GST P1-1 expressing cell lines.

    • Normalize total protein concentration for all lysates using a Bradford or BCA assay.

    • In a 96-well UV-transparent plate, add phosphate buffer, cell lysate, and a solution of GSH.

    • Initiate the reaction by adding a CDNB solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the product.[15]

4.2 Cell Viability (MTT) Assay

This colorimetric assay is used to determine the cytotoxic effect of this compound and calculate the IC₅₀ value.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Methodology:

    • Seed cells (e.g., A2780 high-GST and A2780/GSTP1-knockdown) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or SDS).

    • Measure the absorbance of the solubilized formazan at 570 nm.

    • Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[14]

4.3 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with this compound at a relevant concentration (e.g., IC₅₀) for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Experimental_Workflow cluster_assays Perform Parallel Assays cluster_analysis Data Analysis start Start: Seed Cells (High GST P1-1 vs. Low GST P1-1) treat Treat with this compound (Dose-Response) start->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay (Cytotoxicity) incubate->mtt facs Annexin V/PI Staining (Apoptosis) incubate->facs wb Western Blot (Protein Expression) incubate->wb ic50 Calculate IC₅₀ Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cells facs->apoptosis_quant protein_quant Analyze Protein Levels (e.g., Cleaved PARP) wb->protein_quant conclusion Conclusion: Correlate GST P1-1 level with This compound sensitivity & apoptosis ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Workflow for assessing this compound efficacy and mechanism of action.

Conclusion and Future Perspectives

This compound represents a sophisticated example of targeted chemotherapy, effectively turning a common drug resistance mechanism into a therapeutic vulnerability. Its activation by GST P1-1 ensures that its potent cytotoxic effects are predominantly localized to cancer cells overexpressing the enzyme, offering a potential for improved efficacy and a favorable safety profile.[2][11] While clinical trials did not demonstrate a significant overall survival benefit compared to standard treatments alone, the underlying principle remains a compelling strategy in oncology.[1] Future research may focus on identifying patient populations with the highest GST P1-1 expression to maximize therapeutic benefit or on engineering next-generation prodrugs with enhanced activation kinetics.[12] The mechanism of this compound continues to provide a valuable framework for the development of targeted, enzyme-activated cancer therapies.

References

Investigational studies on Canfosfamide for solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the investigational cytotoxic agent Canfosfamide (Telcyta®, TLK286) reveals its targeted approach to solid tumors, leveraging a unique bioactivation mechanism. This technical guide synthesizes preclinical and clinical findings, focusing on the drug's mechanism, quantitative outcomes from clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a glutathione (B108866) analog prodrug designed for tumor-selective activation.[1][2] Its therapeutic strategy is centered on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers and is associated with chemotherapy resistance and a poor prognosis.[3][4]

The activation cascade is as follows:

  • Enzymatic Cleavage: In the presence of elevated GST P1-1 within tumor cells, this compound is metabolized.[1][3]

  • Release of Cytotoxic Agent: This enzymatic reaction splits this compound into a glutathione analog fragment and a potent cytotoxic phosphorodiamidate alkylating agent.[2][3][4]

  • Induction of Cell Death: The active alkylating agent then reacts with critical cellular components, including DNA, RNA, and proteins, causing extensive damage that leads to apoptosis (programmed cell death).[1][3][4]

The glutathione analog fragment may also contribute to the therapeutic effect by binding to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic agents.[3][4]

cluster_cell Tumor Cell Microenvironment This compound This compound (Prodrug) GSTP1_1 GSTP1-1 (Overexpressed Enzyme) This compound->GSTP1_1 Uptake & Bioactivation Active_Metabolite Active Alkylating Metabolite GSTP1_1->Active_Metabolite Cleavage Macromolecules DNA, RNA, Proteins Active_Metabolite->Macromolecules Attacks Damage Macromolecular Damage (Alkylation) Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Bioactivation pathway of this compound in GSTP1-1 overexpressing tumor cells.

Clinical Investigation Data

This compound has been evaluated in Phase I, II, and III clinical trials for various solid tumors, most notably ovarian and non-small cell lung cancer.[1] While early trials showed promise, pivotal Phase III studies yielded mixed results.[5][6]

Ovarian Cancer

Clinical research in ovarian cancer focused on patients with platinum-resistant or -refractory disease, a population with significant unmet medical need.

Table 1: Quantitative Outcomes of Key this compound Trials in Ovarian Cancer

Trial Identifier / NamePhaseTreatment ArmsPatients (n)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Finding
NCT00350948IIIA: this compound + PLD¹B: PLD Alone125(A: 65, B: 60)A: 5.6 mosB: 3.7 mos(p=0.7243)A: 12.3%B: 8.3%No statistically significant PFS benefit in the overall population.[7][8][9][10]
NCT00350948 (Subgroup)IIIA: this compound + PLDB: PLD Alone75A: 5.6 mosB: 2.9 mos(p=0.0425)A: 15.0%B: 5.7%Statistically significant PFS benefit in platinum-refractory/primary resistant subgroup.[7][8][9][10]
ASSIST-3IIIA: CanfosfamideB: PLD or Topotecan461Control arm was superior(p<0.001)-This compound was inferior to standard third-line therapy.[6][11]
Phase II CombinationIIThis compound + PLD39-27.8%Showed promising response rate in an earlier phase study.[12]

¹PLD: Pegylated Liposomal Doxorubicin (B1662922)

Non-Small Cell Lung Cancer (NSCLC)

This compound was also investigated as a first-line treatment for advanced NSCLC in combination with standard chemotherapy.

Table 2: Quantitative Outcomes of this compound Trial in NSCLC

Trial Identifier / NamePhaseTreatment ArmsPatients (n)Median Time to Progression (TTP)Overall Response Rate (ORR)Key Finding
Dose-Ranging TrialIIThis compound (500, 750, or 1000 mg/m²) + Carboplatin (B1684641) + Paclitaxel (B517696)-5.43 mos (overall)38.6% (500mg/m²)32.6% (750mg/m²)40.0% (1000mg/m²)The combination demonstrated significant clinical activity and was well tolerated.[13]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for two key investigational studies.

Protocol: Phase III Trial in Platinum-Resistant Ovarian Cancer (NCT00350948)
  • Objective: To assess the efficacy and safety of this compound combined with pegylated liposomal doxorubicin (PLD) versus PLD alone.[7][10]

  • Patient Population: Individuals with platinum-refractory or -resistant ovarian cancer who had received up to two prior platinum-based regimens.[7][9][10]

  • Study Design: A multinational, randomized, open-label Phase III trial. Randomization was stratified by ECOG performance status, response to prior platinum therapy, and presence of bulky disease (≥5 cm).[9]

  • Treatment Regimen:

    • Experimental Arm: this compound 1000 mg/m² administered intravenously, followed by PLD 50 mg/m² IV on Day 1 of a 28-day cycle.[7][10]

    • Control Arm: PLD 50 mg/m² IV on Day 1 of a 28-day cycle.[7][10]

  • Endpoints:

    • Primary: Progression-Free Survival (PFS).[7][10]

    • Secondary: Objective Response Rate (ORR) and safety.[7][10]

  • Assessment: Tumor response was evaluated using RECIST criteria every two cycles.

cluster_flow Experimental Workflow: NCT00350948 P1 Patient Population: Platinum-Resistant Ovarian Cancer S1 Stratification: - ECOG Status - Prior Platinum Response - Bulky Disease P1->S1 R1 Randomization (1:1) S1->R1 A1 Arm A: This compound (1000 mg/m²) + PLD (50 mg/m²) (q28d) R1->A1 A2 Arm B: PLD (50 mg/m²) (q28d) R1->A2 F1 Treatment Until Progression or Unacceptable Toxicity A1->F1 A2->F1 E1 Endpoint Analysis: Primary: PFS Secondary: ORR, Safety F1->E1

Caption: Workflow for the Phase III trial of this compound plus PLD in ovarian cancer.

Protocol: Phase II Trial in Non-Small Cell Lung Cancer
  • Objective: To evaluate the clinical activity and safety of this compound in combination with carboplatin and paclitaxel in advanced NSCLC.[13]

  • Patient Population: Patients with Stage IIIB or IV NSCLC, including all histologic subtypes.[13]

  • Study Design: A multicenter, open-label, dose-ranging Phase II trial.[13]

  • Treatment Regimen: Patients received treatment every 3 weeks. The regimen consisted of:

    • Paclitaxel: 200 mg/m²

    • Carboplatin: AUC 6

    • This compound: Dose-escalation cohorts at 500 mg/m², 750 mg/m², and 1000 mg/m².[13]

  • Endpoints:

    • Primary: Objective Response Rate (ORR), Time to Progression (TTP).

    • Secondary: Safety and tolerability.

cluster_flow_nsclc Experimental Workflow: NSCLC Phase II Trial P1 Patient Population: Stage IIIB/IV NSCLC T1 Treatment Regimen (q21d): Paclitaxel (200 mg/m²) + Carboplatin (AUC 6) P1->T1 C1 Cohort 1: + this compound (500 mg/m²) T1->C1 C2 Cohort 2: + this compound (750 mg/m²) T1->C2 C3 Cohort 3: + this compound (1000 mg/m²) T1->C3 E1 Endpoint Analysis: ORR, TTP, Safety C1->E1 C2->E1 C3->E1

Caption: Workflow for the Phase II dose-ranging trial of this compound in NSCLC.

Summary and Future Outlook

This compound represents a rationally designed, tumor-activated prodrug that has demonstrated clinical activity in solid tumors. However, large, randomized Phase III trials have failed to show a consistent, significant benefit in overall survival when compared to standard-of-care treatments, particularly in unselected patient populations.[1][5][6]

The statistically significant improvement in PFS observed in the platinum-refractory/primary resistant ovarian cancer subgroup suggests that the drug's mechanism may hold value for specific, highly resistant tumor phenotypes.[7][10] Future research should prioritize the development of predictive biomarkers, potentially based on GST P1-1 expression or function, to identify patients most likely to derive benefit. Further exploration of this compound in combination with other agents in biomarker-selected populations may yet unlock its therapeutic potential.

References

Investigational studies on Canfosfamide for solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the investigational cytotoxic agent Canfosfamide (Telcyta®, TLK286) reveals its targeted approach to solid tumors, leveraging a unique bioactivation mechanism. This technical guide synthesizes preclinical and clinical findings, focusing on the drug's mechanism, quantitative outcomes from clinical trials, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a glutathione analog prodrug designed for tumor-selective activation.[1][2] Its therapeutic strategy is centered on the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in a variety of human cancers and is associated with chemotherapy resistance and a poor prognosis.[3][4]

The activation cascade is as follows:

  • Enzymatic Cleavage: In the presence of elevated GST P1-1 within tumor cells, this compound is metabolized.[1][3]

  • Release of Cytotoxic Agent: This enzymatic reaction splits this compound into a glutathione analog fragment and a potent cytotoxic phosphorodiamidate alkylating agent.[2][3][4]

  • Induction of Cell Death: The active alkylating agent then reacts with critical cellular components, including DNA, RNA, and proteins, causing extensive damage that leads to apoptosis (programmed cell death).[1][3][4]

The glutathione analog fragment may also contribute to the therapeutic effect by binding to GST P1-1, potentially inhibiting its ability to detoxify other co-administered chemotherapeutic agents.[3][4]

cluster_cell Tumor Cell Microenvironment This compound This compound (Prodrug) GSTP1_1 GSTP1-1 (Overexpressed Enzyme) This compound->GSTP1_1 Uptake & Bioactivation Active_Metabolite Active Alkylating Metabolite GSTP1_1->Active_Metabolite Cleavage Macromolecules DNA, RNA, Proteins Active_Metabolite->Macromolecules Attacks Damage Macromolecular Damage (Alkylation) Macromolecules->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Bioactivation pathway of this compound in GSTP1-1 overexpressing tumor cells.

Clinical Investigation Data

This compound has been evaluated in Phase I, II, and III clinical trials for various solid tumors, most notably ovarian and non-small cell lung cancer.[1] While early trials showed promise, pivotal Phase III studies yielded mixed results.[5][6]

Ovarian Cancer

Clinical research in ovarian cancer focused on patients with platinum-resistant or -refractory disease, a population with significant unmet medical need.

Table 1: Quantitative Outcomes of Key this compound Trials in Ovarian Cancer

Trial Identifier / NamePhaseTreatment ArmsPatients (n)Median Progression-Free Survival (PFS)Overall Response Rate (ORR)Key Finding
NCT00350948IIIA: this compound + PLD¹B: PLD Alone125(A: 65, B: 60)A: 5.6 mosB: 3.7 mos(p=0.7243)A: 12.3%B: 8.3%No statistically significant PFS benefit in the overall population.[7][8][9][10]
NCT00350948 (Subgroup)IIIA: this compound + PLDB: PLD Alone75A: 5.6 mosB: 2.9 mos(p=0.0425)A: 15.0%B: 5.7%Statistically significant PFS benefit in platinum-refractory/primary resistant subgroup.[7][8][9][10]
ASSIST-3IIIA: CanfosfamideB: PLD or Topotecan461Control arm was superior(p<0.001)-This compound was inferior to standard third-line therapy.[6][11]
Phase II CombinationIIThis compound + PLD39-27.8%Showed promising response rate in an earlier phase study.[12]

¹PLD: Pegylated Liposomal Doxorubicin

Non-Small Cell Lung Cancer (NSCLC)

This compound was also investigated as a first-line treatment for advanced NSCLC in combination with standard chemotherapy.

Table 2: Quantitative Outcomes of this compound Trial in NSCLC

Trial Identifier / NamePhaseTreatment ArmsPatients (n)Median Time to Progression (TTP)Overall Response Rate (ORR)Key Finding
Dose-Ranging TrialIIThis compound (500, 750, or 1000 mg/m²) + Carboplatin + Paclitaxel-5.43 mos (overall)38.6% (500mg/m²)32.6% (750mg/m²)40.0% (1000mg/m²)The combination demonstrated significant clinical activity and was well tolerated.[13]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for two key investigational studies.

Protocol: Phase III Trial in Platinum-Resistant Ovarian Cancer (NCT00350948)
  • Objective: To assess the efficacy and safety of this compound combined with pegylated liposomal doxorubicin (PLD) versus PLD alone.[7][10]

  • Patient Population: Individuals with platinum-refractory or -resistant ovarian cancer who had received up to two prior platinum-based regimens.[7][9][10]

  • Study Design: A multinational, randomized, open-label Phase III trial. Randomization was stratified by ECOG performance status, response to prior platinum therapy, and presence of bulky disease (≥5 cm).[9]

  • Treatment Regimen:

    • Experimental Arm: this compound 1000 mg/m² administered intravenously, followed by PLD 50 mg/m² IV on Day 1 of a 28-day cycle.[7][10]

    • Control Arm: PLD 50 mg/m² IV on Day 1 of a 28-day cycle.[7][10]

  • Endpoints:

    • Primary: Progression-Free Survival (PFS).[7][10]

    • Secondary: Objective Response Rate (ORR) and safety.[7][10]

  • Assessment: Tumor response was evaluated using RECIST criteria every two cycles.

cluster_flow Experimental Workflow: NCT00350948 P1 Patient Population: Platinum-Resistant Ovarian Cancer S1 Stratification: - ECOG Status - Prior Platinum Response - Bulky Disease P1->S1 R1 Randomization (1:1) S1->R1 A1 Arm A: This compound (1000 mg/m²) + PLD (50 mg/m²) (q28d) R1->A1 A2 Arm B: PLD (50 mg/m²) (q28d) R1->A2 F1 Treatment Until Progression or Unacceptable Toxicity A1->F1 A2->F1 E1 Endpoint Analysis: Primary: PFS Secondary: ORR, Safety F1->E1

Caption: Workflow for the Phase III trial of this compound plus PLD in ovarian cancer.

Protocol: Phase II Trial in Non-Small Cell Lung Cancer
  • Objective: To evaluate the clinical activity and safety of this compound in combination with carboplatin and paclitaxel in advanced NSCLC.[13]

  • Patient Population: Patients with Stage IIIB or IV NSCLC, including all histologic subtypes.[13]

  • Study Design: A multicenter, open-label, dose-ranging Phase II trial.[13]

  • Treatment Regimen: Patients received treatment every 3 weeks. The regimen consisted of:

    • Paclitaxel: 200 mg/m²

    • Carboplatin: AUC 6

    • This compound: Dose-escalation cohorts at 500 mg/m², 750 mg/m², and 1000 mg/m².[13]

  • Endpoints:

    • Primary: Objective Response Rate (ORR), Time to Progression (TTP).

    • Secondary: Safety and tolerability.

cluster_flow_nsclc Experimental Workflow: NSCLC Phase II Trial P1 Patient Population: Stage IIIB/IV NSCLC T1 Treatment Regimen (q21d): Paclitaxel (200 mg/m²) + Carboplatin (AUC 6) P1->T1 C1 Cohort 1: + this compound (500 mg/m²) T1->C1 C2 Cohort 2: + this compound (750 mg/m²) T1->C2 C3 Cohort 3: + this compound (1000 mg/m²) T1->C3 E1 Endpoint Analysis: ORR, TTP, Safety C1->E1 C2->E1 C3->E1

Caption: Workflow for the Phase II dose-ranging trial of this compound in NSCLC.

Summary and Future Outlook

This compound represents a rationally designed, tumor-activated prodrug that has demonstrated clinical activity in solid tumors. However, large, randomized Phase III trials have failed to show a consistent, significant benefit in overall survival when compared to standard-of-care treatments, particularly in unselected patient populations.[1][5][6]

The statistically significant improvement in PFS observed in the platinum-refractory/primary resistant ovarian cancer subgroup suggests that the drug's mechanism may hold value for specific, highly resistant tumor phenotypes.[7][10] Future research should prioritize the development of predictive biomarkers, potentially based on GST P1-1 expression or function, to identify patients most likely to derive benefit. Further exploration of this compound in combination with other agents in biomarker-selected populations may yet unlock its therapeutic potential.

References

Canfosfamide's chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione (B108866) analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] this compound has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

This compound is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3]
CAS Number 158382-37-7[3]
Molecular Formula C26H40Cl4N5O10PS[3]
SMILES C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2]

A two-dimensional representation of the this compound chemical structure is provided below in DOT language.

canfosfamide_structure cluster_tripeptide Glutamyl-Cysteinyl-Phenylglycine Backbone cluster_mustard Phosphorodiamidate Mustard cluster_linker Linker Glu Glu Cys Cys Glu->Cys peptide bond PheGly PheGly Cys->PheGly peptide bond S S(=O)2 Cys->S thioether (oxidized) P P N N Cl1 ClCH2CH2 P:n1->Cl1 Cl2 ClCH2CH2 P:n1->Cl2 Cl3 ClCH2CH2 P:n2->Cl3 Cl4 ClCH2CH2 P:n2->Cl4 Et CH2CH2 S->Et O O O->P Et->O

This compound Chemical Structure

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

PropertyValueSource
Molecular Weight 787.46 g/mol [2]
Melting Point 82-90 °C[1]
Water Solubility Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2.[4][5]
pKa (Strongest Acidic) 1.37 (predicted)[1]
pKa (Strongest Basic) 9.26 (predicted)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

  • L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

  • 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

  • Hydrogen peroxide

  • Peracetic acid

  • Appropriate solvents (e.g., dichloromethane, water)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Oxidation: Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

  • Characterization: The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Materials:

  • This compound

  • Phosphate (B84403) buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

  • Vials

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • An excess amount of this compound is added to a series of vials containing PBS at different pH values.

  • The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, the samples are centrifuged to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted.

  • The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

  • The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[6][7]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Autotitrator or manual titration setup

  • Deionized water

Procedure:

  • A known amount of this compound is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.

  • The solution is acidified with a known volume of standardized HCl.

  • The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.

  • The titration is continued past the equivalence points.

  • The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is dependent on its bioactivation within tumor cells.[2][3] The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

  • Cellular Uptake: this compound enters both normal and cancerous cells.

  • GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of this compound.[2][3] This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.[1]

  • DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.[3]

  • Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.[1]

canfosfamide_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Cancer Cell) Canfosfamide_ext This compound Canfosfamide_int This compound Canfosfamide_ext->Canfosfamide_int Cellular Uptake GSTP1 GST P1-1 (overexpressed) Canfosfamide_int->GSTP1 Activation Active_Mustard Active Alkylating Agent GSTP1->Active_Mustard Cleavage DNA_Damage DNA Damage Active_Mustard->DNA_Damage Alkylation JNK_Pathway JNK Pathway Activation DNA_Damage->JNK_Pathway Stress Signal Apoptosis Apoptosis JNK_Pathway->Apoptosis Induction

This compound Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.[8][9]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. The information presented, including detailed data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of this compound and similar targeted prodrugs in oncology.

References

Canfosfamide's chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide, also known by its development code TLK286 and trade name Telcyta, is a phosphorodiamidate glutathione analog that has been investigated as a targeted chemotherapeutic agent.[1][2] It functions as a prodrug, designed for selective activation in tumor cells that overexpress the enzyme Glutathione S-transferase P1-1 (GST P1-1).[2][3] This targeted activation mechanism aims to concentrate the cytotoxic effects of the drug within cancer cells, potentially reducing toxicity to normal tissues.[3] this compound has been evaluated in clinical trials for various solid tumors, including ovarian, breast, and non-small cell lung cancer.[1]

Chemical Structure and Identification

This compound is a complex molecule comprising a glutathione analog linked to a nitrogen mustard moiety.[3] Its chemical identity is defined by the following identifiers:

IdentifierValue
IUPAC Name (2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid[3]
CAS Number 158382-37-7[3]
Molecular Formula C26H40Cl4N5O10PS[3]
SMILES C1=CC=C(C=C1)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CC--INVALID-LINK--N[2]

A two-dimensional representation of the this compound chemical structure is provided below in DOT language.

canfosfamide_structure cluster_tripeptide Glutamyl-Cysteinyl-Phenylglycine Backbone cluster_mustard Phosphorodiamidate Mustard cluster_linker Linker Glu Glu Cys Cys Glu->Cys peptide bond PheGly PheGly Cys->PheGly peptide bond S S(=O)2 Cys->S thioether (oxidized) P P N N Cl1 ClCH2CH2 P:n1->Cl1 Cl2 ClCH2CH2 P:n1->Cl2 Cl3 ClCH2CH2 P:n2->Cl3 Cl4 ClCH2CH2 P:n2->Cl4 Et CH2CH2 S->Et O O O->P Et->O

This compound Chemical Structure

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of key quantitative data is presented in the table below.

PropertyValueSource
Molecular Weight 787.46 g/mol [2]
Melting Point 82-90 °C[1]
Water Solubility Aqueous solubility is strongly dependent on pH. Soluble at pH above 4.2.[4][5]
pKa (Strongest Acidic) 1.37 (predicted)[1]
pKa (Strongest Basic) 9.26 (predicted)[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature.[1] A general laboratory-scale protocol is described below.

Materials:

  • L-γ-glutamyl-L-cysteinyl-2-phenyl-(2R)-glycine (tripeptide precursor)

  • 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate

  • Hydrogen peroxide

  • Peracetic acid

  • Appropriate solvents (e.g., dichloromethane, water)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Thioether Formation: The unprotected tripeptide is reacted with 2-bromoethyl N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate in a suitable solvent system. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Oxidation: Following the formation of the thioether, the product is oxidized using a combination of hydrogen peroxide and peracetic acid. This step converts the thioether to a sulfone.

  • Purification: The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

  • Characterization: The final product is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC to confirm its identity and purity.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.4)

  • Vials

  • Shaking incubator

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • An excess amount of this compound is added to a series of vials containing PBS at different pH values.

  • The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, the samples are centrifuged to pellet the undissolved solid.

  • An aliquot of the supernatant is carefully removed, filtered, and diluted.

  • The concentration of this compound in the diluted supernatant is determined by a validated HPLC method.

  • The solubility is reported as the mean concentration from at least three replicate experiments for each pH.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[6][7]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Autotitrator or manual titration setup

  • Deionized water

Procedure:

  • A known amount of this compound is dissolved in a specific volume of deionized water containing a known concentration of KCl to maintain constant ionic strength.

  • The solution is acidified with a known volume of standardized HCl.

  • The solution is then titrated with a standardized NaOH solution, recording the pH after each addition of titrant.

  • The titration is continued past the equivalence points.

  • The pKa values are determined from the inflection points of the titration curve (pH vs. volume of NaOH added). This can be done by analyzing the first and second derivatives of the titration curve.

Mechanism of Action and Signaling Pathway

This compound's anticancer activity is dependent on its bioactivation within tumor cells.[2][3] The key steps in its mechanism of action are outlined below and visualized in the accompanying DOT diagram.

  • Cellular Uptake: this compound enters both normal and cancerous cells.

  • GST P1-1 Activation: In cancer cells with elevated levels of GST P1-1, the enzyme catalyzes the cleavage of this compound.[2][3] This releases the active cytotoxic agent, a phosphorodiamidate mustard, and a glutathione analog.[1]

  • DNA Alkylation: The phosphorodiamidate mustard is a potent alkylating agent that forms covalent bonds with DNA, leading to DNA damage.[3]

  • Induction of Apoptosis: The DNA damage triggers a cellular stress response, leading to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of the JNK pathway ultimately results in the induction of apoptosis (programmed cell death) in the cancer cells.[1]

canfosfamide_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Cancer Cell) Canfosfamide_ext This compound Canfosfamide_int This compound Canfosfamide_ext->Canfosfamide_int Cellular Uptake GSTP1 GST P1-1 (overexpressed) Canfosfamide_int->GSTP1 Activation Active_Mustard Active Alkylating Agent GSTP1->Active_Mustard Cleavage DNA_Damage DNA Damage Active_Mustard->DNA_Damage Alkylation JNK_Pathway JNK Pathway Activation DNA_Damage->JNK_Pathway Stress Signal Apoptosis Apoptosis JNK_Pathway->Apoptosis Induction

This compound Mechanism of Action

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is essential for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. A typical method would involve:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.[8][9]

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Injection Volume: Standardized volume (e.g., 20 µL).

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

X-ray Crystallography

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. The information presented, including detailed data tables and experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this targeted anticancer agent. The visualization of its chemical structure and mechanism of action through DOT language diagrams offers a clear and concise representation of its key features. Further research and development may continue to explore the full therapeutic potential of this compound and similar targeted prodrugs in oncology.

References

Methodological & Application

Application Notes and Protocols for Detecting Canfosfamide-Induced DNA Damage In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide (formerly known as TLK286) is a glutathione (B108866) analog prodrug that exhibits selective cytotoxicity toward tumor cells. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various cancer types. Upon activation, this compound is converted into a potent alkylating agent that induces DNA damage, ultimately leading to apoptosis in cancer cells.[1] This targeted activation makes this compound a promising candidate for cancer therapy, and robust in vitro methods for detecting the DNA damage it induces are crucial for its continued development and for understanding its biological effects.

These application notes provide detailed protocols for two primary methods for detecting this compound-induced DNA damage in vitro: the Modified Alkaline Comet Assay for DNA cross-linking and the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks. Additionally, an overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound-DNA adducts is provided.

Mechanism of Action: this compound-Induced DNA Damage

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells with elevated levels of GST P1-1, this compound is metabolized into an active cytotoxic fragment. This reactive metabolite is an alkylating agent that can form covalent bonds with cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1] The alkylating metabolite can form various DNA adducts, including interstrand cross-links, which are particularly cytotoxic as they block DNA replication and transcription.

Canfosfamide_Activation This compound This compound (Prodrug) GSTP1 GST P1-1 (overexpressed in cancer cells) This compound->GSTP1 Enzymatic Activation ActiveMetabolite Active Alkylating Metabolite GSTP1->ActiveMetabolite DNA Cellular DNA ActiveMetabolite->DNA Alkylation DNA_Damage DNA Adducts & Interstrand Cross-links DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Activation of this compound and Induction of DNA Damage.

I. Modified Alkaline Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to specifically detect DNA interstrand cross-links (ICLs), a type of damage induced by alkylating agents like the active metabolite of this compound. The principle behind this modified assay is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail".

Quantitative Data Summary
Treatment GroupConcentration (µM)Mean % Tail DNA (± SD)
Vehicle Control05.2 ± 1.8
This compound10To be determined
This compound50To be determined
This compound100To be determined
Positive Control (e.g., Mitomycin C)1025.7 ± 4.5
Positive Control + Radiation1015.3 ± 3.9
Vehicle Control + Radiation045.1 ± 6.2

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: Modified Alkaline Comet Assay

Materials:

  • Cultured cells (e.g., a cancer cell line with known GST P1-1 expression)

  • This compound

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Complete cell culture medium

  • Low melting point (LMP) agarose (B213101)

  • Normal melting point (NMP) agarose

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I)

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Seed cells to be treated in appropriate culture vessels and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours). Include a positive control for DNA cross-linking (e.g., mitomycin C).

  • Cell Harvesting and Irradiation:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce a consistent level of DNA strand breaks. Keep an unirradiated control.

  • Slide Preparation:

    • Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Allow to dry.

    • Mix the irradiated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.

    • Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in an electrophoresis tank and fill with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes in the dark.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer three times for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail. A decrease in tail DNA in this compound-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.

Comet_Assay_Workflow A Cell Culture & Treatment with this compound B Cell Harvesting & Irradiation (X-ray) A->B C Embed Cells in LMP Agarose on Slide B->C D Cell Lysis C->D E Alkaline Unwinding & Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Image Analysis F->G H Quantification of % Tail DNA G->H

Figure 2: Workflow for the Modified Alkaline Comet Assay.

II. γ-H2AX Immunofluorescence Assay for Detecting DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci. This assay is a highly sensitive method to assess the genotoxicity of compounds like this compound.

Quantitative Data Summary

The following table provides a template for the expected quantitative results from a γ-H2AX immunofluorescence assay following this compound treatment. An increase in the average number of γ-H2AX foci per cell indicates an increase in DNA double-strand breaks.

Treatment GroupConcentration (µM)Average γ-H2AX Foci per Cell (± SD)
Vehicle Control01.5 ± 0.8
This compound10To be determined
This compound50To be determined
This compound100To be determined
Positive Control (e.g., Etoposide)1025.4 ± 5.1

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: γ-H2AX Immunofluorescence Assay

Materials:

  • Cultured cells grown on coverslips in multi-well plates

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software. At least 50-100 cells should be counted per condition.

III. Characterization of this compound-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by genotoxic agents. This method can provide detailed structural information about the covalent modifications to DNA bases caused by the active metabolite of this compound.

General Workflow:

  • In vitro DNA Adduct Formation: Incubate purified DNA with this compound in the presence of GST P1-1 and glutathione.

  • DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it into individual nucleosides.

  • LC-MS/MS Analysis: Separate the modified and unmodified nucleosides using liquid chromatography and analyze them by tandem mass spectrometry. By comparing the mass spectra of treated and untreated DNA, specific this compound-DNA adducts can be identified and characterized.

While detailed protocols for LC-MS analysis of this compound-DNA adducts are highly specific to the instrumentation and experimental goals, the general approach allows for the elucidation of the precise chemical nature of the DNA damage induced by this drug.

DNA Damage Response to this compound

The DNA damage induced by this compound, particularly interstrand cross-links and double-strand breaks, activates a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[3] This leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If repair is unsuccessful, the DDR can trigger programmed cell death.

DNA_Damage_Response cluster_0 This compound-induced DNA Damage cluster_1 DNA Damage Sensing & Signaling cluster_2 Cellular Outcomes ICL Interstrand Cross-links ATM_ATR ATM / ATR Kinases ICL->ATM_ATR DSB Double-Strand Breaks DSB->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest DNARepair DNA Repair (e.g., Homologous Recombination) CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis DNARepair->Apoptosis If unsuccessful

Figure 3: Simplified DNA Damage Response Pathway to this compound.

Conclusion

The in vitro methods described in these application notes provide a robust framework for detecting and quantifying this compound-induced DNA damage. The Modified Alkaline Comet Assay is well-suited for assessing the formation of DNA interstrand cross-links, while the γ-H2AX Immunofluorescence Assay offers a sensitive measure of DNA double-strand breaks. Complementary analysis by LC-MS can provide detailed structural information on the specific DNA adducts formed. Understanding the nature and extent of DNA damage induced by this compound is essential for elucidating its mechanism of action and for the development of this promising anti-cancer agent.

References

Application Notes and Protocols for Detecting Canfosfamide-Induced DNA Damage In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canfosfamide (formerly known as TLK286) is a glutathione analog prodrug that exhibits selective cytotoxicity toward tumor cells. Its mechanism of action relies on its activation by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in various cancer types. Upon activation, this compound is converted into a potent alkylating agent that induces DNA damage, ultimately leading to apoptosis in cancer cells.[1] This targeted activation makes this compound a promising candidate for cancer therapy, and robust in vitro methods for detecting the DNA damage it induces are crucial for its continued development and for understanding its biological effects.

These application notes provide detailed protocols for two primary methods for detecting this compound-induced DNA damage in vitro: the Modified Alkaline Comet Assay for DNA cross-linking and the γ-H2AX Immunofluorescence Assay for DNA double-strand breaks. Additionally, an overview of using Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound-DNA adducts is provided.

Mechanism of Action: this compound-Induced DNA Damage

This compound is a prodrug that requires enzymatic activation to exert its cytotoxic effects. In cancer cells with elevated levels of GST P1-1, this compound is metabolized into an active cytotoxic fragment. This reactive metabolite is an alkylating agent that can form covalent bonds with cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[1] The alkylating metabolite can form various DNA adducts, including interstrand cross-links, which are particularly cytotoxic as they block DNA replication and transcription.

Canfosfamide_Activation This compound This compound (Prodrug) GSTP1 GST P1-1 (overexpressed in cancer cells) This compound->GSTP1 Enzymatic Activation ActiveMetabolite Active Alkylating Metabolite GSTP1->ActiveMetabolite DNA Cellular DNA ActiveMetabolite->DNA Alkylation DNA_Damage DNA Adducts & Interstrand Cross-links DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Activation of this compound and Induction of DNA Damage.

I. Modified Alkaline Comet Assay for Detecting DNA Interstrand Cross-links

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to specifically detect DNA interstrand cross-links (ICLs), a type of damage induced by alkylating agents like the active metabolite of this compound. The principle behind this modified assay is that ICLs will retard the migration of DNA fragments induced by a separate DNA damaging agent (e.g., ionizing radiation), resulting in a smaller "comet tail".

Quantitative Data Summary
Treatment GroupConcentration (µM)Mean % Tail DNA (± SD)
Vehicle Control05.2 ± 1.8
This compound10To be determined
This compound50To be determined
This compound100To be determined
Positive Control (e.g., Mitomycin C)1025.7 ± 4.5
Positive Control + Radiation1015.3 ± 3.9
Vehicle Control + Radiation045.1 ± 6.2

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: Modified Alkaline Comet Assay

Materials:

  • Cultured cells (e.g., a cancer cell line with known GST P1-1 expression)

  • This compound

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA

  • Complete cell culture medium

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR® Green I)

  • Ionizing radiation source (e.g., X-ray irradiator)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Treatment:

    • Seed cells to be treated in appropriate culture vessels and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours). Include a positive control for DNA cross-linking (e.g., mitomycin C).

  • Cell Harvesting and Irradiation:

    • Wash cells with PBS and detach them using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Expose the cell suspension to a fixed dose of ionizing radiation (e.g., 5 Gy) on ice to induce a consistent level of DNA strand breaks. Keep an unirradiated control.

  • Slide Preparation:

    • Prepare a 1% NMP agarose solution in water and coat the comet assay slides. Allow to dry.

    • Mix the irradiated cell suspension with 0.5% LMP agarose at a 1:10 ratio (v/v) at 37°C.

    • Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution.

    • Incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in an electrophoresis tank and fill with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes in the dark.

    • Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides from the electrophoresis tank and gently wash them with neutralization buffer three times for 5 minutes each.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet scoring software to determine the percentage of DNA in the tail. A decrease in tail DNA in this compound-treated, irradiated cells compared to irradiated control cells indicates the presence of ICLs.

Comet_Assay_Workflow A Cell Culture & Treatment with this compound B Cell Harvesting & Irradiation (X-ray) A->B C Embed Cells in LMP Agarose on Slide B->C D Cell Lysis C->D E Alkaline Unwinding & Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Image Analysis F->G H Quantification of % Tail DNA G->H

Figure 2: Workflow for the Modified Alkaline Comet Assay.

II. γ-H2AX Immunofluorescence Assay for Detecting DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining for γ-H2AX allows for the visualization and quantification of these DSBs as distinct nuclear foci. This assay is a highly sensitive method to assess the genotoxicity of compounds like this compound.

Quantitative Data Summary

The following table provides a template for the expected quantitative results from a γ-H2AX immunofluorescence assay following this compound treatment. An increase in the average number of γ-H2AX foci per cell indicates an increase in DNA double-strand breaks.

Treatment GroupConcentration (µM)Average γ-H2AX Foci per Cell (± SD)
Vehicle Control01.5 ± 0.8
This compound10To be determined
This compound50To be determined
This compound100To be determined
Positive Control (e.g., Etoposide)1025.4 ± 5.1

Note: This table is a template. Actual values would need to be determined experimentally.

Experimental Protocol: γ-H2AX Immunofluorescence Assay

Materials:

  • Cultured cells grown on coverslips in multi-well plates

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

  • Image analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound and a vehicle control for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstaining and Mounting:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software. At least 50-100 cells should be counted per condition.

III. Characterization of this compound-DNA Adducts by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of specific DNA adducts formed by genotoxic agents. This method can provide detailed structural information about the covalent modifications to DNA bases caused by the active metabolite of this compound.

General Workflow:

  • In vitro DNA Adduct Formation: Incubate purified DNA with this compound in the presence of GST P1-1 and glutathione.

  • DNA Isolation and Hydrolysis: Isolate the DNA and enzymatically digest it into individual nucleosides.

  • LC-MS/MS Analysis: Separate the modified and unmodified nucleosides using liquid chromatography and analyze them by tandem mass spectrometry. By comparing the mass spectra of treated and untreated DNA, specific this compound-DNA adducts can be identified and characterized.

While detailed protocols for LC-MS analysis of this compound-DNA adducts are highly specific to the instrumentation and experimental goals, the general approach allows for the elucidation of the precise chemical nature of the DNA damage induced by this drug.

DNA Damage Response to this compound

The DNA damage induced by this compound, particularly interstrand cross-links and double-strand breaks, activates a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon recognizing DNA damage, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2.[3] This leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If repair is unsuccessful, the DDR can trigger programmed cell death.

DNA_Damage_Response cluster_0 This compound-induced DNA Damage cluster_1 DNA Damage Sensing & Signaling cluster_2 Cellular Outcomes ICL Interstrand Cross-links ATM_ATR ATM / ATR Kinases ICL->ATM_ATR DSB Double-Strand Breaks DSB->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M) CHK1_CHK2->CellCycleArrest DNARepair DNA Repair (e.g., Homologous Recombination) CellCycleArrest->DNARepair Allows time for Apoptosis Apoptosis DNARepair->Apoptosis If unsuccessful

Figure 3: Simplified DNA Damage Response Pathway to this compound.

Conclusion

The in vitro methods described in these application notes provide a robust framework for detecting and quantifying this compound-induced DNA damage. The Modified Alkaline Comet Assay is well-suited for assessing the formation of DNA interstrand cross-links, while the γ-H2AX Immunofluorescence Assay offers a sensitive measure of DNA double-strand breaks. Complementary analysis by LC-MS can provide detailed structural information on the specific DNA adducts formed. Understanding the nature and extent of DNA damage induced by this compound is essential for elucidating its mechanism of action and for the development of this promising anti-cancer agent.

References

Canfosfamide: Formulation and Stability for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the formulation and stability assessment of canfosfamide for laboratory use. This compound is a third-generation glutathione (B108866) S-transferase P1-1 (GST P1-1) activated prodrug that has shown activity in tumors resistant to other chemotherapies. Proper handling, formulation, and understanding of its stability are critical for obtaining reliable and reproducible results in preclinical research. This document outlines protocols for the preparation of this compound solutions, methods for conducting stability studies under various stress conditions, and a validated analytical method for its quantification.

Introduction

This compound (formerly known as TLK286) is a prodrug designed to be activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancer cells.[1] This targeted activation leads to the intracellular release of a cytotoxic alkylating agent, which then induces DNA damage and subsequent apoptosis in cancer cells.[1] Given its mechanism of action, this compound has been investigated in cancers with high levels of GST P1-1, which are often associated with resistance to conventional chemotherapeutics.

For laboratory researchers, consistent and accurate in vitro and in vivo studies require well-characterized and stable formulations of this compound. This application note provides a summary of the key formulation characteristics and stability profile of this compound hydrochloride, the commonly used salt form.

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action relies on its bioactivation by GST P1-1. Once inside a cancer cell with elevated GST P1-1 levels, this compound is metabolized, releasing a potent DNA alkylating agent. This active metabolite forms covalent bonds with DNA, creating DNA adducts and cross-links. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.

Canfosfamide_Pathway This compound Signaling Pathway This compound This compound (Prodrug) GSTP1 GSTP1-1 (overexpressed in cancer cells) This compound->GSTP1 Activation Active_Metabolite Active Alkylating Metabolite GSTP1->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, CHK1/2, p53) DNA_Damage->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: this compound activation and downstream signaling pathway.

Formulation of this compound Hydrochloride

This compound hydrochloride is a hydrophilic compound that can be formulated as a lyophilized powder for reconstitution or as an aqueous solution for immediate use. The solubility of this compound hydrochloride is pH-dependent.

Solubility Data
SolventSolubilityReference
WaterPoorly soluble (~2 mg/mL)--INVALID-LINK--
0.1 M Citrate (B86180) Buffer (pH 6.5)~100 mg/mL--INVALID-LINK--
Aqueous solutionsMore soluble at pH > 4.2--INVALID-LINK--
Recommended Formulation for Laboratory Use

For most in vitro and in vivo laboratory applications, a stock solution of this compound hydrochloride can be prepared in a citrate buffer. A common formulation is a 50 mg/mL solution in 100 mM aqueous sodium citrate buffer, with a final pH of approximately 4.6. This formulation has been shown to be relatively stable under refrigerated conditions.

Stability of this compound Hydrochloride

The stability of this compound is influenced by pH, temperature, and light. It exhibits limited stability in solutions with a pH above 5.0.

Stability in Aqueous Solution
FormulationStorage ConditionStability DataReference
50 mg/mL this compound HCl in 100 mM Sodium Citrate Buffer (pH 4.6)5°CTotal impurities increased to ~2% after 6 months.--INVALID-LINK--
50 mg/mL this compound HCl in 100 mM Sodium Citrate Buffer (pH 4.6)25°C and 40°CIncreased degradation compared to 5°C.--INVALID-LINK--
1 mg/mL this compound HCl in 0.1 M Citrate Buffer (pH 4.5 - 5.5)25°CSufficiently low vinyl sulfone generation over at least 6 hours for IV administration.--INVALID-LINK--
Lyophilized Formulation

A stable lyophilized formulation of this compound hydrochloride has been developed, which is suitable for long-term storage. This formulation can be reconstituted with sterile water for injection prior to use.

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock Solution (50 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sodium citrate dihydrate

  • Citric acid monohydrate

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Procedure:

  • Prepare 100 mM Sodium Citrate Buffer (pH ~6.5):

    • Dissolve an appropriate amount of sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a 100 mM solution.

    • Adjust the pH to 6.5 using a solution of citric acid or sodium hydroxide (B78521) if necessary.

  • Dissolution of this compound Hydrochloride:

    • Under aseptic conditions, slowly add the this compound hydrochloride powder to the citrate buffer while vigorously stirring. This compound hydrochloride is hydrophilic and may form lumps; vigorous agitation is necessary to ensure complete dissolution.

    • Continue stirring at room temperature until the powder is completely dissolved. The dissolution process is faster at room temperature compared to 5°C.

  • Final pH Adjustment and Filtration:

    • The dissolution of this compound hydrochloride will lower the pH of the solution. The final pH should be approximately 4.6.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Storage:

    • Store the stock solution at 2-8°C, protected from light.

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 70°C for 48 hours (solid state and solution).

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a solution of this compound hydrochloride in the recommended formulation.

  • Expose aliquots of the solution to the stress conditions listed above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using the stability-indicating HPLC method described below.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Prepare this compound Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (70°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Figure 2: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a proposed starting method based on methods for similar compounds, which should be validated for its intended use.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of this compound Hydrochloride Formulation and Stability
ParameterValue/Condition
Recommended Solvent 100 mM Sodium Citrate Buffer
Recommended pH 4.6
Recommended Concentration 50 mg/mL
Short-term Storage (Aqueous) 2-8°C, protected from light
Long-term Storage Lyophilized powder at -20°C
pH of Maximum Stability Acidic (pH < 5.0)
Known Degradation Product Vinyl sulfone

Conclusion

This application note provides essential information for the formulation and stability assessment of this compound in a laboratory setting. Adherence to these protocols will help ensure the generation of high-quality, reproducible data in preclinical research involving this promising anti-cancer agent. The provided stability data and analytical methodology serve as a foundation for further investigation and development. Researchers should perform their own stability studies for their specific formulations and experimental conditions.

References

Canfosfamide: Formulation and Stability for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the formulation and stability assessment of canfosfamide for laboratory use. This compound is a third-generation glutathione S-transferase P1-1 (GST P1-1) activated prodrug that has shown activity in tumors resistant to other chemotherapies. Proper handling, formulation, and understanding of its stability are critical for obtaining reliable and reproducible results in preclinical research. This document outlines protocols for the preparation of this compound solutions, methods for conducting stability studies under various stress conditions, and a validated analytical method for its quantification.

Introduction

This compound (formerly known as TLK286) is a prodrug designed to be activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancer cells.[1] This targeted activation leads to the intracellular release of a cytotoxic alkylating agent, which then induces DNA damage and subsequent apoptosis in cancer cells.[1] Given its mechanism of action, this compound has been investigated in cancers with high levels of GST P1-1, which are often associated with resistance to conventional chemotherapeutics.

For laboratory researchers, consistent and accurate in vitro and in vivo studies require well-characterized and stable formulations of this compound. This application note provides a summary of the key formulation characteristics and stability profile of this compound hydrochloride, the commonly used salt form.

Mechanism of Action and Signaling Pathway

This compound's unique mechanism of action relies on its bioactivation by GST P1-1. Once inside a cancer cell with elevated GST P1-1 levels, this compound is metabolized, releasing a potent DNA alkylating agent. This active metabolite forms covalent bonds with DNA, creating DNA adducts and cross-links. This damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.

Canfosfamide_Pathway This compound Signaling Pathway This compound This compound (Prodrug) GSTP1 GSTP1-1 (overexpressed in cancer cells) This compound->GSTP1 Activation Active_Metabolite Active Alkylating Metabolite GSTP1->Active_Metabolite DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Adducts & Cross-links DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, CHK1/2, p53) DNA_Damage->DDR Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1: this compound activation and downstream signaling pathway.

Formulation of this compound Hydrochloride

This compound hydrochloride is a hydrophilic compound that can be formulated as a lyophilized powder for reconstitution or as an aqueous solution for immediate use. The solubility of this compound hydrochloride is pH-dependent.

Solubility Data
SolventSolubilityReference
WaterPoorly soluble (~2 mg/mL)--INVALID-LINK--
0.1 M Citrate Buffer (pH 6.5)~100 mg/mL--INVALID-LINK--
Aqueous solutionsMore soluble at pH > 4.2--INVALID-LINK--
Recommended Formulation for Laboratory Use

For most in vitro and in vivo laboratory applications, a stock solution of this compound hydrochloride can be prepared in a citrate buffer. A common formulation is a 50 mg/mL solution in 100 mM aqueous sodium citrate buffer, with a final pH of approximately 4.6. This formulation has been shown to be relatively stable under refrigerated conditions.

Stability of this compound Hydrochloride

The stability of this compound is influenced by pH, temperature, and light. It exhibits limited stability in solutions with a pH above 5.0.

Stability in Aqueous Solution
FormulationStorage ConditionStability DataReference
50 mg/mL this compound HCl in 100 mM Sodium Citrate Buffer (pH 4.6)5°CTotal impurities increased to ~2% after 6 months.--INVALID-LINK--
50 mg/mL this compound HCl in 100 mM Sodium Citrate Buffer (pH 4.6)25°C and 40°CIncreased degradation compared to 5°C.--INVALID-LINK--
1 mg/mL this compound HCl in 0.1 M Citrate Buffer (pH 4.5 - 5.5)25°CSufficiently low vinyl sulfone generation over at least 6 hours for IV administration.--INVALID-LINK--
Lyophilized Formulation

A stable lyophilized formulation of this compound hydrochloride has been developed, which is suitable for long-term storage. This formulation can be reconstituted with sterile water for injection prior to use.

Experimental Protocols

Protocol for Preparation of this compound Hydrochloride Stock Solution (50 mg/mL)

Materials:

  • This compound hydrochloride powder

  • Sodium citrate dihydrate

  • Citric acid monohydrate

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile vials

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Procedure:

  • Prepare 100 mM Sodium Citrate Buffer (pH ~6.5):

    • Dissolve an appropriate amount of sodium citrate dihydrate and citric acid monohydrate in WFI to achieve a 100 mM solution.

    • Adjust the pH to 6.5 using a solution of citric acid or sodium hydroxide if necessary.

  • Dissolution of this compound Hydrochloride:

    • Under aseptic conditions, slowly add the this compound hydrochloride powder to the citrate buffer while vigorously stirring. This compound hydrochloride is hydrophilic and may form lumps; vigorous agitation is necessary to ensure complete dissolution.

    • Continue stirring at room temperature until the powder is completely dissolved. The dissolution process is faster at room temperature compared to 5°C.

  • Final pH Adjustment and Filtration:

    • The dissolution of this compound hydrochloride will lower the pH of the solution. The final pH should be approximately 4.6.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

  • Storage:

    • Store the stock solution at 2-8°C, protected from light.

Protocol for Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 70°C for 48 hours (solid state and solution).

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a solution of this compound hydrochloride in the recommended formulation.

  • Expose aliquots of the solution to the stress conditions listed above.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using the stability-indicating HPLC method described below.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Prepare this compound Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (70°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Figure 2: Workflow for the forced degradation study of this compound.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a proposed starting method based on methods for similar compounds, which should be validated for its intended use.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Data Presentation

Table 1: Summary of this compound Hydrochloride Formulation and Stability
ParameterValue/Condition
Recommended Solvent 100 mM Sodium Citrate Buffer
Recommended pH 4.6
Recommended Concentration 50 mg/mL
Short-term Storage (Aqueous) 2-8°C, protected from light
Long-term Storage Lyophilized powder at -20°C
pH of Maximum Stability Acidic (pH < 5.0)
Known Degradation Product Vinyl sulfone

Conclusion

This application note provides essential information for the formulation and stability assessment of this compound in a laboratory setting. Adherence to these protocols will help ensure the generation of high-quality, reproducible data in preclinical research involving this promising anti-cancer agent. The provided stability data and analytical methodology serve as a foundation for further investigation and development. Researchers should perform their own stability studies for their specific formulations and experimental conditions.

References

Application Notes and Protocols for Canfosfamide in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application and methodological considerations for evaluating the efficacy of Canfosfamide in patient-derived xenograft (PDX) models. Given the limited publicly available preclinical data for this compound in PDX models, this document presents a generalized framework, including representative data tables and detailed experimental protocols, to guide researchers in designing and executing such studies.

Introduction

This compound (formerly known as TLK286 or Telcyta) is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various human cancers, including ovarian cancer.[1][2][3] This targeted activation is designed to selectively release a cytotoxic phosphorodiamidate mustard in tumor cells, leading to DNA damage and apoptosis.[2] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are considered highly relevant preclinical models as they retain the histological and genetic characteristics of the original tumor.[4][5][6] The use of PDX models provides a valuable platform for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the human disease.

Mechanism of Action

This compound's activation is contingent on the presence of elevated levels of GST P1-1 in cancer cells. Upon enzymatic cleavage by GST P1-1, this compound releases its active cytotoxic moiety. This mechanism suggests that tumors with high GST P1-1 expression would be more susceptible to this compound treatment.

Data Presentation: Representative Efficacy Data

The following table represents a hypothetical summary of this compound's efficacy in a panel of ovarian cancer PDX models. This format is recommended for presenting quantitative data from in vivo studies.

PDX Model IDHistological SubtypeGST P1-1 Expression (IHC score)Treatment GroupNumber of Mice (n)Mean Tumor Volume Change from Baseline (%)Standard DeviationP-value vs. Vehicle
OV-001High-Grade Serous3+Vehicle8+15025.5-
OV-001High-Grade Serous3+This compound (50 mg/kg)8-4015.2<0.01
OV-002Clear Cell1+Vehicle8+12022.1-
OV-002Clear Cell1+This compound (50 mg/kg)8+9018.9>0.05
OV-003High-Grade Serous2+Vehicle8+18030.1-
OV-003High-Grade Serous2+This compound (50 mg/kg)8-1012.5<0.05

Experimental Protocols

This section outlines a general protocol for assessing the anti-tumor activity of this compound in PDX models.

PDX Model Establishment and Expansion
  • Source of Tumor Tissue: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice, 6-8 weeks old).

    • Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.[7]

    • Monitor mice for tumor engraftment and growth.

  • Expansion: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion. It is recommended to use early passage (P1-P3) tumors for efficacy studies to maintain fidelity to the original patient tumor.

This compound Dosing and Administration
  • Drug Preparation:

    • Reconstitute lyophilized this compound hydrochloride with sterile water for injection to a stock concentration of 20 mg/mL.

    • Further dilute the stock solution with a sterile 5% dextrose solution to the final desired concentration for injection.

    • Prepare fresh on each day of dosing.

  • Animal Grouping:

    • Once tumors in the expanded cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administration:

    • Administer this compound or vehicle control (5% dextrose solution) to the mice. The typical route of administration is intravenous (IV) via the tail vein.[7]

    • A representative dosing schedule could be 50 mg/kg administered once weekly for 4 weeks. The optimal dose and schedule may need to be determined in a pilot tolerability study.

Efficacy Evaluation
  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with digital calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Body Weight and Clinical Observations:

    • Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.

    • Perform daily clinical observations for any signs of distress or adverse effects.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment cycle.

    • At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Activation and Action

Canfosfamide_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) GSTP1 GST P1-1 This compound->GSTP1 Activation Active_Metabolite Cytotoxic Metabolite GSTP1->Active_Metabolite Cleavage DNA_RNA_Proteins DNA, RNA, Proteins Active_Metabolite->DNA_RNA_Proteins Damage Apoptosis Apoptosis DNA_RNA_Proteins->Apoptosis Induces

Caption: Mechanism of this compound activation by GST P1-1 leading to apoptosis.

Experimental Workflow for this compound Efficacy Testing in PDX Models

PDX_Workflow cluster_establishment Model Establishment cluster_efficacy Efficacy Study Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice (P0) Patient_Tumor->Implantation Expansion Tumor Expansion (P1, P2...) Implantation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for evaluating this compound in PDX models.

References

Application Notes and Protocols for Canfosfamide in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical application and methodological considerations for evaluating the efficacy of Canfosfamide in patient-derived xenograft (PDX) models. Given the limited publicly available preclinical data for this compound in PDX models, this document presents a generalized framework, including representative data tables and detailed experimental protocols, to guide researchers in designing and executing such studies.

Introduction

This compound (formerly known as TLK286 or Telcyta) is a glutathione analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme frequently overexpressed in various human cancers, including ovarian cancer.[1][2][3] This targeted activation is designed to selectively release a cytotoxic phosphorodiamidate mustard in tumor cells, leading to DNA damage and apoptosis.[2] Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are considered highly relevant preclinical models as they retain the histological and genetic characteristics of the original tumor.[4][5][6] The use of PDX models provides a valuable platform for evaluating the efficacy of targeted therapies like this compound in a setting that closely mimics the human disease.

Mechanism of Action

This compound's activation is contingent on the presence of elevated levels of GST P1-1 in cancer cells. Upon enzymatic cleavage by GST P1-1, this compound releases its active cytotoxic moiety. This mechanism suggests that tumors with high GST P1-1 expression would be more susceptible to this compound treatment.

Data Presentation: Representative Efficacy Data

The following table represents a hypothetical summary of this compound's efficacy in a panel of ovarian cancer PDX models. This format is recommended for presenting quantitative data from in vivo studies.

PDX Model IDHistological SubtypeGST P1-1 Expression (IHC score)Treatment GroupNumber of Mice (n)Mean Tumor Volume Change from Baseline (%)Standard DeviationP-value vs. Vehicle
OV-001High-Grade Serous3+Vehicle8+15025.5-
OV-001High-Grade Serous3+This compound (50 mg/kg)8-4015.2<0.01
OV-002Clear Cell1+Vehicle8+12022.1-
OV-002Clear Cell1+This compound (50 mg/kg)8+9018.9>0.05
OV-003High-Grade Serous2+Vehicle8+18030.1-
OV-003High-Grade Serous2+This compound (50 mg/kg)8-1012.5<0.05

Experimental Protocols

This section outlines a general protocol for assessing the anti-tumor activity of this compound in PDX models.

PDX Model Establishment and Expansion
  • Source of Tumor Tissue: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.

  • Implantation:

    • Anesthetize immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice, 6-8 weeks old).

    • Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.[7]

    • Monitor mice for tumor engraftment and growth.

  • Expansion: Once the initial tumor (P0) reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion. It is recommended to use early passage (P1-P3) tumors for efficacy studies to maintain fidelity to the original patient tumor.

This compound Dosing and Administration
  • Drug Preparation:

    • Reconstitute lyophilized this compound hydrochloride with sterile water for injection to a stock concentration of 20 mg/mL.

    • Further dilute the stock solution with a sterile 5% dextrose solution to the final desired concentration for injection.

    • Prepare fresh on each day of dosing.

  • Animal Grouping:

    • Once tumors in the expanded cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administration:

    • Administer this compound or vehicle control (5% dextrose solution) to the mice. The typical route of administration is intravenous (IV) via the tail vein.[7]

    • A representative dosing schedule could be 50 mg/kg administered once weekly for 4 weeks. The optimal dose and schedule may need to be determined in a pilot tolerability study.

Efficacy Evaluation
  • Tumor Volume Measurement:

    • Measure tumor dimensions (length and width) with digital calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8]

  • Body Weight and Clinical Observations:

    • Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.

    • Perform daily clinical observations for any signs of distress or adverse effects.

  • Endpoint:

    • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment cycle.

    • At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway of this compound Activation and Action

Canfosfamide_Pathway cluster_cell Cancer Cell This compound This compound (Prodrug) GSTP1 GST P1-1 This compound->GSTP1 Activation Active_Metabolite Cytotoxic Metabolite GSTP1->Active_Metabolite Cleavage DNA_RNA_Proteins DNA, RNA, Proteins Active_Metabolite->DNA_RNA_Proteins Damage Apoptosis Apoptosis DNA_RNA_Proteins->Apoptosis Induces

Caption: Mechanism of this compound activation by GST P1-1 leading to apoptosis.

Experimental Workflow for this compound Efficacy Testing in PDX Models

PDX_Workflow cluster_establishment Model Establishment cluster_efficacy Efficacy Study Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice (P0) Patient_Tumor->Implantation Expansion Tumor Expansion (P1, P2...) Implantation->Expansion Randomization Randomization of Tumor-Bearing Mice Expansion->Randomization Treatment Treatment with this compound or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for evaluating this compound in PDX models.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Canfosfamide Resistance in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating canfosfamide resistance in ovarian cancer cells. The information is based on the known mechanism of this compound and established principles of chemotherapy resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (formerly known as TLK286) is a glutathione (B108866) analog prodrug. Its cytotoxic activity is dependent on its activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in ovarian cancer cells.[1][2][3] Upon activation, this compound is converted into an alkylating agent that induces DNA damage, leading to the activation of cellular stress response kinase pathways and ultimately apoptosis.[1][2][3]

Q2: My ovarian cancer cell line shows high intrinsic resistance to this compound. What are the potential reasons?

High intrinsic resistance to this compound could be due to several factors. A primary reason could be low expression or activity of the activating enzyme, GST P1-1.[2] Other potential mechanisms include efficient drug efflux, robust DNA repair mechanisms, or defects in the apoptotic signaling pathway.

Q3: We have developed a this compound-resistant ovarian cancer cell line, but the GST P1-1 expression levels are unchanged. What other resistance mechanisms should we investigate?

If GST P1-1 expression is not the issue, consider the following potential mechanisms of acquired resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell before it can be activated or cause damage.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by activated this compound.[4]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade can prevent the cell from undergoing programmed cell death in response to this compound-induced damage.[4]

  • Increased Glutathione (GSH) Levels: Elevated intracellular GSH can lead to the detoxification and inactivation of the active metabolite of this compound.[3]

Q4: Are there any known combination therapies that can overcome this compound resistance?

While research on overcoming this compound resistance is limited, clinical trials have explored its use in combination with other chemotherapeutic agents. Preclinical studies have shown that this compound can act synergistically with drugs like carboplatin, doxorubicin (B1662922), paclitaxel (B517696), and gemcitabine.[2] A Phase III clinical trial investigated the combination of this compound with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[5][6] The results showed a trend towards improved progression-free survival in the combination arm, particularly in platinum-refractory and primary platinum-resistant subgroups.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity of this compound in vitro

Possible Cause Troubleshooting Steps
Low GST P1-1 Expression/Activity in Cell Line 1. Verify GST P1-1 expression levels via Western blot or qRT-PCR. 2. Perform a GST activity assay to confirm enzymatic function. 3. Consider using a cell line known to have high GST P1-1 expression as a positive control.
Cell Culture Conditions 1. Ensure consistent cell passage number, as phenotype can change over time. 2. Maintain consistent media composition and serum concentration.
This compound Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the drug according to the manufacturer's instructions.

Problem 2: this compound-Resistant Cell Line Does Not Show Increased Expression of Common ABC Transporters

Possible Cause Troubleshooting Steps
Alternative Resistance Mechanisms 1. Investigate the expression and activity of enzymes involved in glutathione metabolism. 2. Assess the integrity of the DNA damage response and repair pathways (e.g., expression of key repair proteins). 3. Profile key apoptotic proteins (e.g., Bcl-2 family members, caspases) to identify potential blocks in the cell death pathway.
Subtle Changes in Transporter Activity 1. Perform a functional drug efflux assay (e.g., using a fluorescent substrate) to directly measure efflux capacity.

Quantitative Data from Clinical Trials

Table 1: Progression-Free Survival (PFS) in a Phase III Trial of this compound + PLD vs. PLD Alone in Platinum-Resistant Ovarian Cancer [5][6]

Patient Group This compound + PLD (Median PFS) PLD Alone (Median PFS) Hazard Ratio (HR) P-value
Overall Population 5.6 months3.7 months0.920.7243
Platinum-Refractory/Primary Platinum-Resistant 5.6 months2.9 months0.550.0425

Table 2: Objective Response Rate (ORR) and Disease Stabilization Rate in a Phase II Trial of this compound + PLD in Platinum and Paclitaxel Refractory/Resistant Ovarian Cancer [2]

Metric Value 95% Confidence Interval (CI)
Objective Response Rate (ORR) 27.8%14.2% - 45.2%
Disease Stabilization Rate 80.6%64.0% - 91.8%

Experimental Protocols

Protocol 1: Quantification of GST P1-1 Expression by Western Blot

  • Cell Lysis:

    • Wash this compound-sensitive and -resistant ovarian cancer cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against GST P1-1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Protocol 2: Assessment of DNA Damage via γH2AX Staining

  • Cell Seeding and Treatment:

    • Seed this compound-sensitive and -resistant cells onto coverslips in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at a relevant concentration for a specified time course (e.g., 6, 12, 24 hours). Include an untreated control.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.25% Triton X-100 in PBS.

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash with PBST.

    • Counterstain nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus to measure the extent of DNA double-strand breaks.

Visualizations

Canfosfamide_Mechanism_of_Action cluster_cell Ovarian Cancer Cell Canfosfamide_ext This compound (Prodrug) GST_P1_1 GST P1-1 Canfosfamide_ext->GST_P1_1 Activation Activated_this compound Activated this compound (Alkylating Agent) GST_P1_1->Activated_this compound DNA_damage DNA Damage Activated_this compound->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Leads to

Caption: Mechanism of action of this compound in ovarian cancer cells.

Experimental_Workflow cluster_mechanisms Potential Mechanisms cluster_experiments Experimental Validation start Observation: This compound Resistance hypothesis Hypothesize Resistance Mechanism start->hypothesis gst Altered GST P1-1 Expression/Activity hypothesis->gst efflux Increased Drug Efflux hypothesis->efflux dna_repair Enhanced DNA Repair hypothesis->dna_repair apoptosis Apoptosis Evasion hypothesis->apoptosis western_gst Western Blot & Activity Assay for GST P1-1 gst->western_gst efflux_assay Drug Efflux Assay efflux->efflux_assay gamma_h2ax γH2AX Staining for DNA Damage dna_repair->gamma_h2ax caspase_assay Caspase Activity Assay apoptosis->caspase_assay conclusion Identify Resistance Mechanism & Target for Re-sensitization western_gst->conclusion efflux_assay->conclusion gamma_h2ax->conclusion caspase_assay->conclusion

Caption: Workflow for investigating this compound resistance.

Signaling_Pathways cluster_resistance Potential Resistance Pathways cluster_outcomes Cellular Outcomes This compound Activated this compound Reduced_activation Reduced Drug Activation This compound->Reduced_activation Blocked by Increased_efflux Increased Drug Efflux This compound->Increased_efflux Removed by DNA_lesion_repair Repair of DNA Lesions This compound->DNA_lesion_repair Counteracted by Apoptosis_inhibition Inhibition of Apoptosis This compound->Apoptosis_inhibition Inhibited by GST_P1_1_down Downregulation of GST P1-1 GST_P1_1_down->Reduced_activation ABC_up Upregulation of ABC Transporters ABC_up->Increased_efflux DNA_repair_up Enhanced DNA Repair Pathways DNA_repair_up->DNA_lesion_repair Anti_apoptosis_up Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_apoptosis_up->Apoptosis_inhibition Resistance This compound Resistance Reduced_activation->Resistance Increased_efflux->Resistance DNA_lesion_repair->Resistance Apoptosis_inhibition->Resistance

Caption: Signaling pathways potentially involved in this compound resistance.

References

Technical Support Center: Overcoming Canfosfamide Resistance in Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating canfosfamide resistance in ovarian cancer cells. The information is based on the known mechanism of this compound and established principles of chemotherapy resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound (formerly known as TLK286) is a glutathione analog prodrug. Its cytotoxic activity is dependent on its activation by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in ovarian cancer cells.[1][2][3] Upon activation, this compound is converted into an alkylating agent that induces DNA damage, leading to the activation of cellular stress response kinase pathways and ultimately apoptosis.[1][2][3]

Q2: My ovarian cancer cell line shows high intrinsic resistance to this compound. What are the potential reasons?

High intrinsic resistance to this compound could be due to several factors. A primary reason could be low expression or activity of the activating enzyme, GST P1-1.[2] Other potential mechanisms include efficient drug efflux, robust DNA repair mechanisms, or defects in the apoptotic signaling pathway.

Q3: We have developed a this compound-resistant ovarian cancer cell line, but the GST P1-1 expression levels are unchanged. What other resistance mechanisms should we investigate?

If GST P1-1 expression is not the issue, consider the following potential mechanisms of acquired resistance:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell before it can be activated or cause damage.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by activated this compound.[4]

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade can prevent the cell from undergoing programmed cell death in response to this compound-induced damage.[4]

  • Increased Glutathione (GSH) Levels: Elevated intracellular GSH can lead to the detoxification and inactivation of the active metabolite of this compound.[3]

Q4: Are there any known combination therapies that can overcome this compound resistance?

While research on overcoming this compound resistance is limited, clinical trials have explored its use in combination with other chemotherapeutic agents. Preclinical studies have shown that this compound can act synergistically with drugs like carboplatin, doxorubicin, paclitaxel, and gemcitabine.[2] A Phase III clinical trial investigated the combination of this compound with pegylated liposomal doxorubicin (PLD) in patients with platinum-resistant ovarian cancer.[5][6] The results showed a trend towards improved progression-free survival in the combination arm, particularly in platinum-refractory and primary platinum-resistant subgroups.[5][6]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity of this compound in vitro

Possible Cause Troubleshooting Steps
Low GST P1-1 Expression/Activity in Cell Line 1. Verify GST P1-1 expression levels via Western blot or qRT-PCR. 2. Perform a GST activity assay to confirm enzymatic function. 3. Consider using a cell line known to have high GST P1-1 expression as a positive control.
Cell Culture Conditions 1. Ensure consistent cell passage number, as phenotype can change over time. 2. Maintain consistent media composition and serum concentration.
This compound Degradation 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store the drug according to the manufacturer's instructions.

Problem 2: this compound-Resistant Cell Line Does Not Show Increased Expression of Common ABC Transporters

Possible Cause Troubleshooting Steps
Alternative Resistance Mechanisms 1. Investigate the expression and activity of enzymes involved in glutathione metabolism. 2. Assess the integrity of the DNA damage response and repair pathways (e.g., expression of key repair proteins). 3. Profile key apoptotic proteins (e.g., Bcl-2 family members, caspases) to identify potential blocks in the cell death pathway.
Subtle Changes in Transporter Activity 1. Perform a functional drug efflux assay (e.g., using a fluorescent substrate) to directly measure efflux capacity.

Quantitative Data from Clinical Trials

Table 1: Progression-Free Survival (PFS) in a Phase III Trial of this compound + PLD vs. PLD Alone in Platinum-Resistant Ovarian Cancer [5][6]

Patient Group This compound + PLD (Median PFS) PLD Alone (Median PFS) Hazard Ratio (HR) P-value
Overall Population 5.6 months3.7 months0.920.7243
Platinum-Refractory/Primary Platinum-Resistant 5.6 months2.9 months0.550.0425

Table 2: Objective Response Rate (ORR) and Disease Stabilization Rate in a Phase II Trial of this compound + PLD in Platinum and Paclitaxel Refractory/Resistant Ovarian Cancer [2]

Metric Value 95% Confidence Interval (CI)
Objective Response Rate (ORR) 27.8%14.2% - 45.2%
Disease Stabilization Rate 80.6%64.0% - 91.8%

Experimental Protocols

Protocol 1: Quantification of GST P1-1 Expression by Western Blot

  • Cell Lysis:

    • Wash this compound-sensitive and -resistant ovarian cancer cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against GST P1-1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Protocol 2: Assessment of DNA Damage via γH2AX Staining

  • Cell Seeding and Treatment:

    • Seed this compound-sensitive and -resistant cells onto coverslips in a multi-well plate.

    • Allow cells to adhere overnight.

    • Treat cells with this compound at a relevant concentration for a specified time course (e.g., 6, 12, 24 hours). Include an untreated control.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.25% Triton X-100 in PBS.

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against phosphorylated H2AX (γH2AX).

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash with PBST.

    • Counterstain nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus to measure the extent of DNA double-strand breaks.

Visualizations

Canfosfamide_Mechanism_of_Action cluster_cell Ovarian Cancer Cell Canfosfamide_ext This compound (Prodrug) GST_P1_1 GST P1-1 Canfosfamide_ext->GST_P1_1 Activation Activated_this compound Activated this compound (Alkylating Agent) GST_P1_1->Activated_this compound DNA_damage DNA Damage Activated_this compound->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Leads to

Caption: Mechanism of action of this compound in ovarian cancer cells.

Experimental_Workflow cluster_mechanisms Potential Mechanisms cluster_experiments Experimental Validation start Observation: This compound Resistance hypothesis Hypothesize Resistance Mechanism start->hypothesis gst Altered GST P1-1 Expression/Activity hypothesis->gst efflux Increased Drug Efflux hypothesis->efflux dna_repair Enhanced DNA Repair hypothesis->dna_repair apoptosis Apoptosis Evasion hypothesis->apoptosis western_gst Western Blot & Activity Assay for GST P1-1 gst->western_gst efflux_assay Drug Efflux Assay efflux->efflux_assay gamma_h2ax γH2AX Staining for DNA Damage dna_repair->gamma_h2ax caspase_assay Caspase Activity Assay apoptosis->caspase_assay conclusion Identify Resistance Mechanism & Target for Re-sensitization western_gst->conclusion efflux_assay->conclusion gamma_h2ax->conclusion caspase_assay->conclusion

Caption: Workflow for investigating this compound resistance.

Signaling_Pathways cluster_resistance Potential Resistance Pathways cluster_outcomes Cellular Outcomes This compound Activated this compound Reduced_activation Reduced Drug Activation This compound->Reduced_activation Blocked by Increased_efflux Increased Drug Efflux This compound->Increased_efflux Removed by DNA_lesion_repair Repair of DNA Lesions This compound->DNA_lesion_repair Counteracted by Apoptosis_inhibition Inhibition of Apoptosis This compound->Apoptosis_inhibition Inhibited by GST_P1_1_down Downregulation of GST P1-1 GST_P1_1_down->Reduced_activation ABC_up Upregulation of ABC Transporters ABC_up->Increased_efflux DNA_repair_up Enhanced DNA Repair Pathways DNA_repair_up->DNA_lesion_repair Anti_apoptosis_up Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Anti_apoptosis_up->Apoptosis_inhibition Resistance This compound Resistance Reduced_activation->Resistance Increased_efflux->Resistance DNA_lesion_repair->Resistance Apoptosis_inhibition->Resistance

Caption: Signaling pathways potentially involved in this compound resistance.

References

Technical Support Center: Investigating the Lack of Survival Benefit in Canfosfamide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the investigation of Canfosfamide (formerly known as Telcyta®, TLK286) and the interpretation of its clinical trial results. This compound is a prodrug designed for activation by glutathione (B108866) S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancer types.[1] Despite a promising preclinical profile, Phase III clinical trials in ovarian and other cancers did not demonstrate a significant overall survival (OS) benefit.[1] This resource aims to equip researchers with the necessary tools and knowledge to explore the potential reasons for these outcomes and to guide future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the underlying mechanism of action for this compound?

A1: this compound is a glutathione analog prodrug.[2][3] Its activation is catalyzed by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in cancer cells compared to normal tissues.[1] Upon activation, this compound is converted into a cytotoxic alkylating agent that induces DNA damage, leading to apoptosis (programmed cell death) in cancer cells.[1]

Q2: Why did this compound fail to show a survival benefit in Phase III clinical trials despite promising earlier studies?

A2: The precise reasons for the lack of overall survival benefit in Phase III trials are likely multifactorial. Some of the key hypotheses and contributing factors include:

  • Tumor Heterogeneity: The expression and activity of GST P1-1 can vary significantly among patients and even within different regions of a tumor. Inconsistent or low levels of GST P1-1 in some patients' tumors would lead to insufficient activation of this compound, rendering it ineffective.

  • Drug Resistance Mechanisms: Cancer cells can develop resistance to alkylating agents through various mechanisms. These can be categorized as pre-target (preventing the drug from reaching its DNA target) and post-target (repairing DNA damage or tolerating its effects) mechanisms.[4][5]

  • Suboptimal Patient Selection: Early clinical trials may not have employed robust biomarkers to select patients most likely to respond, i.e., those with high GST P1-1 expression.

  • Clinical Trial Design: In some trials, the comparator arms (standard-of-care chemotherapies) were highly effective, making it statistically challenging to demonstrate a superior survival benefit for the experimental drug. For instance, in one trial, the median overall survival in the this compound group was significantly worse than in the comparator arms.[6][7]

Q3: What are the known mechanisms of resistance to alkylating agents like the active metabolite of this compound?

A3: Resistance to alkylating agents is a significant challenge in cancer therapy and can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cancer cell.

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR), to counteract the DNA damage induced by alkylating agents.[2][8] The enzyme O6-methylguanine methyltransferase (MGMT) is a key DNA repair protein that can remove alkyl groups from guanine.[2][8]

  • Increased Detoxification: Elevated levels of intracellular detoxifying agents, such as glutathione (GSH), can neutralize the reactive alkylating species before they can damage DNA. The GST/GSH system plays a crucial role in this process.[5]

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cancer cells to survive despite significant DNA alkylation.

Clinical Trial Data Summary

The following tables summarize the key efficacy data from pivotal Phase III clinical trials of this compound in ovarian cancer.

Table 1: ASSIST-3 (NCT00114827) - this compound + Carboplatin vs. Pegylated Liposomal Doxorubicin (B1662922) (PLD) in Platinum-Refractory/Resistant Ovarian Cancer [6]

EndpointThis compound + CarboplatinPegylated Liposomal Doxorubicin (PLD)
Objective Response Rate Not Superior to PLD-
Progression-Free Survival 3.5 months3.5 months

Table 2: ASSIST-1 (NCT00052065) - this compound vs. PLD or Topotecan in Third-Line Platinum-Refractory/Resistant Ovarian Cancer [7]

EndpointThis compoundPLD / Topotecan (Control)p-value
Median Overall Survival 8.5 months13.6 months< 0.01
Median Progression-Free Survival 2.3 months4.4 months< 0.001

Table 3: NCT00350948 - this compound + PLD vs. PLD alone in Platinum-Resistant Ovarian Cancer [9][10]

Endpoint (Overall Population)This compound + PLDPLD AloneHazard Ratio (95% CI)p-value
Median Progression-Free Survival 5.6 months3.7 months0.920.7243
Endpoint (Platinum-Refractory/Primary Resistant Subgroup) This compound + PLD PLD Alone Hazard Ratio (95% CI) p-value
Median Progression-Free Survival 5.6 months2.9 months0.550.0425

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments relevant to investigating this compound's mechanism of action and resistance, along with troubleshooting guides for common issues.

Assessment of GSTP1 Expression by Western Blot

Objective: To determine the protein levels of GSTP1 in cancer cell lines or tumor tissue lysates.

Methodology:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.

    • Confirm transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for GSTP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

Troubleshooting Guide: Western Blot

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.[2]
Low primary antibody concentrationOptimize the primary antibody dilution.
Inefficient protein transferVerify transfer with Ponceau S staining and optimize transfer time/voltage.[2]
Low target protein expressionUse a positive control cell line known to express GSTP1.[8]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[2]
High antibody concentrationDecrease the concentration of the primary or secondary antibody.[2]
Inadequate washingIncrease the number and duration of wash steps.[2]
Non-specific Bands Primary antibody is not specificUse a more specific antibody or perform antibody validation experiments.
Protein degradationAdd fresh protease inhibitors to the lysis buffer.[8]
In Vitro Drug Sensitivity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound or its active metabolite on cancer cell lines and to calculate the IC50 value.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound or its active metabolite.

    • Replace the culture medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide: MTT Assay

IssuePossible CauseSolution
High Variability between Replicates Uneven cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[12]
Pipetting errorsCalibrate pipettes regularly and practice consistent pipetting technique.[12]
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[12]
Low Absorbance Readings Low cell numberIncrease the initial cell seeding density.
Insufficient incubation with MTTIncrease the incubation time with the MTT reagent.
High Background ContaminationEnsure sterile technique and check for microbial contamination in the cell culture.
Interference from phenol (B47542) red in the mediumUse phenol red-free medium for the assay.[6]
Establishment of this compound-Resistant Cancer Cell Lines

Objective: To develop in vitro models of acquired resistance to this compound for mechanistic studies.

Methodology:

  • Initial Drug Exposure:

    • Treat the parental cancer cell line with a low concentration of this compound's active metabolite (e.g., the IC20 or IC50 value).

  • Dose Escalation:

    • Once the cells have recovered and are proliferating, gradually increase the drug concentration in a stepwise manner.[13]

    • Maintain the cells at each concentration for several passages until they exhibit stable growth.

  • Characterization of Resistance:

    • Perform an MTT assay to compare the IC50 value of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

  • Maintenance of Resistant Phenotype:

    • Culture the resistant cell line in the continuous presence of a maintenance dose of the drug to prevent reversion.

Visualizing Key Pathways and Workflows

This compound Activation and GSTP1-Mediated Resistance

The following diagram illustrates the activation of this compound by GSTP1 and potential mechanisms of resistance.

Canfosfamide_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Canfosfamide_prodrug This compound (Prodrug) Canfosfamide_intracellular This compound Canfosfamide_prodrug->Canfosfamide_intracellular Cellular Uptake Active_Metabolite Active Alkylating Metabolite Canfosfamide_intracellular->Active_Metabolite Activation GSTP1 GSTP1 DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Damage DNA->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces GSTP1_overexpression GSTP1 Overexpression (Drug Sequestration) GSTP1_overexpression->Canfosfamide_intracellular Inhibits Activation DNA_Repair Enhanced DNA Repair (e.g., BER, MMR) DNA_Repair->DNA_Damage Repairs Anti_Apoptotic Anti-Apoptotic Signaling Anti_Apoptotic->Apoptosis Inhibits

Caption: this compound activation by GSTP1 and resistance pathways.

Experimental Workflow: Investigating this compound Resistance

This workflow outlines the key steps for a researcher investigating potential resistance mechanisms to this compound.

Resistance_Workflow start Start: Hypothesis (e.g., GSTP1 levels correlate with resistance) select_cells Select Panel of Cancer Cell Lines start->select_cells characterize_gstp1 Characterize GSTP1 Expression (Western Blot / qPCR) select_cells->characterize_gstp1 mtt_assay Perform MTT Assay with this compound select_cells->mtt_assay analyze_correlation Analyze Correlation: GSTP1 vs. IC50 characterize_gstp1->analyze_correlation mtt_assay->analyze_correlation develop_resistant_lines Develop Resistant Cell Lines (Optional) analyze_correlation->develop_resistant_lines If no correlation, investigate other mechanisms end Conclusion analyze_correlation->end If correlation exists, validate hypothesis mechanistic_studies Mechanistic Studies: - DNA Repair Assays - Apoptosis Assays - Efflux Pump Activity develop_resistant_lines->mechanistic_studies mechanistic_studies->end

Caption: Workflow for investigating this compound resistance mechanisms.

References

Technical Support Center: Investigating the Lack of Survival Benefit in Canfosfamide Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the investigation of Canfosfamide (formerly known as Telcyta®, TLK286) and the interpretation of its clinical trial results. This compound is a prodrug designed for activation by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in various cancer types.[1] Despite a promising preclinical profile, Phase III clinical trials in ovarian and other cancers did not demonstrate a significant overall survival (OS) benefit.[1] This resource aims to equip researchers with the necessary tools and knowledge to explore the potential reasons for these outcomes and to guide future research in this area.

Frequently Asked Questions (FAQs)

Q1: What was the underlying mechanism of action for this compound?

A1: this compound is a glutathione analog prodrug.[2][3] Its activation is catalyzed by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is frequently overexpressed in cancer cells compared to normal tissues.[1] Upon activation, this compound is converted into a cytotoxic alkylating agent that induces DNA damage, leading to apoptosis (programmed cell death) in cancer cells.[1]

Q2: Why did this compound fail to show a survival benefit in Phase III clinical trials despite promising earlier studies?

A2: The precise reasons for the lack of overall survival benefit in Phase III trials are likely multifactorial. Some of the key hypotheses and contributing factors include:

  • Tumor Heterogeneity: The expression and activity of GST P1-1 can vary significantly among patients and even within different regions of a tumor. Inconsistent or low levels of GST P1-1 in some patients' tumors would lead to insufficient activation of this compound, rendering it ineffective.

  • Drug Resistance Mechanisms: Cancer cells can develop resistance to alkylating agents through various mechanisms. These can be categorized as pre-target (preventing the drug from reaching its DNA target) and post-target (repairing DNA damage or tolerating its effects) mechanisms.[4][5]

  • Suboptimal Patient Selection: Early clinical trials may not have employed robust biomarkers to select patients most likely to respond, i.e., those with high GST P1-1 expression.

  • Clinical Trial Design: In some trials, the comparator arms (standard-of-care chemotherapies) were highly effective, making it statistically challenging to demonstrate a superior survival benefit for the experimental drug. For instance, in one trial, the median overall survival in the this compound group was significantly worse than in the comparator arms.[6][7]

Q3: What are the known mechanisms of resistance to alkylating agents like the active metabolite of this compound?

A3: Resistance to alkylating agents is a significant challenge in cancer therapy and can arise from several mechanisms:

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can actively transport the drug out of the cancer cell.

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR), to counteract the DNA damage induced by alkylating agents.[2][8] The enzyme O6-methylguanine methyltransferase (MGMT) is a key DNA repair protein that can remove alkyl groups from guanine.[2][8]

  • Increased Detoxification: Elevated levels of intracellular detoxifying agents, such as glutathione (GSH), can neutralize the reactive alkylating species before they can damage DNA. The GST/GSH system plays a crucial role in this process.[5]

  • Alterations in Apoptotic Pathways: Defects in the signaling pathways that trigger apoptosis in response to DNA damage can allow cancer cells to survive despite significant DNA alkylation.

Clinical Trial Data Summary

The following tables summarize the key efficacy data from pivotal Phase III clinical trials of this compound in ovarian cancer.

Table 1: ASSIST-3 (NCT00114827) - this compound + Carboplatin vs. Pegylated Liposomal Doxorubicin (PLD) in Platinum-Refractory/Resistant Ovarian Cancer [6]

EndpointThis compound + CarboplatinPegylated Liposomal Doxorubicin (PLD)
Objective Response Rate Not Superior to PLD-
Progression-Free Survival 3.5 months3.5 months

Table 2: ASSIST-1 (NCT00052065) - this compound vs. PLD or Topotecan in Third-Line Platinum-Refractory/Resistant Ovarian Cancer [7]

EndpointThis compoundPLD / Topotecan (Control)p-value
Median Overall Survival 8.5 months13.6 months< 0.01
Median Progression-Free Survival 2.3 months4.4 months< 0.001

Table 3: NCT00350948 - this compound + PLD vs. PLD alone in Platinum-Resistant Ovarian Cancer [9][10]

Endpoint (Overall Population)This compound + PLDPLD AloneHazard Ratio (95% CI)p-value
Median Progression-Free Survival 5.6 months3.7 months0.920.7243
Endpoint (Platinum-Refractory/Primary Resistant Subgroup) This compound + PLD PLD Alone Hazard Ratio (95% CI) p-value
Median Progression-Free Survival 5.6 months2.9 months0.550.0425

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments relevant to investigating this compound's mechanism of action and resistance, along with troubleshooting guides for common issues.

Assessment of GSTP1 Expression by Western Blot

Objective: To determine the protein levels of GSTP1 in cancer cell lines or tumor tissue lysates.

Methodology:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour.

    • Confirm transfer efficiency by Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for GSTP1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

Troubleshooting Guide: Western Blot

IssuePossible CauseSolution
No or Weak Signal Insufficient protein loadedIncrease the amount of protein loaded per lane.[2]
Low primary antibody concentrationOptimize the primary antibody dilution.
Inefficient protein transferVerify transfer with Ponceau S staining and optimize transfer time/voltage.[2]
Low target protein expressionUse a positive control cell line known to express GSTP1.[8]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[2]
High antibody concentrationDecrease the concentration of the primary or secondary antibody.[2]
Inadequate washingIncrease the number and duration of wash steps.[2]
Non-specific Bands Primary antibody is not specificUse a more specific antibody or perform antibody validation experiments.
Protein degradationAdd fresh protease inhibitors to the lysis buffer.[8]
In Vitro Drug Sensitivity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound or its active metabolite on cancer cell lines and to calculate the IC50 value.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11]

    • Allow cells to adhere and grow for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of this compound or its active metabolite.

    • Replace the culture medium with fresh medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 48-72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guide: MTT Assay

IssuePossible CauseSolution
High Variability between Replicates Uneven cell seedingEnsure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.[12]
Pipetting errorsCalibrate pipettes regularly and practice consistent pipetting technique.[12]
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[12]
Low Absorbance Readings Low cell numberIncrease the initial cell seeding density.
Insufficient incubation with MTTIncrease the incubation time with the MTT reagent.
High Background ContaminationEnsure sterile technique and check for microbial contamination in the cell culture.
Interference from phenol red in the mediumUse phenol red-free medium for the assay.[6]
Establishment of this compound-Resistant Cancer Cell Lines

Objective: To develop in vitro models of acquired resistance to this compound for mechanistic studies.

Methodology:

  • Initial Drug Exposure:

    • Treat the parental cancer cell line with a low concentration of this compound's active metabolite (e.g., the IC20 or IC50 value).

  • Dose Escalation:

    • Once the cells have recovered and are proliferating, gradually increase the drug concentration in a stepwise manner.[13]

    • Maintain the cells at each concentration for several passages until they exhibit stable growth.

  • Characterization of Resistance:

    • Perform an MTT assay to compare the IC50 value of the resistant cell line to the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

  • Maintenance of Resistant Phenotype:

    • Culture the resistant cell line in the continuous presence of a maintenance dose of the drug to prevent reversion.

Visualizing Key Pathways and Workflows

This compound Activation and GSTP1-Mediated Resistance

The following diagram illustrates the activation of this compound by GSTP1 and potential mechanisms of resistance.

Canfosfamide_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Canfosfamide_prodrug This compound (Prodrug) Canfosfamide_intracellular This compound Canfosfamide_prodrug->Canfosfamide_intracellular Cellular Uptake Active_Metabolite Active Alkylating Metabolite Canfosfamide_intracellular->Active_Metabolite Activation GSTP1 GSTP1 DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Damage DNA->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces GSTP1_overexpression GSTP1 Overexpression (Drug Sequestration) GSTP1_overexpression->Canfosfamide_intracellular Inhibits Activation DNA_Repair Enhanced DNA Repair (e.g., BER, MMR) DNA_Repair->DNA_Damage Repairs Anti_Apoptotic Anti-Apoptotic Signaling Anti_Apoptotic->Apoptosis Inhibits

Caption: this compound activation by GSTP1 and resistance pathways.

Experimental Workflow: Investigating this compound Resistance

This workflow outlines the key steps for a researcher investigating potential resistance mechanisms to this compound.

Resistance_Workflow start Start: Hypothesis (e.g., GSTP1 levels correlate with resistance) select_cells Select Panel of Cancer Cell Lines start->select_cells characterize_gstp1 Characterize GSTP1 Expression (Western Blot / qPCR) select_cells->characterize_gstp1 mtt_assay Perform MTT Assay with this compound select_cells->mtt_assay analyze_correlation Analyze Correlation: GSTP1 vs. IC50 characterize_gstp1->analyze_correlation mtt_assay->analyze_correlation develop_resistant_lines Develop Resistant Cell Lines (Optional) analyze_correlation->develop_resistant_lines If no correlation, investigate other mechanisms end Conclusion analyze_correlation->end If correlation exists, validate hypothesis mechanistic_studies Mechanistic Studies: - DNA Repair Assays - Apoptosis Assays - Efflux Pump Activity develop_resistant_lines->mechanistic_studies mechanistic_studies->end

Caption: Workflow for investigating this compound resistance mechanisms.

References

Canfosfamide Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing canfosfamide dosage and minimizing adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (development code TLK286) is a glutathione (B108866) analog prodrug designed for targeted cancer therapy.[1][2] Its activation is catalyzed by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancer cells.[1][3] Upon activation, this compound is cleaved into two fragments: an active cytotoxic fragment and a glutathione analog fragment.[2][4] The cytotoxic component is an alkylating agent that reacts with cellular macromolecules like DNA, RNA, and proteins, inducing DNA damage and leading to cancer cell apoptosis (cell death).[1][3] The glutathione analog fragment may remain bound to GST P1-1, potentially inhibiting its ability to detoxify other chemotherapeutic agents.[2][3]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm cluster_nucleus Nucleus This compound This compound Canfosfamide_in This compound (Prodrug) This compound->Canfosfamide_in Cellular Uptake Activation Enzymatic Activation Canfosfamide_in->Activation GSTP11 GST P1-1 (Enzyme) GSTP11->Activation Cytotoxic_Fragment Active Cytotoxic Fragment (Alkylating Agent) Activation->Cytotoxic_Fragment GSH_Analog Glutathione Analog Fragment Activation->GSH_Analog DNA_Damage DNA, RNA, Protein Alkylation & Damage Cytotoxic_Fragment->DNA_Damage Inhibition Inhibition GSH_Analog->Inhibition Inhibition->GSTP11 Inhibits Detoxification Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound activation pathway in tumor cells. (Within 100 characters)
Q2: What are the most common adverse events associated with this compound?

Clinical and preclinical studies have identified several dose-dependent adverse events. It's important to note that this compound is often used in combination therapies, which can influence the adverse event profile.[5][6]

  • Hematologic Toxicity: Myelosuppression is a primary dose-limiting toxicity.[7] In a Phase III trial with pegylated liposomal doxorubicin (B1662922) (PLD), hematologic adverse events occurred in 66% of patients on the combination arm versus 44% on the PLD alone arm, though these were generally manageable with dose reductions.[5]

  • Gastrointestinal Events: Grade 1-2 nausea and vomiting are commonly reported.[3]

  • Constitutional Symptoms: Fatigue is a frequently observed side effect.[3]

  • Renal and Urothelial Toxicity: Transient microscopic hematuria has been noted.[3] Unlike its structural analogs cyclophosphamide (B585) and ifosfamide (B1674421), which produce the toxic metabolite acrolein, this compound's activation mechanism does not generate acrolein, potentially leading to a different urotoxicity profile.[8][9]

  • Dermatological Events: When used with PLD, this compound was associated with a lower incidence of palmar-plantar erythrodysesthesia (hand-foot syndrome) and stomatitis compared to PLD alone.[5]

Q3: How can this compound dosage be optimized to minimize adverse events?

Dosage optimization is critical for balancing efficacy and safety.[10][11] The goal is to identify a therapeutic window that maximizes anti-tumor activity while keeping side effects manageable.[10]

  • Correlate with GST P1-1 Expression: Since this compound requires activation by GST P1-1, tumor expression levels of this enzyme could be a key biomarker.[1][2] Tumors with high GST P1-1 expression may respond to lower, less toxic doses of this compound. Conversely, tumors with low expression may require higher doses or may not be suitable candidates for this compound therapy.

  • Dose-Escalation and De-escalation Studies: Conduct thorough dose-finding studies. A Phase 1 study of this compound with PLD found no dose-limiting toxicities, and the maximum tolerated dose (MTD) was determined to be the full doses of both agents.[6] However, monitoring for dose-limiting toxicities like severe myelosuppression is crucial.[7]

  • Fractionated Dosing Schedules: Investigate alternative dosing schedules. As seen with related compounds like ifosfamide, administering the total dose in smaller, fractionated amounts over several days can sometimes reduce the incidence of severe toxicity compared to a single large bolus.[7]

  • Combination Therapy Adjustments: When used in combination, adjust dosages based on overlapping toxicities.[6] this compound is generally non-myelosuppressive at its recommended dose, suggesting it may not compromise the dosage of other myelosuppressive agents it's combined with.[6]

Dosage Optimization Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Analysis & Dose Selection Cell_Lines Select Tumor Cell Lines (Varying GST P1-1 Expression) Dose_Response Perform Dose-Response Cytotoxicity Assays Cell_Lines->Dose_Response IC50 Determine IC50 & Correlate with GST P1-1 Levels Dose_Response->IC50 Animal_Model Establish Xenograft/ PDX Animal Model IC50->Animal_Model Inform Starting Doses MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Animal_Model->MTD_Study Efficacy_Study Perform Efficacy Studies at Doses Below MTD MTD_Study->Efficacy_Study Toxicity_Monitoring Monitor for Adverse Events (CBC, Clinical Chemistry) Efficacy_Study->Toxicity_Monitoring Therapeutic_Window Define Therapeutic Window (Efficacy vs. Toxicity) Toxicity_Monitoring->Therapeutic_Window Optimal_Dose Select Optimal Dose for Further Trials Therapeutic_Window->Optimal_Dose

Caption: Preclinical workflow for optimizing this compound dosage. (Within 100 characters)

Troubleshooting Guide

Issue: Higher than expected toxicity observed in an in vivo model.
Potential Cause Troubleshooting Step
High GST P1-1 Expression in Non-Target Tissues Analyze GST P1-1 expression in tissues exhibiting toxicity (e.g., liver, kidney, bone marrow) via Western Blot or IHC to check for off-tumor activation.
Model-Specific Sensitivity Review literature for the specific animal strain's sensitivity to alkylating agents. Consider testing in an alternative model (e.g., different mouse strain).[12]
Drug Formulation/Vehicle Issues Ensure proper solubilization and stability of the this compound formulation. Test the vehicle alone to rule out vehicle-induced toxicity.
Overlapping Toxicity with Combination Agent If in a combination study, run a parallel cohort with each agent alone to isolate the source of the toxicity. Consider a staggered dosing schedule.

Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials involving this compound.

Table 1: Adverse Events in Platinum-Resistant Ovarian Cancer (Phase III)[5]
Adverse Event CategoryThis compound + PLD (n=65)PLD Alone (n=60)
Hematologic Events (Any Grade) 66%44%
Palmar-Plantar Erythrodysesthesia 23%39%
Stomatitis 31%49%
Table 2: Dosing and Administration in Ovarian Cancer Studies[5][6]
Study PhaseThis compound DoseCombination Agent & DoseCycle Length
Phase II 960 mg/m² IVPLD @ 50 mg/m² IV28 days
Phase III 1000 mg/m² IVPLD @ 50 mg/m² IV28 days

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with varying GST P1-1 expression.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., ovarian, non-small cell lung) in appropriate media. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound. Create a series of 2-fold dilutions to test a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • S9 Fraction (Activation): To mimic metabolic activation, prepare an S9 fraction from rat liver or use recombinant human GST P1-1 enzyme. Add the S9 mix or purified enzyme to the wells along with the this compound dilutions.[13]

  • Incubation: Treat the cells with the this compound dilutions (with S9 mix) and incubate for 72 hours. Include vehicle-only and untreated controls.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Efficacy and Toxicity Study

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of an optimized this compound dose in an immunodeficient mouse model.[14][15]

Methodology:

  • Animal Models: Use immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NU/J mice).[14]

  • Tumor Implantation: Subcutaneously implant 1-5 million human cancer cells (selected from in vitro testing) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing:

    • Vehicle Control Group: Administer the drug vehicle on the same schedule as the treatment groups.

    • Treatment Groups: Administer this compound intravenously (IV) or intraperitoneally (IP) at selected doses below the pre-determined MTD. Dosing may be, for example, once weekly for 4 weeks.

  • Monitoring Efficacy: Measure tumor volume with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring Toxicity:

    • Record animal body weight twice weekly as an indicator of general health.

    • Perform clinical observations daily for signs of distress (e.g., lethargy, ruffled fur).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematologic and organ toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the endpoint volume (e.g., 2000 mm³), or after a pre-determined duration.[14]

  • Analysis: Compare the tumor growth inhibition (TGI) between treated and control groups. Analyze body weight changes and blood parameters to assess the toxicity profile of the tested dose.

References

Canfosfamide Dosage Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for optimizing canfosfamide dosage and minimizing adverse events during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound (development code TLK286) is a glutathione analog prodrug designed for targeted cancer therapy.[1][2] Its activation is catalyzed by the enzyme Glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in a variety of human cancer cells.[1][3] Upon activation, this compound is cleaved into two fragments: an active cytotoxic fragment and a glutathione analog fragment.[2][4] The cytotoxic component is an alkylating agent that reacts with cellular macromolecules like DNA, RNA, and proteins, inducing DNA damage and leading to cancer cell apoptosis (cell death).[1][3] The glutathione analog fragment may remain bound to GST P1-1, potentially inhibiting its ability to detoxify other chemotherapeutic agents.[2][3]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell Cytoplasm cluster_nucleus Nucleus This compound This compound Canfosfamide_in This compound (Prodrug) This compound->Canfosfamide_in Cellular Uptake Activation Enzymatic Activation Canfosfamide_in->Activation GSTP11 GST P1-1 (Enzyme) GSTP11->Activation Cytotoxic_Fragment Active Cytotoxic Fragment (Alkylating Agent) Activation->Cytotoxic_Fragment GSH_Analog Glutathione Analog Fragment Activation->GSH_Analog DNA_Damage DNA, RNA, Protein Alkylation & Damage Cytotoxic_Fragment->DNA_Damage Inhibition Inhibition GSH_Analog->Inhibition Inhibition->GSTP11 Inhibits Detoxification Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound activation pathway in tumor cells. (Within 100 characters)
Q2: What are the most common adverse events associated with this compound?

Clinical and preclinical studies have identified several dose-dependent adverse events. It's important to note that this compound is often used in combination therapies, which can influence the adverse event profile.[5][6]

  • Hematologic Toxicity: Myelosuppression is a primary dose-limiting toxicity.[7] In a Phase III trial with pegylated liposomal doxorubicin (PLD), hematologic adverse events occurred in 66% of patients on the combination arm versus 44% on the PLD alone arm, though these were generally manageable with dose reductions.[5]

  • Gastrointestinal Events: Grade 1-2 nausea and vomiting are commonly reported.[3]

  • Constitutional Symptoms: Fatigue is a frequently observed side effect.[3]

  • Renal and Urothelial Toxicity: Transient microscopic hematuria has been noted.[3] Unlike its structural analogs cyclophosphamide and ifosfamide, which produce the toxic metabolite acrolein, this compound's activation mechanism does not generate acrolein, potentially leading to a different urotoxicity profile.[8][9]

  • Dermatological Events: When used with PLD, this compound was associated with a lower incidence of palmar-plantar erythrodysesthesia (hand-foot syndrome) and stomatitis compared to PLD alone.[5]

Q3: How can this compound dosage be optimized to minimize adverse events?

Dosage optimization is critical for balancing efficacy and safety.[10][11] The goal is to identify a therapeutic window that maximizes anti-tumor activity while keeping side effects manageable.[10]

  • Correlate with GST P1-1 Expression: Since this compound requires activation by GST P1-1, tumor expression levels of this enzyme could be a key biomarker.[1][2] Tumors with high GST P1-1 expression may respond to lower, less toxic doses of this compound. Conversely, tumors with low expression may require higher doses or may not be suitable candidates for this compound therapy.

  • Dose-Escalation and De-escalation Studies: Conduct thorough dose-finding studies. A Phase 1 study of this compound with PLD found no dose-limiting toxicities, and the maximum tolerated dose (MTD) was determined to be the full doses of both agents.[6] However, monitoring for dose-limiting toxicities like severe myelosuppression is crucial.[7]

  • Fractionated Dosing Schedules: Investigate alternative dosing schedules. As seen with related compounds like ifosfamide, administering the total dose in smaller, fractionated amounts over several days can sometimes reduce the incidence of severe toxicity compared to a single large bolus.[7]

  • Combination Therapy Adjustments: When used in combination, adjust dosages based on overlapping toxicities.[6] this compound is generally non-myelosuppressive at its recommended dose, suggesting it may not compromise the dosage of other myelosuppressive agents it's combined with.[6]

Dosage Optimization Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_analysis Analysis & Dose Selection Cell_Lines Select Tumor Cell Lines (Varying GST P1-1 Expression) Dose_Response Perform Dose-Response Cytotoxicity Assays Cell_Lines->Dose_Response IC50 Determine IC50 & Correlate with GST P1-1 Levels Dose_Response->IC50 Animal_Model Establish Xenograft/ PDX Animal Model IC50->Animal_Model Inform Starting Doses MTD_Study Conduct Maximum Tolerated Dose (MTD) Study Animal_Model->MTD_Study Efficacy_Study Perform Efficacy Studies at Doses Below MTD MTD_Study->Efficacy_Study Toxicity_Monitoring Monitor for Adverse Events (CBC, Clinical Chemistry) Efficacy_Study->Toxicity_Monitoring Therapeutic_Window Define Therapeutic Window (Efficacy vs. Toxicity) Toxicity_Monitoring->Therapeutic_Window Optimal_Dose Select Optimal Dose for Further Trials Therapeutic_Window->Optimal_Dose

Caption: Preclinical workflow for optimizing this compound dosage. (Within 100 characters)

Troubleshooting Guide

Issue: Higher than expected toxicity observed in an in vivo model.
Potential Cause Troubleshooting Step
High GST P1-1 Expression in Non-Target Tissues Analyze GST P1-1 expression in tissues exhibiting toxicity (e.g., liver, kidney, bone marrow) via Western Blot or IHC to check for off-tumor activation.
Model-Specific Sensitivity Review literature for the specific animal strain's sensitivity to alkylating agents. Consider testing in an alternative model (e.g., different mouse strain).[12]
Drug Formulation/Vehicle Issues Ensure proper solubilization and stability of the this compound formulation. Test the vehicle alone to rule out vehicle-induced toxicity.
Overlapping Toxicity with Combination Agent If in a combination study, run a parallel cohort with each agent alone to isolate the source of the toxicity. Consider a staggered dosing schedule.

Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials involving this compound.

Table 1: Adverse Events in Platinum-Resistant Ovarian Cancer (Phase III)[5]
Adverse Event CategoryThis compound + PLD (n=65)PLD Alone (n=60)
Hematologic Events (Any Grade) 66%44%
Palmar-Plantar Erythrodysesthesia 23%39%
Stomatitis 31%49%
Table 2: Dosing and Administration in Ovarian Cancer Studies[5][6]
Study PhaseThis compound DoseCombination Agent & DoseCycle Length
Phase II 960 mg/m² IVPLD @ 50 mg/m² IV28 days
Phase III 1000 mg/m² IVPLD @ 50 mg/m² IV28 days

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with varying GST P1-1 expression.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., ovarian, non-small cell lung) in appropriate media. Ensure cells are in the logarithmic growth phase.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound. Create a series of 2-fold dilutions to test a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • S9 Fraction (Activation): To mimic metabolic activation, prepare an S9 fraction from rat liver or use recombinant human GST P1-1 enzyme. Add the S9 mix or purified enzyme to the wells along with the this compound dilutions.[13]

  • Incubation: Treat the cells with the this compound dilutions (with S9 mix) and incubate for 72 hours. Include vehicle-only and untreated controls.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Efficacy and Toxicity Study

Objective: To evaluate the anti-tumor efficacy and systemic toxicity of an optimized this compound dose in an immunodeficient mouse model.[14][15]

Methodology:

  • Animal Models: Use immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NU/J mice).[14]

  • Tumor Implantation: Subcutaneously implant 1-5 million human cancer cells (selected from in vitro testing) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing:

    • Vehicle Control Group: Administer the drug vehicle on the same schedule as the treatment groups.

    • Treatment Groups: Administer this compound intravenously (IV) or intraperitoneally (IP) at selected doses below the pre-determined MTD. Dosing may be, for example, once weekly for 4 weeks.

  • Monitoring Efficacy: Measure tumor volume with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring Toxicity:

    • Record animal body weight twice weekly as an indicator of general health.

    • Perform clinical observations daily for signs of distress (e.g., lethargy, ruffled fur).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematologic and organ toxicity.

  • Endpoint: The study concludes when tumors in the control group reach the endpoint volume (e.g., 2000 mm³), or after a pre-determined duration.[14]

  • Analysis: Compare the tumor growth inhibition (TGI) between treated and control groups. Analyze body weight changes and blood parameters to assess the toxicity profile of the tested dose.

References

Technical Support Center: Improving the Delivery and Tumor Targeting of Canfosfamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the delivery and tumor targeting of canfosfamide.

I. This compound: General Information and Handling

This section covers fundamental information about this compound, including its physicochemical properties, handling, and storage.

Frequently Asked Questions (FAQs):

Q1: What is this compound and what is its mechanism of action?

A1: this compound (development code TLK286) is a prodrug of a cytotoxic alkylating agent.[1] It is a glutathione (B108866) analog that is specifically activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2] This enzyme is often overexpressed in various human cancers, including ovarian, non-small cell lung, and breast cancer.[2][3] The rationale for its use is that the overexpression of GST P1-1 in tumor cells will lead to localized activation of this compound, releasing the cytotoxic phosphorodiamidate mustard to damage the DNA of cancer cells while limiting toxicity to normal tissues.[2][3]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a complex molecule with the following computed properties:

PropertyValue
Molecular FormulaC₂₆H₄₀Cl₄N₅O₁₀PS
Molecular Weight787.5 g/mol
XLogP3-AA-1.7

Data sourced from PubChem CID: 5312109

Q3: How should this compound be handled and stored?

A3: this compound and its analogs, like ifosfamide (B1674421) and cyclophosphamide, are potent cytotoxic and hazardous materials. They should be handled with extreme caution.

  • Handling: Always handle this compound in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet.[4] Wear appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and eye protection.[5][6] Avoid inhalation of dust or aerosols.[4]

  • Storage: Store lyophilized this compound in a tightly sealed container, protected from light and moisture, at refrigerated or frozen temperatures as specified by the supplier.[7] Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment, as they can decompose within 6 to 12 hours.[]

  • Waste Disposal: All waste materials, including contaminated PPE, vials, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous solution. This compound has limited aqueous solubility and stability. The pH of the solution may not be optimal.Prepare fresh solutions for each experiment. A patent for a lyophilized formulation suggests dissolving this compound hydrochloride in a sodium citrate (B86180) buffer at a pH of approximately 4.6 to improve stability.[9] Consider using a co-solvent system if compatible with your experimental setup, but validate for any effects on the assay.
Inconsistent results between experiments. Degradation of this compound in solution. Inaccurate weighing of the compound.Prepare fresh stock solutions for each experiment and use them immediately. Validate the concentration of your stock solution using a calibrated instrument. Ensure the analytical balance is properly calibrated and that the compound is weighed accurately.

II. In Vitro Experimentation

This section provides guidance on performing in vitro assays with this compound, focusing on potential issues related to its unique activation mechanism.

Frequently Asked Questions (FAQs):

Q4: Which cell lines are suitable for in vitro studies with this compound?

A4: The cytotoxic activity of this compound is dependent on the expression level of GST P1-1 in the cancer cells.[9] Therefore, it is crucial to use cell lines with well-characterized GST P1-1 expression. Cell lines with high GST P1-1 expression are expected to be more sensitive to this compound. It is recommended to quantify GST P1-1 expression levels (mRNA and protein) in your chosen cell lines before initiating cytotoxicity assays.

Q5: How can I measure the activity of GST P1-1 in my cell lines?

A5: GST P1-1 activity can be measured using a colorimetric assay. The principle of this assay is the GST-catalyzed conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). The product, GS-DNB, can be detected by its absorbance at 340 nm. Commercial kits are available for this purpose.

Experimental Protocols:

Protocol 1: GST P1-1 Activity Assay

This protocol is adapted from a general procedure for measuring GST activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • 100 mM potassium phosphate (B84403) buffer, pH 6.5

  • 100 mM GSH solution

  • 100 mM CDNB solution in ethanol

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from your chosen cell lines.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.

  • Add the reaction buffer, GSH solution, and CDNB solution to initiate the reaction.

  • Immediately measure the change in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).

  • Calculate the GST activity based on the rate of GS-DNB formation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing cell viability after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan and a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed in cancer cell lines. Low GST P1-1 expression in the chosen cell lines. Degradation of this compound in the culture medium.Confirm GST P1-1 expression in your cell lines. Consider using cell lines known to have high GST P1-1 expression or transfecting cells with a GST P1-1 expression vector. Prepare fresh this compound solutions immediately before use.
High variability in cytotoxicity assay results. Inconsistent cell seeding density. Edge effects in the 96-well plate. Contamination of cell cultures.Ensure a uniform single-cell suspension before seeding. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Regularly check cell cultures for any signs of contamination.
Difficulty in generating a this compound-resistant cell line. Insufficient drug concentration or exposure time. Heterogeneity of the parental cell line.Gradually increase the concentration of this compound in a stepwise manner, allowing the cells to recover and repopulate between treatments.[1] Consider using a clonal population of the parental cell line to reduce heterogeneity.

III. In Vivo Experimentation

This section provides guidance for designing and conducting preclinical in vivo studies with this compound.

Frequently Asked Questions (FAQs):

Q6: What animal models are suitable for in vivo studies of this compound?

A6: Xenograft models using immunodeficient mice (e.g., nude or SCID mice) are commonly used to evaluate the efficacy of anticancer drugs.[10] Human cancer cell lines with high GST P1-1 expression can be implanted subcutaneously or orthotopically to generate tumors. Patient-derived xenograft (PDX) models, which are established by directly implanting patient tumor tissue into mice, may better recapitulate the heterogeneity of human tumors.[11]

Q7: What is a typical dosing regimen for this compound in mice?

Experimental Protocols:

Protocol 3: Maximum Tolerated Dose (MTD) Study in Mice

This is a general protocol to determine the MTD of this compound.

Materials:

  • Immunodeficient mice (e.g., female nude mice, 6-8 weeks old)

  • This compound

  • Sterile vehicle for injection (e.g., saline or a buffered solution)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Acclimatize the mice to the housing conditions.

  • Divide the mice into several groups (e.g., 3-5 mice per group).

  • Prepare different dose levels of this compound.

  • Administer a single dose of this compound to each group via the desired route (e.g., intravenous or intraperitoneal injection). Include a vehicle control group.

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality, for at least 14 days.

  • The MTD is typically defined as the highest dose that does not cause severe toxicity or more than 10-20% weight loss.[7]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
High toxicity and mortality in animal studies. The administered dose is above the MTD. The vehicle used for injection is causing toxicity.Perform a dose-escalation study to determine the MTD. Ensure the vehicle is well-tolerated by the animals by including a vehicle-only control group.
Lack of tumor growth inhibition in xenograft models. The this compound dose is too low. The tumor model is resistant to this compound. Poor bioavailability of this compound.Increase the dose of this compound up to the MTD. Use a tumor model with confirmed high GST P1-1 expression. Consider alternative routes of administration or formulation strategies to improve bioavailability.

IV. Advanced Delivery Strategies: Nanoparticles and Antibody-Drug Conjugates (ADCs)

This section explores the potential of using nanoparticles and ADCs to improve the delivery and tumor targeting of this compound.

Frequently Asked Questions (FAQs):

Q8: How can nanoparticles improve the delivery of this compound?

A8: Nanoparticles can encapsulate this compound, protecting it from degradation in the bloodstream and allowing it to accumulate in tumors through the enhanced permeability and retention (EPR) effect.[2] This can increase the therapeutic index of this compound by increasing its concentration at the tumor site while reducing systemic exposure and toxicity.

Q9: What is a potential strategy for developing a this compound-based ADC?

A9: A this compound-based ADC could be designed by conjugating this compound to a monoclonal antibody that targets a tumor-specific antigen.[14] A particularly interesting approach would be to use an antibody that targets an antigen co-expressed with high levels of GST P1-1. This would ensure that the ADC delivers this compound directly to the cells that are most capable of activating it.

Experimental Protocols:

Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles (Hypothetical)

This protocol is a hypothetical example based on common methods for preparing PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and this compound in DCM to form the organic phase.

  • Dissolve PVA in deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase and emulsify using a homogenizer or sonicator to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of Nanoparticles:

  • Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving the nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC).

  • In Vitro Drug Release: Measured using a dialysis method or a sample and separate method.[15]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low drug loading or encapsulation efficiency. Poor solubility of this compound in the organic solvent. Premature drug leakage during nanoparticle formation.Screen different organic solvents to find one that dissolves both PLGA and this compound effectively. Optimize the emulsification process and the rate of solvent evaporation.
Large or aggregated nanoparticles. Inefficient emulsification. Inappropriate stabilizer concentration.Increase the homogenization speed or sonication power. Optimize the concentration of the stabilizer (e.g., PVA).
Burst release of this compound from nanoparticles. High amount of drug adsorbed on the nanoparticle surface. Porous nanoparticle structure.Optimize the washing steps to remove surface-adsorbed drug. Adjust the formulation parameters (e.g., polymer concentration) to create a denser nanoparticle matrix.

V. Visualizations

This section provides diagrams to illustrate key concepts and workflows related to this compound research.

canfosfamide_activation_pathway This compound This compound (Prodrug) GSTP1 GST P1-1 (Overexpressed in Tumor Cells) This compound->GSTP1 Activation Active_Metabolite Cytotoxic Phosphorodiamidate Mustard GSTP1->Active_Metabolite Releases DNA DNA Active_Metabolite->DNA Alkylates DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage

Caption: this compound activation pathway.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines GSTP1_Assay 2. Measure GST P1-1 Activity Cell_Culture->GSTP1_Assay Treatment 4. Treat Cells with this compound GSTP1_Assay->Treatment Canfosfamide_Prep 3. Prepare Fresh this compound Solution Canfosfamide_Prep->Treatment MTT_Assay 5. Perform MTT/Cytotoxicity Assay Treatment->MTT_Assay IC50 6. Determine IC50 Values MTT_Assay->IC50 Correlation 7. Correlate IC50 with GST P1-1 Levels IC50->Correlation troubleshooting_logic node_q node_q node_a node_a Start Inconsistent In Vitro Results? Q1 Is this compound Solution Fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are GST P1-1 Levels Characterized? A1_Yes->Q2 Sol1 Prepare fresh solution for each experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Cell Seeding Density Consistent? A2_Yes->Q3 Sol2 Measure GST P1-1 expression and activity. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Optimize cell seeding protocol. A3_No->Sol3

References

Technical Support Center: Improving the Delivery and Tumor Targeting of Canfosfamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the delivery and tumor targeting of canfosfamide.

I. This compound: General Information and Handling

This section covers fundamental information about this compound, including its physicochemical properties, handling, and storage.

Frequently Asked Questions (FAQs):

Q1: What is this compound and what is its mechanism of action?

A1: this compound (development code TLK286) is a prodrug of a cytotoxic alkylating agent.[1] It is a glutathione analog that is specifically activated by the enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2] This enzyme is often overexpressed in various human cancers, including ovarian, non-small cell lung, and breast cancer.[2][3] The rationale for its use is that the overexpression of GST P1-1 in tumor cells will lead to localized activation of this compound, releasing the cytotoxic phosphorodiamidate mustard to damage the DNA of cancer cells while limiting toxicity to normal tissues.[2][3]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a complex molecule with the following computed properties:

PropertyValue
Molecular FormulaC₂₆H₄₀Cl₄N₅O₁₀PS
Molecular Weight787.5 g/mol
XLogP3-AA-1.7

Data sourced from PubChem CID: 5312109

Q3: How should this compound be handled and stored?

A3: this compound and its analogs, like ifosfamide and cyclophosphamide, are potent cytotoxic and hazardous materials. They should be handled with extreme caution.

  • Handling: Always handle this compound in a designated area, such as a chemical fume hood or a Class II Type B biological safety cabinet.[4] Wear appropriate personal protective equipment (PPE), including double gloves, a disposable gown, and eye protection.[5][6] Avoid inhalation of dust or aerosols.[4]

  • Storage: Store lyophilized this compound in a tightly sealed container, protected from light and moisture, at refrigerated or frozen temperatures as specified by the supplier.[7] Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment, as they can decompose within 6 to 12 hours.[]

  • Waste Disposal: All waste materials, including contaminated PPE, vials, and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[4]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous solution. This compound has limited aqueous solubility and stability. The pH of the solution may not be optimal.Prepare fresh solutions for each experiment. A patent for a lyophilized formulation suggests dissolving this compound hydrochloride in a sodium citrate buffer at a pH of approximately 4.6 to improve stability.[9] Consider using a co-solvent system if compatible with your experimental setup, but validate for any effects on the assay.
Inconsistent results between experiments. Degradation of this compound in solution. Inaccurate weighing of the compound.Prepare fresh stock solutions for each experiment and use them immediately. Validate the concentration of your stock solution using a calibrated instrument. Ensure the analytical balance is properly calibrated and that the compound is weighed accurately.

II. In Vitro Experimentation

This section provides guidance on performing in vitro assays with this compound, focusing on potential issues related to its unique activation mechanism.

Frequently Asked Questions (FAQs):

Q4: Which cell lines are suitable for in vitro studies with this compound?

A4: The cytotoxic activity of this compound is dependent on the expression level of GST P1-1 in the cancer cells.[9] Therefore, it is crucial to use cell lines with well-characterized GST P1-1 expression. Cell lines with high GST P1-1 expression are expected to be more sensitive to this compound. It is recommended to quantify GST P1-1 expression levels (mRNA and protein) in your chosen cell lines before initiating cytotoxicity assays.

Q5: How can I measure the activity of GST P1-1 in my cell lines?

A5: GST P1-1 activity can be measured using a colorimetric assay. The principle of this assay is the GST-catalyzed conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB). The product, GS-DNB, can be detected by its absorbance at 340 nm. Commercial kits are available for this purpose.

Experimental Protocols:

Protocol 1: GST P1-1 Activity Assay

This protocol is adapted from a general procedure for measuring GST activity.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • 100 mM potassium phosphate buffer, pH 6.5

  • 100 mM GSH solution

  • 100 mM CDNB solution in ethanol

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare cell lysates from your chosen cell lines.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.

  • Add the reaction buffer, GSH solution, and CDNB solution to initiate the reaction.

  • Immediately measure the change in absorbance at 340 nm over time (e.g., every minute for 5-10 minutes).

  • Calculate the GST activity based on the rate of GS-DNB formation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing cell viability after treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan and a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low or no cytotoxicity observed in cancer cell lines. Low GST P1-1 expression in the chosen cell lines. Degradation of this compound in the culture medium.Confirm GST P1-1 expression in your cell lines. Consider using cell lines known to have high GST P1-1 expression or transfecting cells with a GST P1-1 expression vector. Prepare fresh this compound solutions immediately before use.
High variability in cytotoxicity assay results. Inconsistent cell seeding density. Edge effects in the 96-well plate. Contamination of cell cultures.Ensure a uniform single-cell suspension before seeding. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Regularly check cell cultures for any signs of contamination.
Difficulty in generating a this compound-resistant cell line. Insufficient drug concentration or exposure time. Heterogeneity of the parental cell line.Gradually increase the concentration of this compound in a stepwise manner, allowing the cells to recover and repopulate between treatments.[1] Consider using a clonal population of the parental cell line to reduce heterogeneity.

III. In Vivo Experimentation

This section provides guidance for designing and conducting preclinical in vivo studies with this compound.

Frequently Asked Questions (FAQs):

Q6: What animal models are suitable for in vivo studies of this compound?

A6: Xenograft models using immunodeficient mice (e.g., nude or SCID mice) are commonly used to evaluate the efficacy of anticancer drugs.[10] Human cancer cell lines with high GST P1-1 expression can be implanted subcutaneously or orthotopically to generate tumors. Patient-derived xenograft (PDX) models, which are established by directly implanting patient tumor tissue into mice, may better recapitulate the heterogeneity of human tumors.[11]

Q7: What is a typical dosing regimen for this compound in mice?

Experimental Protocols:

Protocol 3: Maximum Tolerated Dose (MTD) Study in Mice

This is a general protocol to determine the MTD of this compound.

Materials:

  • Immunodeficient mice (e.g., female nude mice, 6-8 weeks old)

  • This compound

  • Sterile vehicle for injection (e.g., saline or a buffered solution)

  • Animal balance

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Acclimatize the mice to the housing conditions.

  • Divide the mice into several groups (e.g., 3-5 mice per group).

  • Prepare different dose levels of this compound.

  • Administer a single dose of this compound to each group via the desired route (e.g., intravenous or intraperitoneal injection). Include a vehicle control group.

  • Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality, for at least 14 days.

  • The MTD is typically defined as the highest dose that does not cause severe toxicity or more than 10-20% weight loss.[7]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
High toxicity and mortality in animal studies. The administered dose is above the MTD. The vehicle used for injection is causing toxicity.Perform a dose-escalation study to determine the MTD. Ensure the vehicle is well-tolerated by the animals by including a vehicle-only control group.
Lack of tumor growth inhibition in xenograft models. The this compound dose is too low. The tumor model is resistant to this compound. Poor bioavailability of this compound.Increase the dose of this compound up to the MTD. Use a tumor model with confirmed high GST P1-1 expression. Consider alternative routes of administration or formulation strategies to improve bioavailability.

IV. Advanced Delivery Strategies: Nanoparticles and Antibody-Drug Conjugates (ADCs)

This section explores the potential of using nanoparticles and ADCs to improve the delivery and tumor targeting of this compound.

Frequently Asked Questions (FAQs):

Q8: How can nanoparticles improve the delivery of this compound?

A8: Nanoparticles can encapsulate this compound, protecting it from degradation in the bloodstream and allowing it to accumulate in tumors through the enhanced permeability and retention (EPR) effect.[2] This can increase the therapeutic index of this compound by increasing its concentration at the tumor site while reducing systemic exposure and toxicity.

Q9: What is a potential strategy for developing a this compound-based ADC?

A9: A this compound-based ADC could be designed by conjugating this compound to a monoclonal antibody that targets a tumor-specific antigen.[14] A particularly interesting approach would be to use an antibody that targets an antigen co-expressed with high levels of GST P1-1. This would ensure that the ADC delivers this compound directly to the cells that are most capable of activating it.

Experimental Protocols:

Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles (Hypothetical)

This protocol is a hypothetical example based on common methods for preparing PLGA nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Homogenizer or sonicator

  • Centrifuge

Procedure:

  • Dissolve PLGA and this compound in DCM to form the organic phase.

  • Dissolve PVA in deionized water to form the aqueous phase.

  • Add the organic phase to the aqueous phase and emulsify using a homogenizer or sonicator to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Characterization of Nanoparticles:

  • Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving the nanoparticles in a suitable solvent and quantifying the this compound content using a validated analytical method (e.g., HPLC).

  • In Vitro Drug Release: Measured using a dialysis method or a sample and separate method.[15]

Troubleshooting Guide:

IssuePossible CauseRecommended Solution
Low drug loading or encapsulation efficiency. Poor solubility of this compound in the organic solvent. Premature drug leakage during nanoparticle formation.Screen different organic solvents to find one that dissolves both PLGA and this compound effectively. Optimize the emulsification process and the rate of solvent evaporation.
Large or aggregated nanoparticles. Inefficient emulsification. Inappropriate stabilizer concentration.Increase the homogenization speed or sonication power. Optimize the concentration of the stabilizer (e.g., PVA).
Burst release of this compound from nanoparticles. High amount of drug adsorbed on the nanoparticle surface. Porous nanoparticle structure.Optimize the washing steps to remove surface-adsorbed drug. Adjust the formulation parameters (e.g., polymer concentration) to create a denser nanoparticle matrix.

V. Visualizations

This section provides diagrams to illustrate key concepts and workflows related to this compound research.

canfosfamide_activation_pathway This compound This compound (Prodrug) GSTP1 GST P1-1 (Overexpressed in Tumor Cells) This compound->GSTP1 Activation Active_Metabolite Cytotoxic Phosphorodiamidate Mustard GSTP1->Active_Metabolite Releases DNA DNA Active_Metabolite->DNA Alkylates DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage

Caption: this compound activation pathway.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines GSTP1_Assay 2. Measure GST P1-1 Activity Cell_Culture->GSTP1_Assay Treatment 4. Treat Cells with this compound GSTP1_Assay->Treatment Canfosfamide_Prep 3. Prepare Fresh this compound Solution Canfosfamide_Prep->Treatment MTT_Assay 5. Perform MTT/Cytotoxicity Assay Treatment->MTT_Assay IC50 6. Determine IC50 Values MTT_Assay->IC50 Correlation 7. Correlate IC50 with GST P1-1 Levels IC50->Correlation troubleshooting_logic node_q node_q node_a node_a Start Inconsistent In Vitro Results? Q1 Is this compound Solution Fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are GST P1-1 Levels Characterized? A1_Yes->Q2 Sol1 Prepare fresh solution for each experiment. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Cell Seeding Density Consistent? A2_Yes->Q3 Sol2 Measure GST P1-1 expression and activity. A2_No->Sol2 A3_No No Q3->A3_No A3_Yes Yes Sol3 Optimize cell seeding protocol. A3_No->Sol3

References

Technical Support Center: Management of Canfosfamide-Associated Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea and vomiting associated with Canfosfamide treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the emetogenic potential of this compound?

This compound is a novel glutathione (B108866) analog activated by glutathione S-transferase P1-1.[1][2] Clinical trial data indicates that the most common grade 3–4 adverse events for this compound include nausea (32%) and vomiting (9%).[3][4] Based on the incidence of nausea, this compound can be classified as a moderately emetogenic chemotherapeutic agent. This classification is crucial for selecting the appropriate prophylactic antiemetic regimen.

Q2: What are the different types of chemotherapy-induced nausea and vomiting (CINV) to consider during our experiments?

It is important to monitor for different phases of CINV to effectively manage this side effect:

  • Acute CINV: Occurs within the first 24 hours after this compound administration.

  • Delayed CINV: Occurs more than 24 hours after treatment and can last for several days.

  • Anticipatory Nausea and Vomiting (ANV): A conditioned response occurring before a subsequent dose of this compound, often triggered by sights, smells, or sounds associated with the treatment environment.

  • Breakthrough CINV: Nausea and vomiting that occurs despite prophylactic antiemetic treatment.

  • Refractory CINV: Nausea and vomiting that does not respond to rescue medications.[5]

Q3: What is the primary goal of antiemetic prophylaxis in our this compound studies?

The primary goal is the prevention of nausea and vomiting.[6] Effective prophylaxis is critical to ensure the welfare of research subjects and the integrity of the experimental data, as uncontrolled CINV can lead to dehydration, malnutrition, and metabolic imbalances.[7]

Troubleshooting Guides

Issue 1: Significant nausea and vomiting are observed in our preclinical model despite single-agent antiemetic prophylaxis.

Question: We are observing significant emesis in our ferret models treated with this compound, even with the administration of a 5-HT3 receptor antagonist. How can we improve our antiemetic strategy?

Answer: For moderately emetogenic agents like this compound, a combination of antiemetic drugs with different mechanisms of action is recommended. Consider the following adjustments to your protocol:

  • Implement Combination Therapy: The standard of care for preventing CINV with moderately emetogenic chemotherapy is a two-drug regimen.[8] The most common and effective combination is a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) and a corticosteroid (e.g., dexamethasone).

  • Consider a Three-Drug Regimen for Higher Risk: If the two-drug regimen is insufficient, or if your experimental model has a history of poor CINV control, consider a three-drug combination by adding a neurokinin-1 (NK-1) receptor antagonist (e.g., aprepitant, fosaprepitant).[9]

  • Ensure Proper Timing of Administration: Administer prophylactic antiemetics 30 to 60 minutes before this compound administration.

Issue 2: Delayed nausea and vomiting are compromising our multi-day this compound dosing study.

Question: Our study involves administering this compound for three consecutive days. While acute nausea is reasonably controlled, we are seeing significant delayed CINV on days 2, 3, and beyond, affecting the animals' well-being and our study endpoints. What is the recommended approach?

Answer: Delayed CINV is primarily mediated by substance P, making NK-1 receptor antagonists particularly effective.[10] For multi-day chemotherapy regimens, extending antiemetic coverage is crucial.

  • Extended Dexamethasone (B1670325) Administration: Continue administering dexamethasone on the days following this compound treatment.

  • Utilize an NK-1 Receptor Antagonist: An NK-1 receptor antagonist is highly effective in preventing delayed emesis.[9] Aprepitant is typically given for three days.

  • Breakthrough Medication: Have a rescue medication, such as a dopamine (B1211576) receptor antagonist (e.g., prochlorperazine), available for breakthrough CINV.

Quantitative Data on Antiemetic Efficacy

The following tables summarize the efficacy of various antiemetic regimens for moderately emetogenic chemotherapy (MEC), which is the appropriate category for this compound.

Table 1: Efficacy of Antiemetic Regimens in Moderately Emetogenic Chemotherapy

Antiemetic RegimenComplete Response (Acute Phase)Complete Response (Delayed Phase)Complete Response (Overall)
5-HT3 Antagonist + Corticosteroid84.2%[8][11]77.0%[8][11]68.9%[8][11]
5-HT3 Antagonist + NK-1 Antagonist + CorticosteroidNot specified for MEC, but generally higher than two-drug regimensNot specified for MEC, but generally higher than two-drug regimens~70-80% (in HEC)[12]

Complete Response is defined as no emetic episodes and no use of rescue medication.

Experimental Protocols

Protocol 1: Assessment of Chemotherapy-Induced Emesis in the Ferret Model

This protocol is adapted from established methods for evaluating anti-emetic drug efficacy.[13]

1. Animal Model:

  • Male descented ferrets (Mustela putorius furo).

  • Acclimatize animals to the laboratory environment for at least one week before the experiment.

  • House animals individually with free access to food and water.

2. Experimental Groups:

  • Vehicle Control + this compound

  • Antiemetic Regimen 1 (e.g., 5-HT3 antagonist + dexamethasone) + this compound

  • Antiemetic Regimen 2 (e.g., 5-HT3 antagonist + dexamethasone + NK-1 antagonist) + this compound

3. Dosing and Administration:

  • Administer antiemetics (or vehicle) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before this compound.

  • Administer this compound intravenously (i.v.) or i.p. at the desired experimental dose.

4. Observation and Data Collection:

  • Videotape the animals for at least 4 hours post-Canfosfamide administration for acute emesis assessment.

  • Observe and record the number of retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents. A vomit is a forceful expulsion of gastric contents.

  • For delayed emesis, continue observation at regular intervals for up to 72 hours.

  • Monitor food and water intake and body weight daily.

5. Data Analysis:

  • Compare the number of emetic episodes between the control and treatment groups using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).

  • Calculate the percentage of animals in each group that are protected from emesis.

Protocol 2: Clinical Assessment of Chemotherapy-Induced Nausea and Vomiting (CINV)

This protocol outlines the assessment of CINV in a clinical trial setting, based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14][15]

1. Patient Population:

  • Patients scheduled to receive this compound-based chemotherapy.

  • Establish clear inclusion and exclusion criteria.

2. Antiemetic Prophylaxis:

  • Administer a standardized, guideline-appropriate antiemetic regimen to all patients based on the moderately emetogenic potential of this compound.

3. Data Collection Instruments:

  • Patient-Reported Outcome (PRO) Diaries: Patients should record the following daily for at least 5 days post-chemotherapy:

    • Number of vomiting episodes.

    • Severity of nausea on a Visual Analog Scale (VAS) from 0 (no nausea) to 10 (worst possible nausea).

    • Use of any rescue antiemetic medications.

  • Clinician Assessment: At each study visit, a clinician should grade nausea and vomiting using the NCI CTCAE v5.0.

Table 2: NCI CTCAE v5.0 Grading for Nausea and Vomiting

Adverse EventGrade 1Grade 2Grade 3Grade 4Grade 5
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight loss, dehydration, or malnutritionInadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated-Death
Vomiting 1-2 episodes in 24h3-5 episodes in 24h≥6 episodes in 24h; tube feeding, TPN, or hospitalization indicatedLife-threatening consequences; urgent intervention indicatedDeath

4. Efficacy Endpoints:

  • Primary Endpoint: Complete Response (CR) - defined as no vomiting and no use of rescue medication in the acute (0-24h), delayed (24-120h), and overall (0-120h) phases.

  • Secondary Endpoints:

    • No significant nausea (VAS score < 3).

    • Total control (CR and no significant nausea).

    • Time to first emetic episode or rescue medication use.

Mandatory Visualizations

CINV_Pathway cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Pathway cluster_central Central Pathway This compound This compound Enterochromaffin_Cells Enterochromaffin Cells (Gut) This compound->Enterochromaffin_Cells stimulates CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) This compound->CTZ directly stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center NTS->Vomiting_Center Emesis_Response Nausea & Vomiting Vomiting_Center->Emesis_Response Antiemetic_Targets cluster_drugs Antiemetic Drug Classes cluster_pathways Emetic Pathways 5HT3_Antagonist 5-HT3 Receptor Antagonist Vagal_Afferents Vagal Afferents (5-HT3 Receptors) 5HT3_Antagonist->Vagal_Afferents blocks NK1_Antagonist NK-1 Receptor Antagonist CTZ_NTS CTZ / NTS (NK-1, D2 Receptors) NK1_Antagonist->CTZ_NTS blocks Corticosteroid Corticosteroid (Dexamethasone) Vomiting_Center Vomiting Center Corticosteroid->Vomiting_Center inhibits (mechanism complex) Dopamine_Antagonist Dopamine D2 Antagonist Dopamine_Antagonist->CTZ_NTS blocks Vagal_Afferents->Vomiting_Center CTZ_NTS->Vomiting_Center Emesis Nausea & Vomiting Vomiting_Center->Emesis Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., Ferrets) Start->Acclimatization Randomization Randomize into Groups (Control, Antiemetic 1, Antiemetic 2) Acclimatization->Randomization Antiemetic_Admin Administer Vehicle or Antiemetic Regimen Randomization->Antiemetic_Admin Canfosfamide_Admin Administer this compound Antiemetic_Admin->Canfosfamide_Admin 30-60 min Observation Observation & Video Recording (Acute: 0-4h, Delayed: up to 72h) Canfosfamide_Admin->Observation Data_Collection Quantify Retching & Vomiting Episodes Monitor Food/Water Intake & Weight Observation->Data_Collection Analysis Statistical Analysis (Compare Groups) Data_Collection->Analysis End End Analysis->End

References

Technical Support Center: Management of Canfosfamide-Associated Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate nausea and vomiting associated with Canfosfamide treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the emetogenic potential of this compound?

This compound is a novel glutathione analog activated by glutathione S-transferase P1-1.[1][2] Clinical trial data indicates that the most common grade 3–4 adverse events for this compound include nausea (32%) and vomiting (9%).[3][4] Based on the incidence of nausea, this compound can be classified as a moderately emetogenic chemotherapeutic agent. This classification is crucial for selecting the appropriate prophylactic antiemetic regimen.

Q2: What are the different types of chemotherapy-induced nausea and vomiting (CINV) to consider during our experiments?

It is important to monitor for different phases of CINV to effectively manage this side effect:

  • Acute CINV: Occurs within the first 24 hours after this compound administration.

  • Delayed CINV: Occurs more than 24 hours after treatment and can last for several days.

  • Anticipatory Nausea and Vomiting (ANV): A conditioned response occurring before a subsequent dose of this compound, often triggered by sights, smells, or sounds associated with the treatment environment.

  • Breakthrough CINV: Nausea and vomiting that occurs despite prophylactic antiemetic treatment.

  • Refractory CINV: Nausea and vomiting that does not respond to rescue medications.[5]

Q3: What is the primary goal of antiemetic prophylaxis in our this compound studies?

The primary goal is the prevention of nausea and vomiting.[6] Effective prophylaxis is critical to ensure the welfare of research subjects and the integrity of the experimental data, as uncontrolled CINV can lead to dehydration, malnutrition, and metabolic imbalances.[7]

Troubleshooting Guides

Issue 1: Significant nausea and vomiting are observed in our preclinical model despite single-agent antiemetic prophylaxis.

Question: We are observing significant emesis in our ferret models treated with this compound, even with the administration of a 5-HT3 receptor antagonist. How can we improve our antiemetic strategy?

Answer: For moderately emetogenic agents like this compound, a combination of antiemetic drugs with different mechanisms of action is recommended. Consider the following adjustments to your protocol:

  • Implement Combination Therapy: The standard of care for preventing CINV with moderately emetogenic chemotherapy is a two-drug regimen.[8] The most common and effective combination is a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) and a corticosteroid (e.g., dexamethasone).

  • Consider a Three-Drug Regimen for Higher Risk: If the two-drug regimen is insufficient, or if your experimental model has a history of poor CINV control, consider a three-drug combination by adding a neurokinin-1 (NK-1) receptor antagonist (e.g., aprepitant, fosaprepitant).[9]

  • Ensure Proper Timing of Administration: Administer prophylactic antiemetics 30 to 60 minutes before this compound administration.

Issue 2: Delayed nausea and vomiting are compromising our multi-day this compound dosing study.

Question: Our study involves administering this compound for three consecutive days. While acute nausea is reasonably controlled, we are seeing significant delayed CINV on days 2, 3, and beyond, affecting the animals' well-being and our study endpoints. What is the recommended approach?

Answer: Delayed CINV is primarily mediated by substance P, making NK-1 receptor antagonists particularly effective.[10] For multi-day chemotherapy regimens, extending antiemetic coverage is crucial.

  • Extended Dexamethasone Administration: Continue administering dexamethasone on the days following this compound treatment.

  • Utilize an NK-1 Receptor Antagonist: An NK-1 receptor antagonist is highly effective in preventing delayed emesis.[9] Aprepitant is typically given for three days.

  • Breakthrough Medication: Have a rescue medication, such as a dopamine receptor antagonist (e.g., prochlorperazine), available for breakthrough CINV.

Quantitative Data on Antiemetic Efficacy

The following tables summarize the efficacy of various antiemetic regimens for moderately emetogenic chemotherapy (MEC), which is the appropriate category for this compound.

Table 1: Efficacy of Antiemetic Regimens in Moderately Emetogenic Chemotherapy

Antiemetic RegimenComplete Response (Acute Phase)Complete Response (Delayed Phase)Complete Response (Overall)
5-HT3 Antagonist + Corticosteroid84.2%[8][11]77.0%[8][11]68.9%[8][11]
5-HT3 Antagonist + NK-1 Antagonist + CorticosteroidNot specified for MEC, but generally higher than two-drug regimensNot specified for MEC, but generally higher than two-drug regimens~70-80% (in HEC)[12]

Complete Response is defined as no emetic episodes and no use of rescue medication.

Experimental Protocols

Protocol 1: Assessment of Chemotherapy-Induced Emesis in the Ferret Model

This protocol is adapted from established methods for evaluating anti-emetic drug efficacy.[13]

1. Animal Model:

  • Male descented ferrets (Mustela putorius furo).

  • Acclimatize animals to the laboratory environment for at least one week before the experiment.

  • House animals individually with free access to food and water.

2. Experimental Groups:

  • Vehicle Control + this compound

  • Antiemetic Regimen 1 (e.g., 5-HT3 antagonist + dexamethasone) + this compound

  • Antiemetic Regimen 2 (e.g., 5-HT3 antagonist + dexamethasone + NK-1 antagonist) + this compound

3. Dosing and Administration:

  • Administer antiemetics (or vehicle) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before this compound.

  • Administer this compound intravenously (i.v.) or i.p. at the desired experimental dose.

4. Observation and Data Collection:

  • Videotape the animals for at least 4 hours post-Canfosfamide administration for acute emesis assessment.

  • Observe and record the number of retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents. A vomit is a forceful expulsion of gastric contents.

  • For delayed emesis, continue observation at regular intervals for up to 72 hours.

  • Monitor food and water intake and body weight daily.

5. Data Analysis:

  • Compare the number of emetic episodes between the control and treatment groups using appropriate statistical methods (e.g., ANOVA, Kruskal-Wallis test).

  • Calculate the percentage of animals in each group that are protected from emesis.

Protocol 2: Clinical Assessment of Chemotherapy-Induced Nausea and Vomiting (CINV)

This protocol outlines the assessment of CINV in a clinical trial setting, based on the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14][15]

1. Patient Population:

  • Patients scheduled to receive this compound-based chemotherapy.

  • Establish clear inclusion and exclusion criteria.

2. Antiemetic Prophylaxis:

  • Administer a standardized, guideline-appropriate antiemetic regimen to all patients based on the moderately emetogenic potential of this compound.

3. Data Collection Instruments:

  • Patient-Reported Outcome (PRO) Diaries: Patients should record the following daily for at least 5 days post-chemotherapy:

    • Number of vomiting episodes.

    • Severity of nausea on a Visual Analog Scale (VAS) from 0 (no nausea) to 10 (worst possible nausea).

    • Use of any rescue antiemetic medications.

  • Clinician Assessment: At each study visit, a clinician should grade nausea and vomiting using the NCI CTCAE v5.0.

Table 2: NCI CTCAE v5.0 Grading for Nausea and Vomiting

Adverse EventGrade 1Grade 2Grade 3Grade 4Grade 5
Nausea Loss of appetite without alteration in eating habitsOral intake decreased without significant weight loss, dehydration, or malnutritionInadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated-Death
Vomiting 1-2 episodes in 24h3-5 episodes in 24h≥6 episodes in 24h; tube feeding, TPN, or hospitalization indicatedLife-threatening consequences; urgent intervention indicatedDeath

4. Efficacy Endpoints:

  • Primary Endpoint: Complete Response (CR) - defined as no vomiting and no use of rescue medication in the acute (0-24h), delayed (24-120h), and overall (0-120h) phases.

  • Secondary Endpoints:

    • No significant nausea (VAS score < 3).

    • Total control (CR and no significant nausea).

    • Time to first emetic episode or rescue medication use.

Mandatory Visualizations

CINV_Pathway cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Pathway cluster_central Central Pathway This compound This compound Enterochromaffin_Cells Enterochromaffin Cells (Gut) This compound->Enterochromaffin_Cells stimulates CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) This compound->CTZ directly stimulates Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Vomiting_Center Vomiting Center (Medulla) CTZ->Vomiting_Center NTS->Vomiting_Center Emesis_Response Nausea & Vomiting Vomiting_Center->Emesis_Response Antiemetic_Targets cluster_drugs Antiemetic Drug Classes cluster_pathways Emetic Pathways 5HT3_Antagonist 5-HT3 Receptor Antagonist Vagal_Afferents Vagal Afferents (5-HT3 Receptors) 5HT3_Antagonist->Vagal_Afferents blocks NK1_Antagonist NK-1 Receptor Antagonist CTZ_NTS CTZ / NTS (NK-1, D2 Receptors) NK1_Antagonist->CTZ_NTS blocks Corticosteroid Corticosteroid (Dexamethasone) Vomiting_Center Vomiting Center Corticosteroid->Vomiting_Center inhibits (mechanism complex) Dopamine_Antagonist Dopamine D2 Antagonist Dopamine_Antagonist->CTZ_NTS blocks Vagal_Afferents->Vomiting_Center CTZ_NTS->Vomiting_Center Emesis Nausea & Vomiting Vomiting_Center->Emesis Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., Ferrets) Start->Acclimatization Randomization Randomize into Groups (Control, Antiemetic 1, Antiemetic 2) Acclimatization->Randomization Antiemetic_Admin Administer Vehicle or Antiemetic Regimen Randomization->Antiemetic_Admin Canfosfamide_Admin Administer this compound Antiemetic_Admin->Canfosfamide_Admin 30-60 min Observation Observation & Video Recording (Acute: 0-4h, Delayed: up to 72h) Canfosfamide_Admin->Observation Data_Collection Quantify Retching & Vomiting Episodes Monitor Food/Water Intake & Weight Observation->Data_Collection Analysis Statistical Analysis (Compare Groups) Data_Collection->Analysis End End Analysis->End

References

Validation & Comparative

Canfosfamide vs. Topotecan in Third-Line Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the challenging landscape of third-line therapy for recurrent ovarian cancer, two chemotherapeutic agents, canfosfamide and topotecan (B1662842), have been evaluated for their efficacy and safety. This guide provides a detailed comparison of these two drugs, drawing upon clinical trial data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound: this compound is a prodrug that is activated by the enzyme glutathione (B108866) S-transferase P1-1 (GST P1-1), which is often overexpressed in cancer cells.[1] Upon activation, it is converted into a potent DNA alkylating agent, leading to DNA damage and subsequent apoptosis (programmed cell death) in tumor cells.[1] This targeted activation is designed to enhance its therapeutic index by selectively targeting cancer cells with elevated GST P1-1 levels.[2]

Topotecan: Topotecan is a topoisomerase I inhibitor.[3][4][5] It functions by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks created by the enzyme during DNA replication.[3][4] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[3][4]

Signaling Pathway Diagrams

Canfosfamide_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (Prodrug) GSTP1_1 GST P1-1 (Glutathione S-Transferase P1-1) This compound->GSTP1_1 Enzymatic Activation Activated_this compound Activated this compound (Alkylating Agent) GSTP1_1->Activated_this compound DNA_Damage DNA Damage Activated_this compound->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Topotecan_Mechanism_of_Action cluster_cell Cancer Cell Nucleus Topotecan Topotecan Topo1_DNA Topoisomerase I-DNA Complex Topotecan->Topo1_DNA Binds to SSB Single-Strand DNA Break Topo1_DNA->SSB Prevents re-ligation of Replication_Fork Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand DNA Break Replication_Fork->DSB Leads to Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of topotecan.

Clinical Efficacy in Third-Line Ovarian Cancer

A pivotal Phase 3 clinical trial directly compared the efficacy of this compound to a physician's choice of either pegylated liposomal doxorubicin (B1662922) (PLD) or topotecan in patients with platinum-refractory or -resistant ovarian cancer who had progressed after two prior lines of therapy.

Efficacy Data Summary
EndpointThis compound (n=232)Topotecan/PLD (n=229)p-value
Median Overall Survival (OS) 8.5 months13.6 months0.0001
Median Progression-Free Survival (PFS) 2.3 months4.4 months0.0001
Objective Response Rate (ORR) 4.3%10.9%-

Data from the Phase 3 study of this compound in third-line ovarian cancer.[6][7][8]

The results of this trial were definitive, showing that this compound did not meet its primary endpoint and was associated with a significantly shorter median overall survival and progression-free survival compared to the standard therapy arm.[6][7][8] The objective response rate was also lower in the this compound arm.[6]

Safety and Tolerability

Both this compound and topotecan are associated with treatment-related adverse events.

Common Grade 3-4 Adverse Events
Adverse EventThis compoundTopotecan/PLD
Nausea31.6%55.3%
Vomiting8.7%-
Fatigue6.1%6.9%
Anemia5.6%15.2%
Neutropenia-23.5%
Thrombocytopenia-12.4%
Febrile Neutropenia-6.0%
Stomatitis-6.0%
PPE Syndrome-6.0%

Data from the Phase 3 study of this compound in third-line ovarian cancer.[6][7]

The safety profile of this compound was characterized primarily by gastrointestinal side effects such as nausea and vomiting.[7] The comparator arm, which included topotecan, demonstrated a higher incidence of hematologic toxicities, including neutropenia, thrombocytopenia, and anemia, which are known dose-limiting toxicities of topotecan.[7][9][10][11]

Experimental Protocols

Phase 3 Trial of this compound in Third-Line Ovarian Cancer

Study Design: This was a randomized, open-label, multicenter Phase 3 clinical trial.

Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian cancer who had progressed after two prior lines of chemotherapy. Patients were required to have measurable disease according to RECIST criteria and adequate organ function.

Randomization: Patients were randomized to receive either this compound or the physician's choice of pegylated liposomal doxorubicin or topotecan.

Treatment Regimens:

  • This compound Arm: this compound administered intravenously.

  • Comparator Arm:

    • Pegylated Liposomal Doxorubicin (PLD) administered intravenously.

    • Topotecan administered intravenously.

Endpoints:

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Statistical Analysis: The trial was powered to detect a statistically significant difference in overall survival between the two arms.

Experimental Workflow

Clinical_Trial_Workflow cluster_workflow Phase 3 Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Canfosfamide_Arm This compound Treatment Arm Randomization->Canfosfamide_Arm Comparator_Arm Topotecan/PLD Treatment Arm Randomization->Comparator_Arm Treatment_Cycles Treatment Cycles Canfosfamide_Arm->Treatment_Cycles Comparator_Arm->Treatment_Cycles Tumor_Assessment Tumor Assessment (RECIST) Treatment_Cycles->Tumor_Assessment Tumor_Assessment->Treatment_Cycles Continue if no progression Follow_Up Follow-Up for Survival Tumor_Assessment->Follow_Up Progression or completion Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the Phase 3 clinical trial.

Conclusion

Based on the available evidence from a head-to-head Phase 3 clinical trial, this compound did not demonstrate efficacy superior to standard third-line therapies, including topotecan, for patients with platinum-refractory or -resistant ovarian cancer. In fact, the trial showed a detrimental effect on survival with this compound treatment. While this compound exhibited a different safety profile with less hematologic toxicity, its lack of efficacy precludes its use in this setting. Topotecan remains a standard treatment option for this patient population, with a well-characterized efficacy and safety profile. Further research in third-line ovarian cancer is crucial to identify more effective and less toxic therapeutic strategies.

References

Canfosfamide vs. Topotecan in Third-Line Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the challenging landscape of third-line therapy for recurrent ovarian cancer, two chemotherapeutic agents, canfosfamide and topotecan, have been evaluated for their efficacy and safety. This guide provides a detailed comparison of these two drugs, drawing upon clinical trial data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound: this compound is a prodrug that is activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in cancer cells.[1] Upon activation, it is converted into a potent DNA alkylating agent, leading to DNA damage and subsequent apoptosis (programmed cell death) in tumor cells.[1] This targeted activation is designed to enhance its therapeutic index by selectively targeting cancer cells with elevated GST P1-1 levels.[2]

Topotecan: Topotecan is a topoisomerase I inhibitor.[3][4][5] It functions by binding to the topoisomerase I-DNA complex, which prevents the re-ligation of single-strand breaks created by the enzyme during DNA replication.[3][4] This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[3][4]

Signaling Pathway Diagrams

Canfosfamide_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (Prodrug) GSTP1_1 GST P1-1 (Glutathione S-Transferase P1-1) This compound->GSTP1_1 Enzymatic Activation Activated_this compound Activated this compound (Alkylating Agent) GSTP1_1->Activated_this compound DNA_Damage DNA Damage Activated_this compound->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Topotecan_Mechanism_of_Action cluster_cell Cancer Cell Nucleus Topotecan Topotecan Topo1_DNA Topoisomerase I-DNA Complex Topotecan->Topo1_DNA Binds to SSB Single-Strand DNA Break Topo1_DNA->SSB Prevents re-ligation of Replication_Fork Replication Fork SSB->Replication_Fork Collision with DSB Double-Strand DNA Break Replication_Fork->DSB Leads to Cell_Death Cell Death DSB->Cell_Death Induces

Caption: Mechanism of action of topotecan.

Clinical Efficacy in Third-Line Ovarian Cancer

A pivotal Phase 3 clinical trial directly compared the efficacy of this compound to a physician's choice of either pegylated liposomal doxorubicin (PLD) or topotecan in patients with platinum-refractory or -resistant ovarian cancer who had progressed after two prior lines of therapy.

Efficacy Data Summary
EndpointThis compound (n=232)Topotecan/PLD (n=229)p-value
Median Overall Survival (OS) 8.5 months13.6 months0.0001
Median Progression-Free Survival (PFS) 2.3 months4.4 months0.0001
Objective Response Rate (ORR) 4.3%10.9%-

Data from the Phase 3 study of this compound in third-line ovarian cancer.[6][7][8]

The results of this trial were definitive, showing that this compound did not meet its primary endpoint and was associated with a significantly shorter median overall survival and progression-free survival compared to the standard therapy arm.[6][7][8] The objective response rate was also lower in the this compound arm.[6]

Safety and Tolerability

Both this compound and topotecan are associated with treatment-related adverse events.

Common Grade 3-4 Adverse Events
Adverse EventThis compoundTopotecan/PLD
Nausea31.6%55.3%
Vomiting8.7%-
Fatigue6.1%6.9%
Anemia5.6%15.2%
Neutropenia-23.5%
Thrombocytopenia-12.4%
Febrile Neutropenia-6.0%
Stomatitis-6.0%
PPE Syndrome-6.0%

Data from the Phase 3 study of this compound in third-line ovarian cancer.[6][7]

The safety profile of this compound was characterized primarily by gastrointestinal side effects such as nausea and vomiting.[7] The comparator arm, which included topotecan, demonstrated a higher incidence of hematologic toxicities, including neutropenia, thrombocytopenia, and anemia, which are known dose-limiting toxicities of topotecan.[7][9][10][11]

Experimental Protocols

Phase 3 Trial of this compound in Third-Line Ovarian Cancer

Study Design: This was a randomized, open-label, multicenter Phase 3 clinical trial.

Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian cancer who had progressed after two prior lines of chemotherapy. Patients were required to have measurable disease according to RECIST criteria and adequate organ function.

Randomization: Patients were randomized to receive either this compound or the physician's choice of pegylated liposomal doxorubicin or topotecan.

Treatment Regimens:

  • This compound Arm: this compound administered intravenously.

  • Comparator Arm:

    • Pegylated Liposomal Doxorubicin (PLD) administered intravenously.

    • Topotecan administered intravenously.

Endpoints:

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.

Statistical Analysis: The trial was powered to detect a statistically significant difference in overall survival between the two arms.

Experimental Workflow

Clinical_Trial_Workflow cluster_workflow Phase 3 Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Canfosfamide_Arm This compound Treatment Arm Randomization->Canfosfamide_Arm Comparator_Arm Topotecan/PLD Treatment Arm Randomization->Comparator_Arm Treatment_Cycles Treatment Cycles Canfosfamide_Arm->Treatment_Cycles Comparator_Arm->Treatment_Cycles Tumor_Assessment Tumor Assessment (RECIST) Treatment_Cycles->Tumor_Assessment Tumor_Assessment->Treatment_Cycles Continue if no progression Follow_Up Follow-Up for Survival Tumor_Assessment->Follow_Up Progression or completion Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Workflow of the Phase 3 clinical trial.

Conclusion

Based on the available evidence from a head-to-head Phase 3 clinical trial, this compound did not demonstrate efficacy superior to standard third-line therapies, including topotecan, for patients with platinum-refractory or -resistant ovarian cancer. In fact, the trial showed a detrimental effect on survival with this compound treatment. While this compound exhibited a different safety profile with less hematologic toxicity, its lack of efficacy precludes its use in this setting. Topotecan remains a standard treatment option for this patient population, with a well-characterized efficacy and safety profile. Further research in third-line ovarian cancer is crucial to identify more effective and less toxic therapeutic strategies.

References

A Comparative Guide to Canfosfamide Clinical Trials in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for canfosfamide (Telcyta®, TLK286), an investigational anticancer agent, in the context of non-small cell lung cancer (NSCLC). Due to the absence of a formal pooled meta-analysis in published literature, this document synthesizes data from a key phase I/IIa clinical trial to offer a comparative overview of this compound's efficacy and safety at different dosing regimens when used in combination with standard chemotherapy.

This compound: Mechanism of Action

This compound is a prodrug that is selectively activated by the enzyme glutathione (B108866) S-transferase P1-1 (GST P1-1), which is often overexpressed in various cancer cells, including NSCLC.[1][2][3] Upon activation, this compound is cleaved into two active components: a glutathione analog and a cytotoxic fragment.[2][3] The cytotoxic component, an alkylating agent, induces DNA damage, leading to cellular stress and apoptosis.[1][4] The glutathione analog fragment may also inhibit GST P1-1, potentially increasing the efficacy of other co-administered chemotherapeutic agents.[2][3]

Canfosfamide_Mechanism_of_Action This compound This compound (Prodrug) Activation Activation This compound->Activation Enters Cancer Cell GSTP1_1 Glutathione S-transferase P1-1 (GST P1-1) (Overexpressed in NSCLC) GSTP1_1->Activation Inactivation Inactivation GSTP1_1->Inactivation Cytotoxic_Fragment Cytotoxic Fragment (Alkylating Agent) Activation->Cytotoxic_Fragment GSH_Analog Glutathione Analog Activation->GSH_Analog DNA_Damage DNA Damage Cytotoxic_Fragment->DNA_Damage Inhibition Inhibition GSH_Analog->Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition->GSTP1_1 Other_Chemo Other Chemotherapeutics Other_Chemo->Inactivation Prevents Experimental_Workflow Patient_Population Patients with Stage IIIB/IV NSCLC (n=129) Dose_Escalation Dose Escalation Cohorts (this compound) Patient_Population->Dose_Escalation Dose_400 400 mg/m² (n=3) Dose_500 500 mg/m² (n=51) Dose_750 750 mg/m² (n=54) Dose_1000 1000 mg/m² (n=21) Treatment Treatment Cycle (Every 3 Weeks) This compound + Carboplatin + Paclitaxel Dose_400->Treatment Dose_500->Treatment Dose_750->Treatment Dose_1000->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation Maintenance Optional this compound Maintenance Therapy Evaluation->Maintenance If Clinical Benefit

References

A Comparative Guide to Canfosfamide Clinical Trials in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of available clinical trial data for canfosfamide (Telcyta®, TLK286), an investigational anticancer agent, in the context of non-small cell lung cancer (NSCLC). Due to the absence of a formal pooled meta-analysis in published literature, this document synthesizes data from a key phase I/IIa clinical trial to offer a comparative overview of this compound's efficacy and safety at different dosing regimens when used in combination with standard chemotherapy.

This compound: Mechanism of Action

This compound is a prodrug that is selectively activated by the enzyme glutathione S-transferase P1-1 (GST P1-1), which is often overexpressed in various cancer cells, including NSCLC.[1][2][3] Upon activation, this compound is cleaved into two active components: a glutathione analog and a cytotoxic fragment.[2][3] The cytotoxic component, an alkylating agent, induces DNA damage, leading to cellular stress and apoptosis.[1][4] The glutathione analog fragment may also inhibit GST P1-1, potentially increasing the efficacy of other co-administered chemotherapeutic agents.[2][3]

Canfosfamide_Mechanism_of_Action This compound This compound (Prodrug) Activation Activation This compound->Activation Enters Cancer Cell GSTP1_1 Glutathione S-transferase P1-1 (GST P1-1) (Overexpressed in NSCLC) GSTP1_1->Activation Inactivation Inactivation GSTP1_1->Inactivation Cytotoxic_Fragment Cytotoxic Fragment (Alkylating Agent) Activation->Cytotoxic_Fragment GSH_Analog Glutathione Analog Activation->GSH_Analog DNA_Damage DNA Damage Cytotoxic_Fragment->DNA_Damage Inhibition Inhibition GSH_Analog->Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibition->GSTP1_1 Other_Chemo Other Chemotherapeutics Other_Chemo->Inactivation Prevents Experimental_Workflow Patient_Population Patients with Stage IIIB/IV NSCLC (n=129) Dose_Escalation Dose Escalation Cohorts (this compound) Patient_Population->Dose_Escalation Dose_400 400 mg/m² (n=3) Dose_500 500 mg/m² (n=51) Dose_750 750 mg/m² (n=54) Dose_1000 1000 mg/m² (n=21) Treatment Treatment Cycle (Every 3 Weeks) This compound + Carboplatin + Paclitaxel Dose_400->Treatment Dose_500->Treatment Dose_750->Treatment Dose_1000->Treatment Evaluation Efficacy & Safety Evaluation Treatment->Evaluation Maintenance Optional this compound Maintenance Therapy Evaluation->Maintenance If Clinical Benefit

References

Benchmarking Canfosfamide's Safety Profile Against Other Nitrogen Mustards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of canfosfamide, a novel nitrogen mustard prodrug, with traditional nitrogen mustards, specifically cyclophosphamide (B585) and melphalan (B128). This compound is designed for targeted activation within cancer cells, a mechanism that holds the promise of an improved safety profile over older, less selective agents. This document summarizes key preclinical and clinical safety findings, presents quantitative data in a comparative format, and outlines the experimental methodologies used to generate this data.

Mechanism of Action: Targeted Activation of this compound

This compound's potentially favorable safety profile is rooted in its unique mechanism of activation. Unlike traditional nitrogen mustards that are systemically active, this compound is a prodrug that requires enzymatic activation by glutathione (B108866) S-transferase P1-1 (GST P1-1). This enzyme is often overexpressed in a variety of cancer cells compared to normal tissues. This targeted activation is intended to concentrate the cytotoxic effects of the drug within the tumor, thereby sparing healthy cells and reducing systemic toxicity.

Mechanism_of_Action_Comparison cluster_this compound This compound Pathway cluster_traditional Traditional Nitrogen Mustards Pathway This compound This compound (Prodrug) GSTP1_1 GST P1-1 (Overexpressed in Cancer Cells) This compound->GSTP1_1 Activation Active_Metabolite_C Active Alkylating Metabolite GSTP1_1->Active_Metabolite_C DNA_Damage_C DNA Cross-linking Active_Metabolite_C->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C Traditional_NM Cyclophosphamide / Melphalan Systemic_Activation Systemic Activation (e.g., Liver Enzymes for Cyclophosphamide) Traditional_NM->Systemic_Activation Active_Metabolite_T Active Alkylating Metabolites Systemic_Activation->Active_Metabolite_T DNA_Damage_T DNA Cross-linking in both Cancer and Healthy Cells Active_Metabolite_T->DNA_Damage_T Toxicity Systemic Toxicity Active_Metabolite_T->Toxicity Apoptosis_T Apoptosis DNA_Damage_T->Apoptosis_T

Caption: Comparative signaling pathways of this compound and traditional nitrogen mustards.

Comparative Safety Profile: this compound vs. Traditional Nitrogen Mustards

The following tables summarize the adverse event profiles of this compound, cyclophosphamide, and melphalan based on available clinical trial data. It is important to note that direct head-to-head monotherapy trials are limited. The data for this compound is primarily derived from studies where it was used in combination therapies, which may influence the observed adverse event rates. The data for cyclophosphamide and melphalan are from studies of their use as single agents. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Hematologic Toxicities

Myelosuppression is a hallmark toxicity of traditional nitrogen mustards. This compound's targeted approach is anticipated to mitigate this side effect.

Adverse EventThis compound (Monotherapy)Cyclophosphamide (Monotherapy)Melphalan (Monotherapy)
Neutropenia Grade 3/4: Data not readily available in monotherapy trials. In combination with PLD, Grade 3/4 hematologic events were 66%, but manageable with dose reductions.[1]Grade 3: 73.3% (in combination with doxorubicin)Grade 3/4: 51.8% (in combination with cyclophosphamide and dexamethasone)
Thrombocytopenia Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.Grade 3/4: 33.3% (in combination with cyclophosphamide and dexamethasone)
Anemia Data not readily available in monotherapy trials.Grade 3/4: 34.9% (in combination with doxorubicin)Grade 3/4: 37% (in combination with cyclophosphamide and dexamethasone)
Febrile Neutropenia Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.
Non-Hematologic Toxicities

Non-hematologic side effects are also common with nitrogen mustard therapy and can significantly impact a patient's quality of life.

Adverse EventThis compound (Monotherapy)Cyclophosphamide (Monotherapy)Melphalan (Monotherapy)
Nausea and Vomiting Generally mild to moderate.Common, can be severe.Common, can be severe.
Mucositis/Stomatitis Incidence appears lower; may ameliorate PLD-induced stomatitis.[1]Can occur, generally mild to moderate.Common and can be dose-limiting.
Alopecia Data not readily available in monotherapy trials.Common and often complete.[2][3]Common and often complete.[4][5]
Hemorrhagic Cystitis Not reported as a significant toxicity.A well-known and serious toxicity, especially at high doses.[6]Less common than with cyclophosphamide.
Neurotoxicity Not reported as a significant toxicity.Can occur, particularly at high doses.Peripheral neuropathy can occur with prolonged use.[7]
Cardiotoxicity Not reported as a significant toxicity.Can occur, especially at high doses.[6]Rare, but can occur.
Secondary Malignancies Long-term data not available.Increased risk of secondary malignancies, including leukemia and bladder cancer.[2][8]Increased risk of secondary malignancies, particularly leukemia.[9]

Experimental Protocols

The safety and toxicity of nitrogen mustards are evaluated through a standardized battery of preclinical studies, as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11][12][13] These studies are crucial for identifying potential target organs of toxicity, establishing a safe starting dose for clinical trials, and determining the reversibility of any adverse effects.

Preclinical Toxicology Study Workflow

A typical preclinical toxicology program for a novel nitrogen mustard like this compound would involve the following stages:

Preclinical_Toxicology_Workflow In_Vitro In Vitro Toxicity Screening (Cell Lines) Dose_Range_Finding Dose-Range Finding Studies (Rodent Model) In_Vitro->Dose_Range_Finding Single_Dose Single-Dose Toxicity Studies (Rodent & Non-Rodent Models) Dose_Range_Finding->Single_Dose Repeated_Dose Repeated-Dose Toxicity Studies (Rodent & Non-Rodent Models) Single_Dose->Repeated_Dose Genotoxicity Genotoxicity Assays (In Vitro & In Vivo) Repeated_Dose->Genotoxicity Carcinogenicity Carcinogenicity Studies (Long-term Rodent Studies) Genotoxicity->Carcinogenicity Reproductive_Tox Reproductive & Developmental Toxicity Studies Carcinogenicity->Reproductive_Tox Safety_Pharm Safety Pharmacology Studies (Cardiovascular, Respiratory, CNS) Reproductive_Tox->Safety_Pharm IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharm->IND_Submission

Caption: A generalized workflow for preclinical toxicology assessment of a new anticancer agent.

Key Experimental Methodologies

1. Dose-Range Finding Studies:

  • Objective: To determine the maximum tolerated dose (MTD) and to select dose levels for subsequent toxicity studies.

  • Methodology: Small groups of animals (typically mice or rats) are administered escalating single doses of the test compound. Clinical signs of toxicity, body weight changes, and mortality are monitored closely.

2. Single-Dose and Repeated-Dose Toxicity Studies:

  • Objective: To characterize the toxicity profile following a single administration and multiple administrations of the drug.

  • Methodology: The test compound is administered to both a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species. The duration of repeated-dose studies depends on the intended duration of clinical use. Endpoints include clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of all major organs.

3. Genotoxicity Studies:

  • Objective: To assess the potential of the drug to cause genetic damage.

  • Methodology: A battery of tests is conducted, including:

    • Ames test (in vitro): A bacterial reverse mutation assay to detect point mutations.

    • In vitro chromosomal aberration test: In mammalian cells to detect chromosomal damage.

    • In vivo micronucleus test: In rodents to assess chromosomal damage in bone marrow cells.

4. Carcinogenicity Studies:

  • Objective: To evaluate the tumorigenic potential of the drug after long-term administration.

  • Methodology: The drug is administered daily to rodents for a major portion of their lifespan (e.g., 2 years). The incidence and type of tumors are compared between treated and control groups. For cytotoxic anticancer agents, these studies may not always be required before marketing approval for treating patients with advanced cancer.[13]

5. Safety Pharmacology Studies:

  • Objective: To investigate the potential undesirable pharmacodynamic effects of the drug on vital physiological functions.

  • Methodology: Studies typically focus on the cardiovascular, respiratory, and central nervous systems. For example, cardiovascular safety is assessed by monitoring blood pressure, heart rate, and the electrocardiogram in conscious, unrestrained animals.

Conclusion

References

Benchmarking Canfosfamide's Safety Profile Against Other Nitrogen Mustards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of canfosfamide, a novel nitrogen mustard prodrug, with traditional nitrogen mustards, specifically cyclophosphamide and melphalan. This compound is designed for targeted activation within cancer cells, a mechanism that holds the promise of an improved safety profile over older, less selective agents. This document summarizes key preclinical and clinical safety findings, presents quantitative data in a comparative format, and outlines the experimental methodologies used to generate this data.

Mechanism of Action: Targeted Activation of this compound

This compound's potentially favorable safety profile is rooted in its unique mechanism of activation. Unlike traditional nitrogen mustards that are systemically active, this compound is a prodrug that requires enzymatic activation by glutathione S-transferase P1-1 (GST P1-1). This enzyme is often overexpressed in a variety of cancer cells compared to normal tissues. This targeted activation is intended to concentrate the cytotoxic effects of the drug within the tumor, thereby sparing healthy cells and reducing systemic toxicity.

Mechanism_of_Action_Comparison cluster_this compound This compound Pathway cluster_traditional Traditional Nitrogen Mustards Pathway This compound This compound (Prodrug) GSTP1_1 GST P1-1 (Overexpressed in Cancer Cells) This compound->GSTP1_1 Activation Active_Metabolite_C Active Alkylating Metabolite GSTP1_1->Active_Metabolite_C DNA_Damage_C DNA Cross-linking Active_Metabolite_C->DNA_Damage_C Apoptosis_C Apoptosis DNA_Damage_C->Apoptosis_C Traditional_NM Cyclophosphamide / Melphalan Systemic_Activation Systemic Activation (e.g., Liver Enzymes for Cyclophosphamide) Traditional_NM->Systemic_Activation Active_Metabolite_T Active Alkylating Metabolites Systemic_Activation->Active_Metabolite_T DNA_Damage_T DNA Cross-linking in both Cancer and Healthy Cells Active_Metabolite_T->DNA_Damage_T Toxicity Systemic Toxicity Active_Metabolite_T->Toxicity Apoptosis_T Apoptosis DNA_Damage_T->Apoptosis_T

Caption: Comparative signaling pathways of this compound and traditional nitrogen mustards.

Comparative Safety Profile: this compound vs. Traditional Nitrogen Mustards

The following tables summarize the adverse event profiles of this compound, cyclophosphamide, and melphalan based on available clinical trial data. It is important to note that direct head-to-head monotherapy trials are limited. The data for this compound is primarily derived from studies where it was used in combination therapies, which may influence the observed adverse event rates. The data for cyclophosphamide and melphalan are from studies of their use as single agents. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Hematologic Toxicities

Myelosuppression is a hallmark toxicity of traditional nitrogen mustards. This compound's targeted approach is anticipated to mitigate this side effect.

Adverse EventThis compound (Monotherapy)Cyclophosphamide (Monotherapy)Melphalan (Monotherapy)
Neutropenia Grade 3/4: Data not readily available in monotherapy trials. In combination with PLD, Grade 3/4 hematologic events were 66%, but manageable with dose reductions.[1]Grade 3: 73.3% (in combination with doxorubicin)Grade 3/4: 51.8% (in combination with cyclophosphamide and dexamethasone)
Thrombocytopenia Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.Grade 3/4: 33.3% (in combination with cyclophosphamide and dexamethasone)
Anemia Data not readily available in monotherapy trials.Grade 3/4: 34.9% (in combination with doxorubicin)Grade 3/4: 37% (in combination with cyclophosphamide and dexamethasone)
Febrile Neutropenia Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.Data not readily available in monotherapy trials.
Non-Hematologic Toxicities

Non-hematologic side effects are also common with nitrogen mustard therapy and can significantly impact a patient's quality of life.

Adverse EventThis compound (Monotherapy)Cyclophosphamide (Monotherapy)Melphalan (Monotherapy)
Nausea and Vomiting Generally mild to moderate.Common, can be severe.Common, can be severe.
Mucositis/Stomatitis Incidence appears lower; may ameliorate PLD-induced stomatitis.[1]Can occur, generally mild to moderate.Common and can be dose-limiting.
Alopecia Data not readily available in monotherapy trials.Common and often complete.[2][3]Common and often complete.[4][5]
Hemorrhagic Cystitis Not reported as a significant toxicity.A well-known and serious toxicity, especially at high doses.[6]Less common than with cyclophosphamide.
Neurotoxicity Not reported as a significant toxicity.Can occur, particularly at high doses.Peripheral neuropathy can occur with prolonged use.[7]
Cardiotoxicity Not reported as a significant toxicity.Can occur, especially at high doses.[6]Rare, but can occur.
Secondary Malignancies Long-term data not available.Increased risk of secondary malignancies, including leukemia and bladder cancer.[2][8]Increased risk of secondary malignancies, particularly leukemia.[9]

Experimental Protocols

The safety and toxicity of nitrogen mustards are evaluated through a standardized battery of preclinical studies, as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[10][11][12][13] These studies are crucial for identifying potential target organs of toxicity, establishing a safe starting dose for clinical trials, and determining the reversibility of any adverse effects.

Preclinical Toxicology Study Workflow

A typical preclinical toxicology program for a novel nitrogen mustard like this compound would involve the following stages:

Preclinical_Toxicology_Workflow In_Vitro In Vitro Toxicity Screening (Cell Lines) Dose_Range_Finding Dose-Range Finding Studies (Rodent Model) In_Vitro->Dose_Range_Finding Single_Dose Single-Dose Toxicity Studies (Rodent & Non-Rodent Models) Dose_Range_Finding->Single_Dose Repeated_Dose Repeated-Dose Toxicity Studies (Rodent & Non-Rodent Models) Single_Dose->Repeated_Dose Genotoxicity Genotoxicity Assays (In Vitro & In Vivo) Repeated_Dose->Genotoxicity Carcinogenicity Carcinogenicity Studies (Long-term Rodent Studies) Genotoxicity->Carcinogenicity Reproductive_Tox Reproductive & Developmental Toxicity Studies Carcinogenicity->Reproductive_Tox Safety_Pharm Safety Pharmacology Studies (Cardiovascular, Respiratory, CNS) Reproductive_Tox->Safety_Pharm IND_Submission Investigational New Drug (IND) Application Submission Safety_Pharm->IND_Submission

Caption: A generalized workflow for preclinical toxicology assessment of a new anticancer agent.

Key Experimental Methodologies

1. Dose-Range Finding Studies:

  • Objective: To determine the maximum tolerated dose (MTD) and to select dose levels for subsequent toxicity studies.

  • Methodology: Small groups of animals (typically mice or rats) are administered escalating single doses of the test compound. Clinical signs of toxicity, body weight changes, and mortality are monitored closely.

2. Single-Dose and Repeated-Dose Toxicity Studies:

  • Objective: To characterize the toxicity profile following a single administration and multiple administrations of the drug.

  • Methodology: The test compound is administered to both a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species. The duration of repeated-dose studies depends on the intended duration of clinical use. Endpoints include clinical observations, body weight, food and water consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of all major organs.

3. Genotoxicity Studies:

  • Objective: To assess the potential of the drug to cause genetic damage.

  • Methodology: A battery of tests is conducted, including:

    • Ames test (in vitro): A bacterial reverse mutation assay to detect point mutations.

    • In vitro chromosomal aberration test: In mammalian cells to detect chromosomal damage.

    • In vivo micronucleus test: In rodents to assess chromosomal damage in bone marrow cells.

4. Carcinogenicity Studies:

  • Objective: To evaluate the tumorigenic potential of the drug after long-term administration.

  • Methodology: The drug is administered daily to rodents for a major portion of their lifespan (e.g., 2 years). The incidence and type of tumors are compared between treated and control groups. For cytotoxic anticancer agents, these studies may not always be required before marketing approval for treating patients with advanced cancer.[13]

5. Safety Pharmacology Studies:

  • Objective: To investigate the potential undesirable pharmacodynamic effects of the drug on vital physiological functions.

  • Methodology: Studies typically focus on the cardiovascular, respiratory, and central nervous systems. For example, cardiovascular safety is assessed by monitoring blood pressure, heart rate, and the electrocardiogram in conscious, unrestrained animals.

Conclusion

References

A Comparative Analysis of Canfosfamide in Combination with Carboplatin Versus Doxorubicin in the Treatment of Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of canfosfamide in combination with carboplatin (B1684641) against doxorubicin-based regimens, with a focus on platinum-resistant ovarian cancer. The information presented is based on available preclinical and clinical data to support researchers and professionals in the field of oncology drug development.

Mechanism of Action: A Tale of Two Pathways

The antitumor activity of this compound and doxorubicin (B1662922) stems from distinct mechanisms of action, targeting different cellular processes to induce cancer cell death.

This compound: This agent is a glutathione (B108866) analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells.[1] This targeted activation leads to the release of a cytotoxic alkylating agent that damages the cancer cell's DNA, RNA, and proteins, ultimately leading to apoptosis.[1]

Doxorubicin: As an anthracycline antibiotic, doxorubicin employs a multi-faceted approach to cytotoxicity. It intercalates into DNA, disrupting the topoisomerase II-mediated DNA repair process.[2] Additionally, doxorubicin generates quinone-type free radicals, which cause further damage to cellular components.[2]

Signaling Pathways cluster_this compound This compound Pathway cluster_doxorubicin Doxorubicin Pathway This compound This compound (Prodrug) GSTP1 Glutathione S-transferase P1-1 (Overexpressed in Cancer Cells) This compound->GSTP1 Activation ActiveMetabolite Active Alkylating Metabolite GSTP1->ActiveMetabolite DNAdamage_C DNA, RNA & Protein Damage ActiveMetabolite->DNAdamage_C Apoptosis_C Apoptosis DNadamage_C DNadamage_C DNadamage_C->Apoptosis_C Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition Doxorubicin->TopoII FreeRadicals Free Radical Generation Doxorubicin->FreeRadicals DNadamage_D DNadamage_D DNA_Intercalation->DNadamage_D TopoII->DNadamage_D FreeRadicals->DNadamage_D DNAdamage_D DNA Damage Apoptosis_D Apoptosis DNadamage_D->Apoptosis_D

Figure 1: Mechanisms of action for this compound and doxorubicin.

Preclinical Evidence: Synergistic Potential

Preclinical studies have explored the potential of combining this compound with other chemotherapeutic agents. In vitro studies demonstrated that this compound synergistically enhanced the cytotoxicity of both carboplatin and doxorubicin in human cancer cell lines.[3] Furthermore, in OVCAR3 human ovarian cancer cells, this compound was found to be not cross-resistant with carboplatin or cisplatin, suggesting a potential benefit for combination therapy in platinum-resistant settings.[3]

Clinical Efficacy: Head-to-Head Comparison

A pivotal phase III clinical trial directly compared the combination of this compound and carboplatin with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -resistant ovarian cancer. This study provides the most direct evidence for comparing these two treatment strategies.

Table 1: Efficacy of this compound plus Carboplatin vs. Pegylated Liposomal Doxorubicin in Platinum-Resistant Ovarian Cancer (Phase III Trial) [1]

Efficacy EndpointThis compound + CarboplatinPegylated Liposomal Doxorubicin (PLD)
Median Progression-Free Survival (PFS) 3.5 months3.5 months
Objective Response Rate (ORR) in patients with ≥6 months drug-free interval 31.6%Not reported

Note: The primary endpoint of superiority in objective response rate and progression-free survival was not met in the overall population.[1]

In a separate phase II study, the combination of this compound with PLD was evaluated in patients with platinum and paclitaxel (B517696) refractory or resistant ovarian cancer.

Table 2: Efficacy of this compound in Combination with Pegylated Liposomal Doxorubicin (Phase II Study) [3]

Efficacy EndpointThis compound + Pegylated Liposomal Doxorubicin (PLD)
Objective Response Rate (ORR) 27.8% (95% CI, 14.2-45.2)
Median Progression-Free Survival (PFS) 6.0 months (95% CI, 4.2-7.9)
Median Overall Survival (OS) 17.8 months

For comparison, single-agent PLD in platinum-resistant ovarian cancer has demonstrated objective response rates ranging from 9% to 19.5%.[4][5] The efficacy of combination chemotherapy in platinum-resistant ovarian cancer has been shown to be statistically higher than monotherapy.[6]

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the key clinical trials is crucial for interpreting the efficacy data.

Phase III Trial: this compound + Carboplatin vs. PLD[1]
  • Study Design: A randomized, open-label, multicenter phase III trial.

  • Patient Population: 247 patients with platinum-refractory or -resistant ovarian cancer.

  • Treatment Arms:

    • Arm 1: this compound (750 mg/m²) in combination with carboplatin.

    • Arm 2: Pegylated liposomal doxorubicin (Doxil).

  • Primary Endpoints: Objective response rate and progression-free survival.

  • Secondary Endpoints: Overall survival and safety.

Experimental_Workflow_PhaseIII Patient_Population Patients with Platinum-Resistant Ovarian Cancer (n=247) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: This compound + Carboplatin Randomization->Arm_A Arm_B Arm B: Pegylated Liposomal Doxorubicin Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Follow_Up Follow-up for PFS and OS Treatment_Cycle->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Figure 2: Workflow of the Phase III trial comparing this compound + carboplatin to PLD.
Phase II Trial: this compound + PLD[3]

  • Study Design: A single-arm, open-label, multicenter phase II trial.

  • Patient Population: 39 patients with platinum and paclitaxel refractory or resistant epithelial ovarian cancer.

  • Treatment Regimen: this compound (960 mg/m²) in combination with pegylated liposomal doxorubicin (50 mg/m²) administered intravenously on day 1 of a 28-day cycle.

  • Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS).

  • Secondary Endpoints: Overall survival and safety.

Conclusion

The direct comparison from the phase III trial indicates that the combination of this compound with carboplatin did not demonstrate superiority over pegylated liposomal doxorubicin in the overall population of patients with platinum-resistant ovarian cancer, with both arms showing a median PFS of 3.5 months.[1] However, in a subgroup of patients with a drug-free interval of six months or longer, the this compound plus carboplatin combination showed a notable objective response rate of 31.6%.[1]

The phase II study of this compound combined with PLD showed promising results, with a median PFS of 6.0 months and a median OS of 17.8 months, warranting further investigation.[3] Preclinical data suggests a synergistic effect when this compound is combined with carboplatin, which may not have fully translated into a significant clinical benefit in the broad population of the phase III trial.

For researchers and drug development professionals, these findings highlight the complexities of treating platinum-resistant ovarian cancer and underscore the importance of patient stratification in clinical trial design. While the this compound and carboplatin combination did not outperform PLD in the overall population, its activity in a specific subgroup suggests that further research into predictive biomarkers for this compound efficacy may be warranted. Doxorubicin, particularly in its pegylated liposomal formulation, remains a standard therapeutic option in this challenging treatment setting.

References

A Comparative Analysis of Canfosfamide in Combination with Carboplatin Versus Doxorubicin in the Treatment of Platinum-Resistant Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of canfosfamide in combination with carboplatin against doxorubicin-based regimens, with a focus on platinum-resistant ovarian cancer. The information presented is based on available preclinical and clinical data to support researchers and professionals in the field of oncology drug development.

Mechanism of Action: A Tale of Two Pathways

The antitumor activity of this compound and doxorubicin stems from distinct mechanisms of action, targeting different cellular processes to induce cancer cell death.

This compound: This agent is a glutathione analog prodrug that is activated by glutathione S-transferase P1-1 (GST P1-1), an enzyme often overexpressed in cancer cells.[1] This targeted activation leads to the release of a cytotoxic alkylating agent that damages the cancer cell's DNA, RNA, and proteins, ultimately leading to apoptosis.[1]

Doxorubicin: As an anthracycline antibiotic, doxorubicin employs a multi-faceted approach to cytotoxicity. It intercalates into DNA, disrupting the topoisomerase II-mediated DNA repair process.[2] Additionally, doxorubicin generates quinone-type free radicals, which cause further damage to cellular components.[2]

Signaling Pathways cluster_this compound This compound Pathway cluster_doxorubicin Doxorubicin Pathway This compound This compound (Prodrug) GSTP1 Glutathione S-transferase P1-1 (Overexpressed in Cancer Cells) This compound->GSTP1 Activation ActiveMetabolite Active Alkylating Metabolite GSTP1->ActiveMetabolite DNAdamage_C DNA, RNA & Protein Damage ActiveMetabolite->DNAdamage_C Apoptosis_C Apoptosis DNadamage_C DNadamage_C DNadamage_C->Apoptosis_C Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII Topoisomerase II Inhibition Doxorubicin->TopoII FreeRadicals Free Radical Generation Doxorubicin->FreeRadicals DNadamage_D DNadamage_D DNA_Intercalation->DNadamage_D TopoII->DNadamage_D FreeRadicals->DNadamage_D DNAdamage_D DNA Damage Apoptosis_D Apoptosis DNadamage_D->Apoptosis_D

Figure 1: Mechanisms of action for this compound and doxorubicin.

Preclinical Evidence: Synergistic Potential

Preclinical studies have explored the potential of combining this compound with other chemotherapeutic agents. In vitro studies demonstrated that this compound synergistically enhanced the cytotoxicity of both carboplatin and doxorubicin in human cancer cell lines.[3] Furthermore, in OVCAR3 human ovarian cancer cells, this compound was found to be not cross-resistant with carboplatin or cisplatin, suggesting a potential benefit for combination therapy in platinum-resistant settings.[3]

Clinical Efficacy: Head-to-Head Comparison

A pivotal phase III clinical trial directly compared the combination of this compound and carboplatin with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -resistant ovarian cancer. This study provides the most direct evidence for comparing these two treatment strategies.

Table 1: Efficacy of this compound plus Carboplatin vs. Pegylated Liposomal Doxorubicin in Platinum-Resistant Ovarian Cancer (Phase III Trial) [1]

Efficacy EndpointThis compound + CarboplatinPegylated Liposomal Doxorubicin (PLD)
Median Progression-Free Survival (PFS) 3.5 months3.5 months
Objective Response Rate (ORR) in patients with ≥6 months drug-free interval 31.6%Not reported

Note: The primary endpoint of superiority in objective response rate and progression-free survival was not met in the overall population.[1]

In a separate phase II study, the combination of this compound with PLD was evaluated in patients with platinum and paclitaxel refractory or resistant ovarian cancer.

Table 2: Efficacy of this compound in Combination with Pegylated Liposomal Doxorubicin (Phase II Study) [3]

Efficacy EndpointThis compound + Pegylated Liposomal Doxorubicin (PLD)
Objective Response Rate (ORR) 27.8% (95% CI, 14.2-45.2)
Median Progression-Free Survival (PFS) 6.0 months (95% CI, 4.2-7.9)
Median Overall Survival (OS) 17.8 months

For comparison, single-agent PLD in platinum-resistant ovarian cancer has demonstrated objective response rates ranging from 9% to 19.5%.[4][5] The efficacy of combination chemotherapy in platinum-resistant ovarian cancer has been shown to be statistically higher than monotherapy.[6]

Experimental Protocols: A Closer Look at the Methodology

Understanding the design of the key clinical trials is crucial for interpreting the efficacy data.

Phase III Trial: this compound + Carboplatin vs. PLD[1]
  • Study Design: A randomized, open-label, multicenter phase III trial.

  • Patient Population: 247 patients with platinum-refractory or -resistant ovarian cancer.

  • Treatment Arms:

    • Arm 1: this compound (750 mg/m²) in combination with carboplatin.

    • Arm 2: Pegylated liposomal doxorubicin (Doxil).

  • Primary Endpoints: Objective response rate and progression-free survival.

  • Secondary Endpoints: Overall survival and safety.

Experimental_Workflow_PhaseIII Patient_Population Patients with Platinum-Resistant Ovarian Cancer (n=247) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: This compound + Carboplatin Randomization->Arm_A Arm_B Arm B: Pegylated Liposomal Doxorubicin Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Follow_Up Follow-up for PFS and OS Treatment_Cycle->Follow_Up Analysis Data Analysis Follow_Up->Analysis

Figure 2: Workflow of the Phase III trial comparing this compound + carboplatin to PLD.
Phase II Trial: this compound + PLD[3]

  • Study Design: A single-arm, open-label, multicenter phase II trial.

  • Patient Population: 39 patients with platinum and paclitaxel refractory or resistant epithelial ovarian cancer.

  • Treatment Regimen: this compound (960 mg/m²) in combination with pegylated liposomal doxorubicin (50 mg/m²) administered intravenously on day 1 of a 28-day cycle.

  • Primary Endpoints: Objective response rate (ORR) and progression-free survival (PFS).

  • Secondary Endpoints: Overall survival and safety.

Conclusion

The direct comparison from the phase III trial indicates that the combination of this compound with carboplatin did not demonstrate superiority over pegylated liposomal doxorubicin in the overall population of patients with platinum-resistant ovarian cancer, with both arms showing a median PFS of 3.5 months.[1] However, in a subgroup of patients with a drug-free interval of six months or longer, the this compound plus carboplatin combination showed a notable objective response rate of 31.6%.[1]

The phase II study of this compound combined with PLD showed promising results, with a median PFS of 6.0 months and a median OS of 17.8 months, warranting further investigation.[3] Preclinical data suggests a synergistic effect when this compound is combined with carboplatin, which may not have fully translated into a significant clinical benefit in the broad population of the phase III trial.

For researchers and drug development professionals, these findings highlight the complexities of treating platinum-resistant ovarian cancer and underscore the importance of patient stratification in clinical trial design. While the this compound and carboplatin combination did not outperform PLD in the overall population, its activity in a specific subgroup suggests that further research into predictive biomarkers for this compound efficacy may be warranted. Doxorubicin, particularly in its pegylated liposomal formulation, remains a standard therapeutic option in this challenging treatment setting.

References

Canfosfamide's Selectivity for GSTP1-Positive Tumors: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of canfosfamide's selectivity for Glutathione (B108866) S-transferase P1 (GSTP1)-positive tumors. This compound (Telcyta®, TLK286) is a glutathione analog prodrug that is activated by GSTP1, an enzyme frequently overexpressed in various cancer types and associated with chemotherapy resistance. This targeted activation mechanism suggests that this compound may offer a selective therapeutic advantage in patients with tumors expressing high levels of GSTP1.

Mechanism of Action: GSTP1-Mediated Activation

This compound is designed to be cleaved by GSTP1 into two active components: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[1] This cytotoxic agent then cross-links DNA and other cellular macromolecules, leading to apoptosis. The glutathione analog component may also inhibit GSTP1, potentially reversing resistance to other chemotherapeutic agents.[1] This selective activation by the overexpressed GSTP1 in tumor cells is the basis for its targeted anti-cancer activity, aiming to spare normal tissues with lower GSTP1 expression.

Preclinical Evidence of Selectivity

Preclinical studies have demonstrated a direct correlation between GSTP1 expression and the cytotoxic activity of this compound.

In Vitro Cytotoxicity

Studies in cancer cell lines have shown that cells with higher levels of GSTP1 expression are more sensitive to this compound. For instance, cancer cells engineered to overexpress GSTP1-1 became more susceptible to the cytotoxic effects of this compound when compared to the original parental cell lines.[2] This increased sensitivity was also observed in tumor cells that had developed resistance to doxorubicin (B1662922), a conventional chemotherapy drug, which was associated with elevated GSTP1 levels.[2]

In Vivo Xenograft Studies

In vivo studies using animal models with human tumor xenografts have further substantiated the selective action of this compound. Tumors with higher GSTP1 expression have shown greater growth inhibition when treated with this compound. For example, in vivo limiting dilution assays have shown that silencing of GSTP1 can lead to a significant decrease in cancer stem cell frequency and reduced tumor growth rate and volume in subcutaneous xenograft models.[3]

Comparison with Alternative Treatments

The selectivity of this compound for GSTP1-positive tumors offers a potential advantage over conventional chemotherapies that lack this targeted approach.

TreatmentMechanism of ActionGSTP1-Related EfficacySelectivity for GSTP1-Positive Tumors
This compound Prodrug activated by GSTP1, releasing a cytotoxic alkylating agent.Efficacy is directly correlated with GSTP1 expression levels.High
Cisplatin (B142131) Forms DNA adducts, inducing apoptosis.GSTP1 can detoxify cisplatin through glutathione conjugation, leading to resistance.[4]Low; efficacy can be reduced in GSTP1-positive tumors.
Doxorubicin Intercalates into DNA and inhibits topoisomerase II.GSTP1 overexpression is associated with doxorubicin resistance.[5][6] However, doxorubicin can also induce GSTP1 expression, potentially sensitizing cells to this compound.[2]Low; efficacy can be reduced in GSTP1-positive tumors.

Table 1: Comparison of this compound with Cisplatin and Doxorubicin.

A study on A2780 ovarian tumor cells demonstrated that knocking down GSTP1 expression significantly increased sensitivity to cisplatin and carboplatin, with a 2.3-fold and 4.83-fold change in IC50, respectively.[1][4][7] In contrast, the same study showed no significant difference in the IC50 values for doxorubicin between the GSTP1-knockdown and parental cells, suggesting that while GSTP1 is implicated in doxorubicin resistance, its direct detoxification of the drug may be less pronounced than for platinum agents in this cell line.[1]

Cell LineGSTP1 ExpressionCisplatin IC50 (µM)Carboplatin IC50 (µM)Doxorubicin IC50 (µM)
A2780 (Parental)High~2.5~1500.13
A2780/GSTP1 (shRNA knockdown)Low~1.1~310.11

Table 2: In Vitro Cytotoxicity Data in A2780 Ovarian Cancer Cells.[1] (Note: IC50 values are approximated from graphical data presented in the source).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with differential GSTP1 expression.

Materials:

  • Cancer cell lines (GSTP1-positive and GSTP1-negative)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read analyze Calculate IC50 read->analyze

Figure 1. Experimental workflow for determining the IC50 of this compound.

Signaling Pathways

GSTP1 is known to interact with and regulate key signaling pathways involved in cell survival and apoptosis, notably the c-Jun N-terminal kinase (JNK) pathway. In unstressed cells, GSTP1 can bind to JNK, thereby inhibiting its pro-apoptotic activity. The dissociation of this complex under cellular stress allows for JNK activation and subsequent apoptosis. By being activated by GSTP1, this compound leverages a key survival mechanism of cancer cells to induce targeted cell death.

GSTP1_JNK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Canfosfamide_ext This compound Canfosfamide_int This compound Canfosfamide_ext->Canfosfamide_int Cellular Uptake Active_Drug Active Cytotoxic Drug Canfosfamide_int->Active_Drug Activation by GSTP1 GSTP1 GSTP1 JNK JNK GSTP1->JNK Inhibits (in unstressed cells) Apoptosis Apoptosis Active_Drug->Apoptosis Induces JNK->Apoptosis Promotes (when active)

Figure 2. Simplified signaling pathway of this compound activation and its relation to the GSTP1-JNK pathway.

Conclusion

The available evidence strongly suggests that this compound is selectively activated in GSTP1-positive tumors, offering a targeted therapeutic strategy. Its efficacy is directly linked to the expression of this enzyme, which is often upregulated in cancer cells and contributes to resistance to conventional chemotherapies. Further quantitative preclinical and clinical studies are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from this compound treatment, both as a monotherapy and in combination with other anticancer agents.

References

Canfosfamide's Selectivity for GSTP1-Positive Tumors: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of canfosfamide's selectivity for Glutathione S-transferase P1 (GSTP1)-positive tumors. This compound (Telcyta®, TLK286) is a glutathione analog prodrug that is activated by GSTP1, an enzyme frequently overexpressed in various cancer types and associated with chemotherapy resistance. This targeted activation mechanism suggests that this compound may offer a selective therapeutic advantage in patients with tumors expressing high levels of GSTP1.

Mechanism of Action: GSTP1-Mediated Activation

This compound is designed to be cleaved by GSTP1 into two active components: a glutathione analog and a cytotoxic phosphorodiamidate mustard.[1] This cytotoxic agent then cross-links DNA and other cellular macromolecules, leading to apoptosis. The glutathione analog component may also inhibit GSTP1, potentially reversing resistance to other chemotherapeutic agents.[1] This selective activation by the overexpressed GSTP1 in tumor cells is the basis for its targeted anti-cancer activity, aiming to spare normal tissues with lower GSTP1 expression.

Preclinical Evidence of Selectivity

Preclinical studies have demonstrated a direct correlation between GSTP1 expression and the cytotoxic activity of this compound.

In Vitro Cytotoxicity

Studies in cancer cell lines have shown that cells with higher levels of GSTP1 expression are more sensitive to this compound. For instance, cancer cells engineered to overexpress GSTP1-1 became more susceptible to the cytotoxic effects of this compound when compared to the original parental cell lines.[2] This increased sensitivity was also observed in tumor cells that had developed resistance to doxorubicin, a conventional chemotherapy drug, which was associated with elevated GSTP1 levels.[2]

In Vivo Xenograft Studies

In vivo studies using animal models with human tumor xenografts have further substantiated the selective action of this compound. Tumors with higher GSTP1 expression have shown greater growth inhibition when treated with this compound. For example, in vivo limiting dilution assays have shown that silencing of GSTP1 can lead to a significant decrease in cancer stem cell frequency and reduced tumor growth rate and volume in subcutaneous xenograft models.[3]

Comparison with Alternative Treatments

The selectivity of this compound for GSTP1-positive tumors offers a potential advantage over conventional chemotherapies that lack this targeted approach.

TreatmentMechanism of ActionGSTP1-Related EfficacySelectivity for GSTP1-Positive Tumors
This compound Prodrug activated by GSTP1, releasing a cytotoxic alkylating agent.Efficacy is directly correlated with GSTP1 expression levels.High
Cisplatin Forms DNA adducts, inducing apoptosis.GSTP1 can detoxify cisplatin through glutathione conjugation, leading to resistance.[4]Low; efficacy can be reduced in GSTP1-positive tumors.
Doxorubicin Intercalates into DNA and inhibits topoisomerase II.GSTP1 overexpression is associated with doxorubicin resistance.[5][6] However, doxorubicin can also induce GSTP1 expression, potentially sensitizing cells to this compound.[2]Low; efficacy can be reduced in GSTP1-positive tumors.

Table 1: Comparison of this compound with Cisplatin and Doxorubicin.

A study on A2780 ovarian tumor cells demonstrated that knocking down GSTP1 expression significantly increased sensitivity to cisplatin and carboplatin, with a 2.3-fold and 4.83-fold change in IC50, respectively.[1][4][7] In contrast, the same study showed no significant difference in the IC50 values for doxorubicin between the GSTP1-knockdown and parental cells, suggesting that while GSTP1 is implicated in doxorubicin resistance, its direct detoxification of the drug may be less pronounced than for platinum agents in this cell line.[1]

Cell LineGSTP1 ExpressionCisplatin IC50 (µM)Carboplatin IC50 (µM)Doxorubicin IC50 (µM)
A2780 (Parental)High~2.5~1500.13
A2780/GSTP1 (shRNA knockdown)Low~1.1~310.11

Table 2: In Vitro Cytotoxicity Data in A2780 Ovarian Cancer Cells.[1] (Note: IC50 values are approximated from graphical data presented in the source).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with differential GSTP1 expression.

Materials:

  • Cancer cell lines (GSTP1-positive and GSTP1-negative)

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add this compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 mtt Add MTT Solution incubate2->mtt incubate3 Incubate 4h mtt->incubate3 dissolve Dissolve Formazan (DMSO) incubate3->dissolve read Read Absorbance (570nm) dissolve->read analyze Calculate IC50 read->analyze

Figure 1. Experimental workflow for determining the IC50 of this compound.

Signaling Pathways

GSTP1 is known to interact with and regulate key signaling pathways involved in cell survival and apoptosis, notably the c-Jun N-terminal kinase (JNK) pathway. In unstressed cells, GSTP1 can bind to JNK, thereby inhibiting its pro-apoptotic activity. The dissociation of this complex under cellular stress allows for JNK activation and subsequent apoptosis. By being activated by GSTP1, this compound leverages a key survival mechanism of cancer cells to induce targeted cell death.

GSTP1_JNK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Canfosfamide_ext This compound Canfosfamide_int This compound Canfosfamide_ext->Canfosfamide_int Cellular Uptake Active_Drug Active Cytotoxic Drug Canfosfamide_int->Active_Drug Activation by GSTP1 GSTP1 GSTP1 JNK JNK GSTP1->JNK Inhibits (in unstressed cells) Apoptosis Apoptosis Active_Drug->Apoptosis Induces JNK->Apoptosis Promotes (when active)

Figure 2. Simplified signaling pathway of this compound activation and its relation to the GSTP1-JNK pathway.

Conclusion

The available evidence strongly suggests that this compound is selectively activated in GSTP1-positive tumors, offering a targeted therapeutic strategy. Its efficacy is directly linked to the expression of this enzyme, which is often upregulated in cancer cells and contributes to resistance to conventional chemotherapies. Further quantitative preclinical and clinical studies are warranted to fully elucidate the therapeutic window and patient populations that would most benefit from this compound treatment, both as a monotherapy and in combination with other anticancer agents.

References

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